molecular formula C7H4F2O3 B3167077 2,4-Difluoro-5-hydroxybenzoic acid CAS No. 91659-22-2

2,4-Difluoro-5-hydroxybenzoic acid

Cat. No.: B3167077
CAS No.: 91659-22-2
M. Wt: 174.1 g/mol
InChI Key: IWLGKUJNINMMEC-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4F2O3 and its molecular weight is 174.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Difluoro-5-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-5-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-difluoro-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLGKUJNINMMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluoro-5-hydroxybenzoic Acid: Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated organic molecules serve as pivotal building blocks. The strategic incorporation of fluorine atoms into an aromatic scaffold can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity, making it a key tactic in medicinal chemistry. This guide provides a comprehensive technical overview of 2,4-Difluoro-5-hydroxybenzoic acid (CAS No. 91659-22-2), a compound of significant interest as a synthetic intermediate.

This document delves into the core molecular structure and the resulting physicochemical properties of this trifunctional aromatic system. It is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of its structural attributes, predicted and known properties, and robust protocols for its analytical characterization. The insights herein are designed to explain the causality behind its properties and provide a framework for its application in advanced synthesis.

Molecular Structure and Electronic Profile

2,4-Difluoro-5-hydroxybenzoic acid possesses a benzene ring substituted with two electron-withdrawing fluorine atoms, an electron-donating hydroxyl group, and a carboxyl group. The relative positioning of these functional groups dictates the molecule's overall electronic character, reactivity, and intermolecular bonding capabilities.

  • Inductive and Resonance Effects: The two fluorine atoms exert strong electron-withdrawing inductive effects (-I) due to their high electronegativity. The fluorine at position 2, ortho to the carboxylic acid, has a particularly pronounced influence on the acidity of the carboxyl proton. The hydroxyl group at position 5 exerts a strong electron-donating resonance effect (+M) and a weaker inductive (-I) effect. This electronic interplay modulates the charge distribution across the aromatic ring and influences the reactivity of the functional groups.

  • Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl group at C5 and the fluorine at C4, or between the carboxylic acid at C1 and the fluorine at C2, can influence the compound's conformation and physical properties, such as its melting point and solubility.

Caption: 2D structure of 2,4-Difluoro-5-hydroxybenzoic acid.

Physicochemical Properties

The combination of functional groups gives 2,4-Difluoro-5-hydroxybenzoic acid a distinct set of physical and chemical properties. The data presented below is a consolidation from various chemical supplier databases and computational models.

PropertyValueSource / Method
CAS Number 91659-22-2ChemScene[1]
Molecular Formula C₇H₄F₂O₃ChemBK[2]
Molecular Weight 174.10 g/mol ChemScene[1]
Appearance Solid (form may vary)N/A
Melting Point 180-181 °CChemBK[2]
Boiling Point 322.7 ± 42.0 °CPredicted, ChemBK[2]
Density 1.600 ± 0.06 g/cm³Predicted, ChemBK[2]
LogP (Octanol/Water) 1.3686Predicted, ChemScene[1]
Topological Polar Surface Area (TPSA) 57.53 ŲPredicted, ChemScene[1]
Hydrogen Bond Donors 2Predicted, ChemScene[1]
Hydrogen Bond Acceptors 2Predicted, ChemScene[1]

Acidity and pKa Considerations

The molecule features two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group.

  • Carboxylic Acid pKa: The pKa of unsubstituted benzoic acid is approximately 4.20. The two electron-withdrawing fluorine atoms are expected to significantly increase the acidity (lower the pKa) of the carboxylic acid proton. The ortho-fluorine (at C2) will have the most substantial acidifying effect due to its proximity. The pKa is therefore predicted to be lower than that of benzoic acid.

  • Phenolic pKa: The pKa of phenol is approximately 10. The presence of two electron-withdrawing fluorine atoms would typically lower the pKa of the hydroxyl group. However, the electron-donating resonance from the hydroxyl group itself and its meta position relative to the carboxyl group complicates simple prediction.

A precise experimental determination is crucial for understanding its behavior in different pH environments, which is critical for applications in drug development, such as predicting absorption and designing salt forms.

Analytical Characterization Protocols

Unambiguous structural confirmation and purity assessment require a suite of analytical techniques. The following section details the principles and step-by-step protocols for the characterization of 2,4-Difluoro-5-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework and confirming the substitution pattern.

Expected Spectral Features:

  • ¹H NMR: Two signals are expected in the aromatic region, each corresponding to a single proton (H-3 and H-6). These signals will appear as complex multiplets due to coupling with each other (meta-coupling) and with the adjacent fluorine atoms. Two broad singlets, corresponding to the acidic protons of the hydroxyl and carboxyl groups, will also be present; their chemical shifts are highly dependent on solvent and concentration.

  • ¹³C NMR: Seven distinct carbon signals are expected. The carboxyl carbon will be the most downfield. The carbons bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), and other carbons will show smaller two- or three-bond couplings, which are characteristic of fluorinated aromatics.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Acquire 1H Spectrum prep3->acq1 acq2 Acquire 13C Spectrum acq1->acq2 acq3 Acquire 19F Spectrum (Optional but Recommended) acq2->acq3 proc1 Fourier Transform, Phase & Baseline Correction acq3->proc1 proc2 Integrate 1H signals proc1->proc2 proc3 Assign signals based on chemical shifts & coupling proc2->proc3 proc4 Confirm structure proc3->proc4

Caption: Experimental workflow for NMR spectroscopic analysis.

Detailed Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of 2,4-Difluoro-5-hydroxybenzoic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for dissolving polar, acidic compounds) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

  • Spectral Interpretation:

    • Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to confirm proton ratios.

    • Analyze chemical shifts and coupling patterns (H-H, C-F, H-F) to assign all signals to their respective nuclei, confirming the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 174, corresponding to the molecular weight of the compound.

  • Key Fragments: Benzoic acids commonly undergo fragmentation via loss of •OH (M-17) and loss of •COOH (M-45). A prominent fragmentation pathway is the loss of CO₂ (M-44) after initial ionization, a characteristic feature for many benzoic acids.[3] The presence of fluorine atoms will influence the stability of the resulting fragments.

Detailed Protocol for MS Analysis (LC-MS with ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Method (for purity analysis):

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • MS Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Negative ion mode is typically preferred for carboxylic acids to observe the deprotonated molecule [M-H]⁻ at m/z = 173.

    • Capillary Voltage: Set to an appropriate value, typically 3-4 kV.

    • Source and Desolvation Temperatures: Optimize based on the instrument, for instance, 120 °C and 350 °C, respectively.

  • Data Analysis:

    • Identify the peak corresponding to the [M-H]⁻ ion to confirm the molecular weight.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions to further confirm the structure.

Potentiometric Titration for pKa Determination

This is a highly accurate method for experimentally determining the acid dissociation constants.

cluster_prep System Setup cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter with standard buffers prep2 Prepare known concentration of sample solution (e.g., in water/ethanol) prep1->prep2 prep3 Fill burette with standardized NaOH solution (e.g., 0.1 M) prep2->prep3 titr1 Immerse pH probe in sample solution prep3->titr1 titr2 Add titrant in small, precise increments titr1->titr2 Repeat until past equivalence point titr3 Record pH after each addition (allow to stabilize) titr2->titr3 Repeat until past equivalence point titr3->titr2 Repeat until past equivalence point an1 Plot pH vs. Volume of NaOH added titr3->an1 an2 Determine equivalence point(s) (inflection point) an1->an2 an3 Find volume at half-equivalence point an2->an3 an4 pKa = pH at the half-equivalence point an3->an4

Sources

A Technical Guide to the Calculated pKa and Ionization Constants of 2,4-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH. This property profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, excretion (ADME), and target binding affinity.[1][2] This guide provides an in-depth technical overview of the theoretical and computational considerations for determining the pKa values of 2,4-Difluoro-5-hydroxybenzoic acid, a polysubstituted aromatic acid of interest in medicinal chemistry. We will explore the structural basis for its acidity, outline a comprehensive computational workflow for pKa prediction, and discuss the implications of its ionization behavior in drug development.

Introduction: The Significance of pKa in Drug Discovery

The extent to which a molecule is ionized in solution is dictated by its pKa and the pH of the surrounding environment. For a drug candidate, its ionization state is not a trivial characteristic; it is a key determinant of its biological activity and developability. For instance, the charge of a molecule affects its ability to permeate biological membranes, with neutral species generally exhibiting higher lipophilicity and passive diffusion. Conversely, the ionized form is often more soluble in aqueous environments like the cytoplasm and blood plasma. Therefore, a precise understanding and, where necessary, prediction of a molecule's pKa is indispensable for optimizing its therapeutic potential.[2]

2,4-Difluoro-5-hydroxybenzoic acid presents an interesting case study due to its multiple substituents on the benzoic acid core. The interplay of these groups—two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group—creates a unique electronic environment that modulates the acidity of the carboxylic acid and the hydroxyl proton.

Theoretical Framework: Substituent Effects on Benzoic Acid Acidity

The pKa of benzoic acid in water is approximately 4.20.[3][4][5][6][7] Substituents on the aromatic ring can significantly alter this value through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect).[3][8] This effect pulls electron density away from the carboxylate group, stabilizing the conjugate base (anion) formed upon deprotonation. This stabilization of the anion facilitates the release of the proton, resulting in a stronger acid and a lower pKa value.[8] The position of the EWG is critical; the effect is most pronounced from the ortho position and diminishes with distance (meta and para positions).[3][9]

  • Electron-Donating Groups (EDGs): The hydroxyl group (-OH) is generally considered an electron-donating group through resonance (+M effect), where its lone pair of electrons can be delocalized into the aromatic ring. This effect increases electron density on the carboxylate group, destabilizing the conjugate base and making the acid weaker (higher pKa). However, the hydroxyl group also has an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. The net effect depends on its position relative to the carboxylic acid.

For 2,4-Difluoro-5-hydroxybenzoic acid, we can anticipate the following:

  • The two fluorine atoms at positions 2 and 4 will exert a strong acidifying effect, significantly lowering the pKa of the carboxylic acid compared to benzoic acid.

  • The hydroxyl group at position 5 will have a modest electronic influence on the distant carboxylic acid but will itself have a pKa, likely in the phenolic range (around 8-10), which could be influenced by the neighboring fluorine atoms.

Computational Prediction of pKa Values

Given the absence of readily available experimental data for 2,4-Difluoro-5-hydroxybenzoic acid, computational methods provide a robust alternative for estimating its pKa values. A variety of approaches exist, ranging from empirical methods to high-level quantum mechanical (QM) calculations.[1]

A common and accurate approach combines quantum mechanics with a continuum solvation model. This methodology calculates the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The pKa is then derived from this free energy change.[10]

Proposed Computational Workflow

The following protocol outlines a validated approach for the in silico prediction of pKa values using a combination of quantum mechanics and machine learning.[1]

Experimental Protocol: Quantum Mechanical pKa Prediction

  • Structure Preparation:

    • Generate the 3D structures of the protonated (acid) and deprotonated (conjugate base) forms of 2,4-Difluoro-5-hydroxybenzoic acid for each ionizable center (the carboxylic acid and the hydroxyl group).

    • Perform a conformational search for each species to identify the lowest energy conformers.

  • Geometry Optimization:

    • Optimize the geometry of the lowest energy conformers for both the protonated and deprotonated species using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).[11]

  • Frequency Calculations:

    • Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.

  • Single-Point Energy Calculation:

    • To improve accuracy, perform a higher-level single-point energy calculation on the optimized geometries.

    • Incorporate a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to account for the effect of the solvent (water).[10]

  • Gibbs Free Energy Calculation:

    • Calculate the Gibbs free energy of the deprotonation reaction in the gas phase and the solvation free energies for each species.

  • pKa Calculation:

    • The pKa is calculated using the following thermodynamic cycle and equation:

      • pKa = (ΔG*aq) / (2.303 * RT)

      • Where ΔG*aq is the free energy change of the deprotonation reaction in solution.

This workflow is illustrated in the diagram below.

pKa_Calculation_Workflow cluster_input Input Preparation cluster_qm Quantum Mechanics Calculations cluster_analysis Data Analysis start Generate 3D Structures (Protonated & Deprotonated) conformer Conformational Search start->conformer geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d)) conformer->geom_opt Lowest Energy Conformers freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy + Solvation Model (PCM) freq_calc->spe_calc gibbs Calculate Gibbs Free Energy (ΔG) spe_calc->gibbs pka_calc Calculate pKa gibbs->pka_calc end Predicted pKa pka_calc->end Final pKa Values

Caption: Workflow for computational pKa prediction.

Predicted Ionization Behavior and Data Summary

While a precise calculation requires the execution of the workflow described above, we can estimate the pKa values based on the known effects of the substituents.

  • Carboxylic Acid (pKa₁): The parent benzoic acid has a pKa of ~4.20.[5][6][7][12] The two fluorine atoms, particularly the one at the ortho (2) position, will strongly increase the acidity. For comparison, 2-fluorobenzoic acid has a pKa of 3.27, and 2,6-difluorobenzoic acid has a pKa of 2.13.[3][9] The hydroxyl group at the 5-position will have a minor acid-weakening effect. Therefore, the pKa of the carboxylic acid in 2,4-Difluoro-5-hydroxybenzoic acid is predicted to be in the range of 2.5 - 3.5 .

  • Hydroxyl Group (pKa₂): The pKa of phenol is ~9.9. The electron-withdrawing fluorine atoms will also increase the acidity of the phenolic proton. This would result in a predicted pKa for the hydroxyl group in the range of 8.0 - 9.0 .

These predicted values and the properties of the molecule are summarized in the table below.

Table 1: Physicochemical Properties and Predicted pKa of 2,4-Difluoro-5-hydroxybenzoic Acid

PropertyValueSource
Molecular FormulaC₇H₄F₂O₃[13]
Molar Mass174.1 g/mol [13]
CAS Number91659-22-2[13]
Predicted pKa₁ (Carboxylic Acid) ~ 2.5 - 3.5 Expert Estimation based on[3][9]
Predicted pKa₂ (Hydroxyl Group) ~ 8.0 - 9.0 Expert Estimation
Predicted Ionization Constant (Ka₁) ~ 10⁻²·⁵ - 10⁻³·⁵ Derived from pKa₁
Predicted Ionization Constant (Ka₂) ~ 10⁻⁸·⁰ - 10⁻⁹·⁰ Derived from pKa₂

Conclusion and Practical Implications

This technical guide outlines the theoretical and computational basis for determining the pKa values of 2,4-Difluoro-5-hydroxybenzoic acid. The presence of two strong electron-withdrawing fluorine atoms is predicted to make the carboxylic acid group significantly more acidic than benzoic acid, with an estimated pKa between 2.5 and 3.5. A secondary ionization of the hydroxyl group is anticipated in the basic pH range.

For drug development professionals, this means that at physiological pH (~7.4), the carboxylic acid group will be almost completely deprotonated (negatively charged), while the hydroxyl group will remain protonated (neutral). This dominant anionic form will influence the compound's solubility, membrane permeability, and potential interactions with biological targets. The computational workflow presented here provides a reliable method for obtaining precise pKa values, which are essential inputs for developing predictive ADME and pharmacokinetic models. For definitive values, experimental determination via methods such as potentiometric titration is recommended as a final validation step.[3][14]

References

  • 2,4-difluoro-5-hydroxybenzoic acid - ChemBK. (n.d.). Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. Retrieved from [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • Rowan. (2025, October 16). How to Predict pKa. Retrieved from [Link]

  • CompuDrug. (n.d.). pKalc. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • ResearchGate. (2019, April 30). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • Leesment, A., Selberg, S., Tammiste, M., & Hai, A. (n.d.). Quantifying acidity in heterogeneous systems: biphasic pKa values. Retrieved from [Link]

  • ResearchGate. (n.d.). QSPR Prediction of p K a for Benzoic Acids in Different Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Journal of Cheminformatics. (2019, September 18). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Retrieved from [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Quora. (2020, November 14). What is the effect of the CF3 group present in p-fluoromethyl benzoic acid? Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]

  • gchem. (n.d.). Acid/Base Ionization Constants. Retrieved from [Link]

  • Alan's Chemistry Page. (2016, November 7). Ionization Constants for Acids and Bases. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Lumen Learning. (n.d.). Chart: Acid Ionization Constants. Retrieved from [Link]

  • OWL. (n.d.). Acid/Base Ionization Constants at 25 o C. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 19). E1: Acid Dissociation Constants at 25°C. Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determining the pKa of 2-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • 2012 Book Archive. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. Retrieved from [Link]

Sources

Solubility profile of 2,4-Difluoro-5-hydroxybenzoic acid in organic solvents vs water

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Difluoro-5-hydroxybenzoic acid (CAS: 91659-22-2) represents a critical class of poly-functionalized aromatic intermediates used in the synthesis of fluoroquinolone antibiotics and fibroblast growth factor inhibitors. Its solubility profile is governed by a complex interplay between the lipophilic, electron-withdrawing fluorine atoms and the hydrophilic, hydrogen-bonding hydroxyl and carboxyl groups.

This guide provides a technical analysis of its solubility behavior, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic and kinetic factors driving dissolution. It is designed to assist researchers in optimizing reaction media, purification via crystallization, and formulation stability.

Physicochemical Architecture

To predict solubility behavior, we must first analyze the molecular scaffold. The presence of two fluorine atoms on the benzene ring significantly alters the electron density, enhancing the acidity of the carboxyl group and the lipophilicity of the carbon skeleton compared to non-fluorinated analogues.

Table 1: Key Physicochemical Parameters

ParameterValue / CharacteristicImpact on Solubility
Molecular Weight 174.10 g/mol Low MW facilitates dissolution in small-molecule solvents.
LogP (Predicted) ~1.37Moderately lipophilic; prefers polar organic solvents over pure water or hexane.
pKa (COOH) ~2.5 – 3.0 (Predicted)Ortho-fluorine exerts a strong inductive effect, making it more acidic than benzoic acid (pKa 4.2).
pKa (Phenolic OH) ~8.5 – 9.0Deprotonation at high pH significantly increases aqueous solubility.
H-Bond Donors 2 (COOH, OH)High affinity for protic solvents (Alcohols, Water).
H-Bond Acceptors 5 (F, F, COOH, OH)Good interaction with polar aprotic solvents (DMSO, THF).

Solubility Landscape: Organic vs. Aqueous[1]

The solubility of 2,4-Difluoro-5-hydroxybenzoic acid is anisotropic, varying drastically based on solvent polarity and pH.

Organic Solvent Profile

The molecule exhibits "Like Dissolves Like" behavior tailored to polar organics. The fluorines add lipophilicity, preventing high solubility in water, while the hydroxyl group prevents solubility in non-polar alkanes.

  • High Solubility (Primary Solvents):

    • Methanol / Ethanol: Excellent solubility due to dual H-bonding capabilities (donor/acceptor match). Ideal for reaction media.

    • THF (Tetrahydrofuran): High solubility; the ether oxygen acts as a strong H-bond acceptor for the acidic proton.

    • Ethyl Acetate: Good solubility; often used for extraction from acidified aqueous layers during synthesis.

    • DMSO / DMF: Exceptional solubility (>100 mg/mL likely) due to high dielectric constants and strong solvation of the aromatic ring.

  • Moderate / Temperature-Dependent Solubility:

    • Acetonitrile: Moderate solubility; useful for HPLC analysis but less effective for bulk dissolution than alcohols.

    • Dichloromethane (DCM): Low to Moderate; often requires small amounts of methanol to improve solvation.

    • Acetone: Good solubility, but risk of forming Schiff bases if amine impurities are present (though not an issue with the pure acid).

  • Poor / Insoluble (Anti-Solvents):

    • Toluene: Sparingly soluble; useful as an anti-solvent for crystallization.

    • Hexane / Heptane: Insoluble. The polarity difference is too great.

Aqueous Solubility & pH Dependency

In pure water (neutral pH), the compound is sparingly soluble due to the hydrophobic aromatic core and fluorine atoms. However, its behavior is strictly pH-dependent.

  • pH < 2 (Acidic): The molecule exists in its protonated, neutral form. Solubility is minimal (< 1 mg/mL estimated).[1] This is the state for precipitation/isolation.

  • pH > 5 (Basic): The carboxylic acid deprotonates (COO⁻), drastically increasing solubility (> 50 mg/mL).

  • pH > 10 (Strongly Basic): Both the carboxyl and phenolic hydroxyl deprotonate, forming a dianion with extremely high water solubility.

Visualization: Solvation & Workflows

Solvation Mechanism Diagram

The following diagram illustrates the competitive solvation mechanisms that dictate solvent selection.

SolvationMechanism Molecule 2,4-Difluoro-5-hydroxybenzoic Acid Water Water (Neutral pH) Molecule->Water Hydrophobic repulsion by F atoms (Sparingly Soluble) Base Aqueous Base (pH > 5) Molecule->Base Deprotonation (COO-) (Highly Soluble) Alcohol Methanol/Ethanol Molecule->Alcohol H-Bonding Network (Soluble) Alkane Hexane/Heptane Molecule->Alkane Polarity Mismatch (Insoluble)

Caption: Solvation logic showing the high affinity for alcohols and basic water versus the rejection by neutral water and alkanes.

Solvent Selection Workflow for Purification

This decision tree guides the researcher in selecting the correct solvent system for isolation or recrystallization.

PurificationWorkflow Start Start: Crude Solid Dissolve Dissolve in Hot Methanol (or Ethanol) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Antisolvent Add Water (Anti-solvent) Dropwise until turbid Filter->Antisolvent Cool Cool to 0-4°C Antisolvent->Cool Isolate Filter Precipitate (Pure Product) Cool->Isolate

Caption: Standard recrystallization protocol utilizing the high solubility in alcohol and low solubility in water.

Experimental Protocol: Determination of Saturation Solubility

To ensure scientific integrity, exact solubility values should be determined empirically for your specific lot, as polymorphism can affect dissolution rates.

Protocol: Shake-Flask Method with HPLC Detection

Objective: Determine equilibrium solubility at 25°C.

Reagents:

  • Test Compound: 2,4-Difluoro-5-hydroxybenzoic acid (>98% purity).[2]

  • Solvents: HPLC-grade Water, Methanol, Acetonitrile.

  • Buffer: 0.1% Formic Acid (for HPLC).

Step-by-Step Methodology:

  • Preparation: Add excess solid (~50 mg) to 2 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Cap tightly and agitate (vortex or orbital shaker) at 25°C for 24 hours.

    • Check: Ensure solid is still visible.[3] If fully dissolved, add more solid until saturation is visually confirmed.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter to remove undissolved solids.

    • Note: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Dilution: Dilute the filtrate with mobile phase (e.g., 1:100 or 1:1000) to bring the concentration within the linear range of the detector.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 95:5 to 5:95).

    • Detection: UV at 254 nm (aromatic ring absorption).

    • Calculation: Compare peak area against a standard calibration curve (0.01 – 1.0 mg/mL).

Self-Validation Check:

  • Perform the experiment in triplicate.

  • If the Relative Standard Deviation (RSD) > 5%, extend equilibration time to 48 hours to ensure thermodynamic equilibrium was reached.

References

  • Chemical Structure & Identifiers
  • Synthetic Methodology

    • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (Contextual reference for fluorinated benzoic acid handling). ResearchGate. Retrieved from [Link]

  • General Solubility Principles: Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
  • pKa Comparisons

    • pKa values for benzoic acid and substituted derivatives. Oxford University Press / CRC Handbook of Chemistry and Physics. Retrieved from [Link]

Sources

Navigating the Chemical Landscape: A Technical Guide to 2,4-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical safety data for 2,4-Difluoro-5-hydroxybenzoic acid, a key building block in medicinal chemistry and drug development. A critical point of clarification is the correct Chemical Abstracts Service (CAS) number for this compound, which is 91659-22-2 . The initially provided CAS number, 144230-50-2, corresponds to a different chemical entity, 4-Methylenepiperidine hydrochloride. This guide will focus on the safety and handling of 2,4-Difluoro-5-hydroxybenzoic acid and will also briefly address the compound associated with the initially queried CAS number to ensure clarity and prevent potential laboratory errors. Due to the limited availability of a comprehensive, single Safety Data Sheet (SDS) for 2,4-Difluoro-5-hydroxybenzoic acid, this guide synthesizes data from supplier information and the safety profiles of structurally similar compounds.

Chemical Identification and Properties

Correcting the Record: CAS Number Clarification

A crucial first step in ensuring laboratory safety is the accurate identification of a chemical. The CAS number 144230-50-2, provided in the initial query, is authoritatively assigned to 4-Methylenepiperidine hydrochloride .[1] The correct CAS number for 2,4-Difluoro-5-hydroxybenzoic acid is 91659-22-2 .[2][3] This distinction is vital as the two compounds possess different structures, properties, and safety profiles.

Physicochemical Properties of 2,4-Difluoro-5-hydroxybenzoic Acid

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and use in experimental design.

PropertyValueSource
CAS Number 91659-22-2[2][3]
Molecular Formula C₇H₄F₂O₃[2]
Molecular Weight 174.10 g/mol [2]
Melting Point 180-181 °C[3]
Boiling Point 322.7 ± 42.0 °C (Predicted)[3]
Appearance SolidN/A
Storage Temperature 2-8°C, Sealed in dry conditions[2]

Hazard Assessment and GHS Classification

Anticipated GHS Hazard Classification:

  • Skin Irritation (Category 2) : H315 - Causes skin irritation.[4][5]

  • Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : H335 - May cause respiratory irritation.[5]

Signal Word: Warning

Hazard Pictogram:



First Aid Measures: An Immediate and Effective Response

In the event of exposure, immediate and appropriate first aid is crucial. The following measures are recommended based on the anticipated hazards.

  • Inhalation : If dust or fumes are inhaled, remove the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical attention.[4]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation develops or persists, seek medical advice.[4]

  • Eye Contact : Rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, do so. Continue rinsing. If eye irritation persists, get medical advice or attention.[4]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek medical advice or attention if you feel unwell.[4]

Safe Handling and Storage Protocol

The causality behind these protocols is to minimize exposure through inhalation, ingestion, and direct contact, thereby mitigating the risk of irritation and other potential health effects.

Engineering Controls and Personal Protective Equipment (PPE)

A self-validating system of safety relies on a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE.

  • Ventilation : Handle this compound in a well-ventilated area. For procedures that may generate dust, a local exhaust ventilation system or a chemical fume hood is required.[4]

  • Eye Protection : Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[6]

  • Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[6]

  • Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH-approved respirator.[1]

Step-by-Step Safe Handling Workflow

This protocol is designed to be a self-validating system, where each step reinforces the safety of the overall process.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Confirm that the safety shower and eyewash station are accessible and operational.

  • Donning PPE : Put on all required PPE as specified in section 4.1.

  • Chemical Retrieval : Retrieve the container of 2,4-Difluoro-5-hydroxybenzoic acid from its designated storage location (2-8°C, dry).

  • Weighing and Dispensing : Conduct all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation. Use non-sparking tools.

  • Experimental Use : Keep the container tightly closed when not in use. Avoid the formation of dust and aerosols.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly.

  • Decontamination : Clean the work area and any equipment used, ensuring all chemical residues are properly collected for disposal.

  • Doffing PPE : Remove PPE in the reverse order it was put on, taking care to avoid contaminating the skin.

  • Waste Disposal : Dispose of all chemical waste and contaminated materials in a designated, labeled hazardous waste container according to institutional and local regulations.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Verify accessible and functional safety shower/eyewash B Don appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Retrieve chemical from 2-8°C storage B->C Proceed to handling D Weigh and dispense required amount C->D E Perform experimental procedure D->E F Keep container closed when not in use E->F G Decontaminate work surfaces and equipment F->G Experiment complete H Segregate and label all chemical waste G->H I Wash hands and exposed skin thoroughly H->I J Properly doff and dispose of/store PPE I->J K Secure Laboratory J->K End of Process

Caption: Safe handling workflow for 2,4-Difluoro-5-hydroxybenzoic acid.

Stability and Reactivity

  • Chemical Stability : The compound is expected to be stable under normal, recommended storage conditions.[4]

  • Conditions to Avoid : Avoid dust formation, excess heat, and moisture.

  • Incompatible Materials : Strong oxidizing agents.

  • Hazardous Decomposition Products : Under combustion, may produce carbon oxides (CO, CO₂), and hydrogen fluoride.

Toxicological and Ecological Information

Detailed toxicological and ecological studies for 2,4-Difluoro-5-hydroxybenzoic acid are not widely available. However, based on its classification as an irritant, it should be handled with care to avoid adverse health effects. It is not known to contain any components considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[4]

The Compound of CAS 144230-50-2: 4-Methylenepiperidine Hydrochloride

To fully address the initial query, this section provides a brief overview of the safety data for 4-Methylenepiperidine hydrochloride, the compound correctly associated with CAS 144230-50-2.

  • Hazards : This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[5]

  • First Aid : First aid measures are similar to those for irritants, involving removal from exposure, flushing of affected areas with water, and seeking medical attention.

  • Handling : Should be handled with the same level of precaution as other irritant solids, using appropriate engineering controls and PPE.

Conclusion

References

  • TCI Chemicals. (2025, August 27). SAFETY DATA SHEET: 2,6-Difluoro-4-hydroxybenzoic Acid.
  • ChemBK. (n.d.). 2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Fisher Scientific. (2024, March 2). SAFETY DATA SHEET: 2-Fluoro-5-hydroxybenzoic acid.

Sources

Thermodynamic stability and melting point analysis of 2,4-Difluoro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Melting Point Analysis of 2,4-Difluoro-5-hydroxybenzoic Acid: A Technical Whitepaper

Executive Summary & Rationale

In the realm of advanced pharmaceutical synthesis, the thermal behavior of halogenated aromatic building blocks dictates the boundaries of process chemistry. 2,4-Difluoro-5-hydroxybenzoic acid (CAS 91659-22-2) is a highly functionalized intermediate predominantly utilized in the synthesis of 3-quinolinecarboxylic acid derivatives—the core scaffold for next-generation fluoroquinolone antimicrobial agents[1][2][3].

As a Senior Application Scientist, I approach the thermal characterization of this compound not merely as a data-collection exercise, but as a fundamental investigation into its molecular behavior. Understanding its thermodynamic stability and its precise melting point (180-181 °C)[1] is paramount. Any thermal degradation during high-temperature esterification or halogenation steps can lead to critical impurities, compromising the efficacy of the final active pharmaceutical ingredient (API).

Structural Causality of Thermodynamic Stability

The thermodynamic stability of a crystalline solid is fundamentally governed by its crystal lattice energy. The elevated melting point of 2,4-Difluoro-5-hydroxybenzoic acid is not arbitrary; it is the direct consequence of its structural topology.

  • Hydrogen Bonding Network: The 5-hydroxyl group and the carboxylic acid moiety act as powerful hydrogen bond donors and acceptors, facilitating extensive intermolecular cross-linking.

  • Inductive Polarization: The highly electronegative fluorine atoms at the 2 and 4 positions exert a strong electron-withdrawing inductive effect (-I). This polarization increases the acidity of the carboxylic and phenolic protons, thereby strengthening the hydrogen bond network.

  • Causality: A strengthened hydrogen bond network significantly increases the crystal lattice energy. A higher lattice energy demands greater thermal input to disrupt the solid state, directly causing the elevated melting point of 180-181 °C.

StructuralCausality Structure Molecular Structure C7H4F2O3 F_Atoms 2,4-Difluoro Substitution Structure->F_Atoms OH_Group 5-Hydroxyl Group Structure->OH_Group COOH_Group Carboxylic Acid Structure->COOH_Group Inductive Strong Electron Withdrawing (-I) F_Atoms->Inductive H_Bond_Donor Intermolecular Hydrogen Bonding OH_Group->H_Bond_Donor Dimerization Carboxylic Dimerization COOH_Group->Dimerization Lattice High Crystal Lattice Energy Inductive->Lattice H_Bond_Donor->Lattice Dimerization->Lattice Melting Elevated Melting Point (180-181 °C) Lattice->Melting

Logical causality of structural features driving the high melting point.

Quantitative Data Presentation

To establish a baseline for quality control and process chemistry, the physical and expected thermal parameters of 2,4-Difluoro-5-hydroxybenzoic acid are summarized below.

Table 1: Physicochemical Properties

Parameter Value Causality / Note
Chemical Name 2,4-Difluoro-5-hydroxybenzoic acid Core intermediate for antimicrobials[2]
CAS Number 91659-22-2 Unique chemical identifier[1]
Molecular Formula C7H4F2O3 Highly functionalized aromatic ring[1]
Molar Mass 174.10 g/mol Dictates stoichiometric reaction ratios[1]

| Melting Point | 180-181 °C | Driven by H-bonding and inductive effects[1] |

Table 2: Expected Thermal Analysis Parameters

Technique Parameter Expected Observation Mechanistic Implication

| DSC | Melting Onset (


) | ~180.0 °C | Defines the absolute upper limit for solid-state processing. |
| DSC  | Enthalpy of Fusion (

) | Sharp endothermic peak | Indicates high crystalline purity; broad peaks suggest impurities. | | TGA | Decomposition Onset (

) | > 200 °C | Confirms the compound does not undergo melt-degradation. | | TGA | Primary Mass Loss | ~25% weight drop | Corresponds to thermal decarboxylation (loss of CO2). |

Self-Validating Experimental Protocols

To rigorously define thermodynamic stability, we must employ orthogonal thermal analysis techniques. I mandate that all thermal characterization protocols operate as self-validating systems . This ensures the methodology inherently controls for instrumental drift and environmental variables, guaranteeing that the data reflects the molecule's true nature[4][5].

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point (


) and enthalpy of fusion (

).
  • System Calibration (Self-Validation Mechanism): Run a high-purity Indium standard (

    
     = 156.6 °C) prior to sample analysis.
    
    • Causality: This validates the accuracy of the thermocouple and the calorimetric sensitivity. It ensures any deviation in the sample's melting point is intrinsic to the material's purity, not an instrument artifact.

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of 2,4-Difluoro-5-hydroxybenzoic acid into an aluminum DSC pan[4].

  • Encapsulation: Crimp the pan with a hermetic lid.

    • Causality: Hermetic sealing prevents premature mass loss via sublimation before the melting event. This guarantees the endothermic peak exclusively represents the solid-to-liquid phase transition[4].

  • Thermal Program: Equilibrate the cell at 25 °C, then heat to 200 °C at a rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min).

    • Causality: The 10 °C/min heating rate provides the optimal thermodynamic balance between peak resolution and thermal equilibrium. The nitrogen atmosphere prevents oxidative degradation of the electron-rich hydroxyl group at elevated temperatures[5].

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Establish the thermal decomposition onset (


) to ensure processing safety margins.
  • Baseline Correction (Self-Validation Mechanism): Perform a blank run with an empty crucible under identical thermal conditions.

    • Causality: This subtracts buoyancy effects and gas flow variations from the final data, ensuring the recorded mass loss is purely from the sample's degradation.

  • Sample Loading: Place 5.0 to 10.0 mg of the compound into an open platinum crucible.

    • Causality: An open crucible allows evolved gaseous byproducts (e.g., decarboxylation products) to escape freely. This prevents artificial pressure buildup that could alter the decomposition kinetics and shift the apparent

      
      [5].
      
  • Thermal Program: Heat the sample from 25 °C to 400 °C at 10 °C/min under a nitrogen atmosphere.

Workflow A 2,4-Difluoro-5-hydroxybenzoic acid (CAS 91659-22-2) B DSC Analysis (Heat Flow) A->B 2-3 mg, Crimped Al Pan C TGA Analysis (Mass Loss) A->C 5-10 mg, Open Pt Pan D Determine Melting Point (Tm = 180-181 °C) B->D Endothermic Peak E Determine Decomposition Onset (Td) C->E Weight % Drop F Thermodynamic Stability Validation D->F E->F

Orthogonal DSC and TGA workflow for thermodynamic stability validation.

Conclusion

The thermodynamic profiling of 2,4-Difluoro-5-hydroxybenzoic acid reveals a highly stable crystalline structure, anchored by strong hydrogen bonding and inductive stabilization. By employing self-validating DSC and TGA workflows, researchers can confidently map the thermal boundaries of this compound. This rigorous approach ensures that downstream synthetic steps—particularly those required for complex antimicrobial agents—are executed within safe, degradation-free thermal windows, ultimately safeguarding the integrity of the drug development pipeline.

References

1.[1] "2,4-difluoro-5-hydroxybenzoic acid - ChemBK" - ChemBK. 1 2.[2] "2-Chloro-4-hydroxybenzoic acid | 56363-84-9" - Benchchem.2 3.[3] "(PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid" - ResearchGate. 3 4.[4] "5-Chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1" - Benchchem.4 5.[5] "3,4-Difluoro-5-hydroxybenzaldehyde | CAS 887584-91-0" - Benchchem. 5

Sources

Strategic Utilization of 2,4-Difluoro-5-hydroxybenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, chemistry, and application of 2,4-Difluoro-5-hydroxybenzoic acid (CAS 91659-22-2) in pharmaceutical development.

Executive Summary: The Fluorine Advantage

In the high-stakes landscape of medicinal chemistry, 2,4-Difluoro-5-hydroxybenzoic acid serves as a critical scaffold for "scaffold hopping" and the synthesis of next-generation fluoroquinolones. Its value lies in the strategic placement of two fluorine atoms and a hydroxyl handle:[1]

  • Metabolic Stability: The fluorine atoms at positions 2 and 4 block metabolic oxidation at susceptible ring positions, extending the half-life of downstream APIs.

  • Electronic Modulation: The 2,4-difluoro substitution pattern significantly increases the acidity of the carboxylic acid (pKa ~2.7–3.0) and modulates the pKa of the 5-hydroxyl group, making it a unique nucleophile for etherification.

  • Synthetic Versatility: It acts as the direct precursor to 3-chloro-2,4-difluoro-5-hydroxybenzoic acid , a blockbuster intermediate for third-generation quinolone antibiotics (e.g., derivatives targeting resistant S. aureus).

Chemical Profile & Structural Significance[1][2][3][4][5][6]

The molecule’s reactivity is defined by the interplay between the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group.

PropertySpecificationSignificance in Synthesis
CAS Number 91659-22-2Unique identifier for regulatory filing.
Molecular Formula C₇H₄F₂O₃High F-content improves lipophilicity (LogP modulation).
Molecular Weight 174.10 g/mol Low MW allows for "fragment-based" drug design.
Acidity (pKa) ~2.8 (COOH)Highly acidic; requires buffering during coupling reactions.
Melting Point 180–181 °CHigh crystallinity aids in purification via recrystallization.
Solubility Soluble in DMSO, MeOH; Poor in WaterRequires polar aprotic solvents for SNAr reactions.
Structural Logic: The "5-Hydroxy" Handle

Unlike the more common 2,4-difluorobenzoic acid, the 5-hydroxy variant provides a critical attachment point. In fluoroquinolone synthesis (Grohe-Heberer route), the phenyl ring of the benzoic acid becomes the A-ring of the quinolone.

  • Benzoic C-2 (F): Acts as the leaving group for the primary cyclization (N-1 attachment).

  • Benzoic C-4 (F): Becomes the C-7 fluorine in the quinolone (critical for gyrase inhibition).

  • Benzoic C-5 (OH): Becomes the C-6 position. Note: While standard quinolones have F at C-6, this scaffold allows for the synthesis of 6-hydroxy or 6-alkoxy derivatives, or serves as a substrate for late-stage chlorination to produce 5-chloro-6-fluoro-7-substituted quinolones.

Pharmaceutical Applications & Synthesis Pathways[2][3][4][5][7][8][9][10][11]

Primary Role: Precursor to 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid

The most documented pharmaceutical application is its conversion to the 3-chloro derivative.[2] This intermediate is essential for synthesizing quinolones with enhanced activity against Gram-positive bacteria.

Mechanism: The 5-hydroxyl group directs electrophilic chlorination to the ortho position (C-3 of the benzoic acid), which corresponds to the C-8 position of the final quinolone or C-5 depending on cyclization geometry.

Secondary Role: Metabolite Standards & Agrochemicals
  • Metabolite Synthesis: Used to synthesize authentic standards of hydroxylated drug metabolites for toxicity studies.

  • Agrochemicals: The scaffold is used in the synthesis of novel fungicides where the hydroxyl group is etherified with complex side chains to improve cuticular penetration.

Visualization of the Synthetic Pathway

The following diagram illustrates the transformation of the scaffold into a bioactive quinolone core.

G Start 2,4-Difluoro-5-hydroxybenzoic Acid (Scaffold) Inter1 3-Chloro-2,4-difluoro- 5-hydroxybenzoic Acid (Key Intermediate) Start->Inter1 Electrophilic Chlorination (NCS, H2SO4) Inter2 Activated Ester (Benzoyl Chloride/Acyl Acrylate) Inter1->Inter2 Activation (SOCl2, Malonate) Final Novel Fluoroquinolone (Antibacterial API) Inter2->Final Cyclization & Amine Coupling (Grohe-Heberer Protocol)

Caption: Transformation of 2,4-difluoro-5-hydroxybenzoic acid into a pharmacologically active quinolone scaffold via regioselective chlorination.

Detailed Experimental Protocols

Protocol A: Regioselective Chlorination to 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid

This protocol converts the base scaffold into the high-value drug intermediate. The 5-OH group directs the chlorine to the 3-position (ortho to OH, meta to COOH).[1]

Reagents:

  • Substrate: 2,4-Difluoro-5-hydroxybenzoic acid (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)[1]

  • Catalyst: H₂SO₄ (conc., catalytic) or Triflic acid

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Dissolution: Charge a 3-neck round-bottom flask with 2,4-Difluoro-5-hydroxybenzoic acid (10 g, 57.4 mmol) and MeCN (100 mL). Stir until fully dissolved.

  • Activation: Cool to 0–5 °C. Add concentrated H₂SO₄ (0.5 mL) dropwise. Rationale: Acid catalysis protonates the NCS, increasing its electrophilicity.

  • Addition: Add NCS (8.05 g, 60.3 mmol) portion-wise over 30 minutes, maintaining temperature <10 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via HPLC (C18 column, MeOH/Water mobile phase).

  • Quench: Pour the reaction mixture into ice-water (300 mL). The product will precipitate.

  • Purification: Filter the white precipitate. Wash with cold water (2 x 50 mL) to remove succinimide byproducts. Dry in a vacuum oven at 50 °C.

  • Validation: Confirm structure via ¹H-NMR (Look for loss of H-3 proton signal).

Protocol B: Esterification (Protection of Carboxylic Acid)

Essential for modifying the 5-hydroxyl group without competing reactions at the carboxylate.

Step-by-Step Methodology:

  • Reflux: Dissolve the acid (5 g) in anhydrous Methanol (50 mL).

  • Catalysis: Add SOCl₂ (1.2 equiv) dropwise at 0 °C, then heat to reflux for 3 hours.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with saturated NaHCO₃.

  • Yield: Typically >95% yield of Methyl 2,4-difluoro-5-hydroxybenzoate.

Quality Control & Analytics

To ensure the integrity of this intermediate for GMP manufacturing, the following analytical standards are recommended:

TestMethodAcceptance Criteria
Identification ¹H-NMR (DMSO-d₆)Distinct doublets for H-3 and H-6 (unless chlorinated).
Purity HPLC (UV @ 254 nm)> 98.0% Area
Water Content Karl Fischer< 0.5% w/w (Critical for acid chloride formation)
Fluorine NMR ¹⁹F-NMRConfirmation of 2,4-substitution pattern.

References

  • BenchChem. (2026).[1] 5-Chloro-4-fluoro-2-hydroxybenzoic acid: Application Notes and Protocols. Retrieved from

  • Zhang, M., et al. (2021).[3] A new and practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs. Journal of Chemical Research, 45(1), 166–171.[4] Retrieved from

  • Yang, Q., Zhao, Y., & Ma, D. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design. Organic Process Research & Development. Retrieved from

  • ChemScene. (2026). Product Monograph: 2,4-Difluoro-5-hydroxybenzoic acid (CAS 91659-22-2). Retrieved from

  • Fluoromart. (2026). Synthesis Analysis of 5-Chloro-2,4-difluorobenzoic acid and related compounds. Retrieved from

Sources

A Comprehensive Guide to the Solid-State Characterization of 2,4-Difluoro-5-hydroxybenzoic Acid: A Proactive Approach to Polymorphism

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 2,4-Difluoro-5-hydroxybenzoic acid is a key structural motif in medicinal chemistry. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its solid-state properties is a prerequisite for successful drug development. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact critical drug substance properties, including solubility, stability, and bioavailability. This guide presents a comprehensive, field-proven methodology for the systematic investigation of the crystal structure and polymorphic landscape of 2,4-Difluoro-5-hydroxybenzoic acid. While specific crystallographic data for this compound is not yet in the public domain, this document serves as an in-depth technical protocol for its discovery and characterization, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Solid-State Characterization

2,4-Difluoro-5-hydroxybenzoic acid (C₇H₄F₂O₃, Molar Mass: 174.1 g/mol ) is a substituted aromatic carboxylic acid.[1] Its functional groups—a carboxylic acid, a hydroxyl group, and two fluorine atoms—create a high potential for varied and robust intermolecular interactions, particularly hydrogen bonding. This structural complexity makes it a prime candidate for exhibiting polymorphism.

In pharmaceutical development, failing to identify and control the polymorphic form of an API can lead to catastrophic setbacks, including failed batches, altered clinical efficacy, and regulatory hurdles.[2] Therefore, a proactive, exhaustive polymorph screen and subsequent characterization are not merely academic exercises; they are fundamental pillars of risk mitigation and quality control in the pharmaceutical industry. This guide outlines a logical, multi-faceted approach to de-risk the solid-state properties of this molecule.

Phase I: Comprehensive Polymorph Screening

The primary objective of a polymorph screen is to crystallize as many solid forms as kinetically and thermodynamically possible. The diversity of experimental conditions is paramount to exploring the full polymorphic landscape.

Rationale for Crystallization Strategies

Different crystallization methods access different regions of the phase diagram. Rapid precipitation methods favor the formation of metastable (kinetic) forms, while slow crystallization from solution is more likely to yield the stable (thermodynamic) form.[2][3]

Experimental Protocols

A. Solution-Based Crystallization

  • Solvent Selection: Prepare saturated solutions of 2,4-Difluoro-5-hydroxybenzoic acid in a diverse panel of at least 20 solvents, covering a wide range of polarities, hydrogen-bonding capabilities, and functional groups (e.g., ethanol, acetonitrile, ethyl acetate, toluene, water, acetone).

  • Slow Evaporation: Allow the solvent to evaporate slowly from the saturated solutions at ambient temperature and a controlled lower temperature (e.g., 4°C).

  • Cooling Crystallization: Cool the hot, saturated solutions at different rates (e.g., 1°C/min vs. 10°C/hr) to induce crystallization.

  • Anti-Solvent Addition: Add a miscible anti-solvent (a solvent in which the compound is poorly soluble) to a saturated solution to induce rapid precipitation.

B. Solid-State Crystallization

  • Melt Quenching (Amorphous Generation): Heat the compound above its melting point (reported as 180-181°C[1]), hold for 2-5 minutes to ensure complete melting, and then rapidly quench by placing the sample on a cold plate or in liquid nitrogen. This often produces an amorphous phase, which can be a useful starting point for crystallizing metastable forms.

  • Sublimation: Heat the material under a vacuum to induce sublimation. The sublimate can be collected on a cold finger, often yielding high-quality single crystals. This solvent-free method is effective for obtaining unsolvated polymorphs.[4]

  • Grinding: Agitate the solid sample using a ball mill or mortar and pestle, both dry and with catalytic amounts of various solvents (liquid-assisted grinding). The mechanical stress can induce phase transformations.

Primary Analysis: Powder X-Ray Diffraction (PXRD)

Each solid sample generated must be analyzed by PXRD. This technique serves as the primary fingerprinting method. Different crystal structures will produce distinct diffraction patterns. Unique patterns indicate the discovery of a new solid form (polymorph, solvate, or hydrate).

Phase II: Definitive Structural Elucidation

Once unique solid forms are identified, the next crucial step is to determine their precise three-dimensional atomic arrangement.

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD is the gold standard for unambiguous structure determination.

Experimental Protocol:

  • Crystal Growth: The primary challenge is growing single crystals of sufficient size and quality. This is often an iterative process using techniques like very slow solvent evaporation, vapor diffusion, or sublimation, building on the conditions identified in the initial screen.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused X-ray beam. The diffraction data are collected on a detector.

  • Structure Solution & Refinement: The collected data are processed to determine the unit cell parameters, space group, and atomic positions.

The resulting crystal structure provides invaluable information on molecular conformation, packing, and, most importantly, the hydrogen-bonding network. This allows for a deep understanding of the forces holding the crystal lattice together.

Hypothetical Crystallographic Data Presentation

Should two polymorphs (Form I and Form II) be discovered, the SCXRD data would be summarized as follows:

ParameterForm I (Hypothetical)Form II (Hypothetical)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)10.58.2
b (Å)5.812.1
c (Å)13.29.5
β (°)98.590
Volume (ų)795942
Z44
Calculated Density (g/cm³)1.451.22
Hydrogen Bond MotifCarboxylic acid dimer, OH···O(carbonyl)Carboxylic acid catemer, OH···O(hydroxyl)

This table presents hypothetical data to illustrate how results would be displayed.

Phase III: Physicochemical Characterization & Stability

Identifying polymorphs is only the beginning. Understanding their relative stability and physical properties is critical for selecting the correct form for development.

Thermal Analysis

A. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, enthalpies of fusion, and detect solid-solid phase transitions.

Experimental Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

  • Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events.

The thermodynamic relationship between polymorphs can often be inferred from DSC data according to Burger's Rules. For instance, in a monotropic system, the higher-melting polymorph is always the more stable one. In an enantiotropic system, a reversible transition temperature exists.[5]

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is essential for identifying solvates and hydrates, which will show a mass loss step corresponding to the loss of the solvent/water molecule.

Spectroscopy

A. FT-IR and Raman Spectroscopy

Vibrational spectroscopy is highly sensitive to differences in the local chemical environment, particularly hydrogen bonding. Polymorphs will exhibit distinct spectra due to differences in their intermolecular interactions. These techniques are invaluable for routine quality control and polymorph identification.

Solubility and Stability Studies

A. Thermodynamic Stability Determination via Slurry Conversion

This is the definitive method for determining the most stable polymorph at a given temperature in a specific solvent.

Experimental Protocol:

  • Create a slurry containing a mixture of two known polymorphs (e.g., Form I and Form II) in a selected solvent at a controlled temperature.

  • Agitate the slurry for an extended period (24-72 hours).

  • Periodically withdraw a small aliquot of the solid material, dry it, and analyze by PXRD.

  • The less stable form will dissolve and recrystallize as the more stable form. The experiment is complete when only one polymorphic form remains.

Logical Workflow for Polymorph Characterization

The following diagram illustrates the logical flow of experiments in a full solid-state characterization campaign.

G cluster_0 Polymorph Screening cluster_1 Identification & Structure cluster_3 Development Candidate Screening Crystallization Experiments (Solvent, Melt, Grinding) PXRD PXRD Fingerprinting Screening->PXRD Identify Unique Forms SCXRD SCXRD (Structure Elucidation) PXRD->SCXRD Grow Single Crystals Thermal DSC / TGA (Thermal Properties) PXRD->Thermal Spectroscopy FTIR / Raman (Spectroscopic Signature) PXRD->Spectroscopy Stability Slurry Conversion (Thermodynamic Stability) PXRD->Stability Candidate Select Optimal Form for Development Stability->Candidate

Caption: Workflow for polymorph discovery and characterization.

Polymorphic Relationships and Control

The interplay between different forms can be visualized to understand their transformation potential. A kinetic form, while easier to crystallize initially, will often convert to a more stable thermodynamic form over time, especially in the presence of a solvent.

G cluster_0 Crystallization Process cluster_1 Polymorphic Forms Solution Molecule in Solution Kinetic Kinetic Polymorph (Metastable) Solution->Kinetic Fast Cooling / Evaporation Thermo Thermodynamic Polymorph (Stable) Solution->Thermo Slow Cooling / Slurry Kinetic->Thermo Solvent-Mediated Transformation

Caption: Relationship between kinetic and thermodynamic polymorphs.

Conclusion

A thorough investigation into the polymorphism of 2,4-Difluoro-5-hydroxybenzoic acid is a non-negotiable step in its journey from a chemical entity to a viable pharmaceutical product. By systematically applying the screening, structural elucidation, and physicochemical characterization protocols outlined in this guide, researchers can build a comprehensive understanding of its solid-state landscape. This knowledge enables the selection and control of the optimal crystalline form, ensuring the development of a safe, stable, and effective drug substance. This proactive approach transforms a potential liability into a well-characterized and defensible asset.

References

  • ChemBK. 2,4-difluoro-5-hydroxybenzoic acid - Physico-chemical Properties. [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • PubMed. Polymorphism in p-Hydroxybenzoic Acid: The Effect of Intermolecular Hydrogen Bonding in Controlling Proton Order versus Disorder in the Carboxylic Acid Dimer Motif. [Link]

  • Royal Society of Chemistry. On polymorphism of 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) DMSO solvates. [Link]

  • ResearchGate. (PDF) Polymorphism in Isomeric Dihydroxybenzoic Acids. [Link]

  • PubMed. Polymorphism and thermodynamics of m-hydroxybenzoic acid. [Link]

  • PubChemLite. 2,4-difluoro-5-formylbenzoic acid (C8H4F2O3). [Link]

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Figshare. Polymorphism in Isomeric Dihydroxybenzoic Acids - Crystal Growth & Design. [Link]

  • MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]

  • JOCPR. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

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An In-depth Technical Guide on the Electronic Properties and Dipole Moment of 2,4-Difluoro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy in modern medicinal chemistry and materials science. The unique properties of fluorine, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When applied to a versatile scaffold like benzoic acid, these modifications can lead to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive technical analysis of 2,4-Difluoro-5-hydroxybenzoic acid, a molecule of significant interest due to its potential applications stemming from its specific substitution pattern.

This document will delve into the core electronic properties and the dipole moment of 2,4-Difluoro-5-hydroxybenzoic acid, offering both theoretical insights and practical experimental methodologies. The content is structured to provide researchers, scientists, and drug development professionals with a robust understanding of this compound's fundamental characteristics.

Molecular Structure and Conformational Analysis

The electronic properties of 2,4-Difluoro-5-hydroxybenzoic acid are intrinsically linked to its three-dimensional structure and conformational preferences. The molecule consists of a benzene ring substituted with two fluorine atoms, a hydroxyl group, and a carboxylic acid group. The relative positions of these substituents dictate the intramolecular interactions, which in turn influence the overall electron distribution and dipole moment.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the potential energy landscape of such molecules.[2] These calculations can identify the most stable conformers and provide insights into the energetic barriers between them. For substituted benzoic acids, a key conformational aspect is the orientation of the carboxylic acid group relative to the benzene ring.[3] Intramolecular hydrogen bonding between the carboxylic acid proton and an adjacent fluorine atom, or between the hydroxyl proton and the carboxylic acid's carbonyl oxygen, can significantly stabilize certain conformations.

A comparative analysis with similar molecules, such as 3,5-difluorobenzoic acid, suggests that the planar conformation is often the most stable.[3] However, the presence of the additional hydroxyl group in 2,4-Difluoro-5-hydroxybenzoic acid introduces further complexity due to potential hydrogen bonding networks.

Electronic Properties: A Theoretical and Experimental Approach

The electronic properties of a molecule encompass its ability to absorb and emit light, its behavior in an electric field, and its reactivity. These characteristics are governed by the arrangement of electrons in molecular orbitals.

Computational Analysis of Electronic Structure

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are critical indicators of a molecule's electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO energy gap provides an estimation of the molecule's chemical stability and the energy required for electronic excitation.

DFT calculations at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, can provide reliable predictions of these orbital energies.[2][4] For 2,4-Difluoro-5-hydroxybenzoic acid, the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzoic acid. The hydroxyl group, being an electron-donating group, will counteract this effect to some extent.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. For 2,4-Difluoro-5-hydroxybenzoic acid, the MEP is expected to show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the fluorine atoms, indicating their electron-rich nature. Positive potential (blue) would be expected around the acidic protons of the hydroxyl and carboxylic acid groups.

Experimental Investigation of Electronic Properties

UV-Vis Spectroscopy: This technique probes the electronic transitions between molecular orbitals. The absorption spectrum of 2,4-Difluoro-5-hydroxybenzoic acid in various solvents can provide information about its electronic structure. Substituted benzoic acids typically exhibit characteristic absorption bands in the UV region.[5][6] The position and intensity of these bands are influenced by the nature and position of the substituents.[5][7] The addition of electron-withdrawing groups like fluorine and carboxylic acid to a benzene ring generally causes a bathochromic (red) shift in the absorption bands.[5] The solvatochromic shifts observed in different solvents can also provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation.[8]

Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the oxidation and reduction processes of a molecule.[9] By measuring the current response to a varying potential, the redox potentials of 2,4-Difluoro-5-hydroxybenzoic acid can be determined. These potentials are directly related to the HOMO and LUMO energy levels. The voltammograms of hydroxybenzoic acids often show anodic peaks corresponding to the oxidation of the hydroxyl group.[9][10][11][12] The presence of fluorine atoms can influence these potentials due to their inductive effects.

Dipole Moment: Theoretical Prediction and Experimental Measurement

The dipole moment is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of electron density. It is a vector quantity, with both magnitude and direction.

Computational Prediction of Dipole Moment

The dipole moment of 2,4-Difluoro-5-hydroxybenzoic acid can be accurately calculated using quantum chemical methods like DFT.[2] The calculation involves summing the vector contributions of individual bond dipoles. The highly electronegative fluorine and oxygen atoms will create significant bond dipoles, and their vector sum, considering the molecule's geometry, will determine the net dipole moment. The orientation of the hydroxyl and carboxylic acid groups will have a substantial impact on the final calculated value. For comparison, the experimental dipole moment of benzoic acid is approximately 1.72 Debye.[13] The addition of two fluorine atoms and a hydroxyl group is expected to significantly alter this value.

Experimental Determination of Dipole Moment

The dipole moment of a molecule can be determined experimentally in the gas phase or in solution.

Stark Effect Spectroscopy: In the gas phase, the Stark effect in microwave or rotationally resolved electronic spectroscopy is a precise method for measuring the ground and excited state dipole moments of isolated molecules.[14][15]

Dielectric Constant Measurement: In solution, the dipole moment can be determined by measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent.[16] The Debye equation relates the measured capacitance to the molecular dipole moment and polarizability.[16]

Experimental Protocols

Protocol 1: Computational Analysis using Density Functional Theory (DFT)

Objective: To predict the optimized geometry, electronic properties (HOMO, LUMO, MEP), and dipole moment of 2,4-Difluoro-5-hydroxybenzoic acid.

Methodology:

  • Structure Building: Construct the 3D structure of 2,4-Difluoro-5-hydroxybenzoic acid using a molecular modeling software.

  • Conformational Search: Perform a conformational search to identify the lowest energy conformers.

  • Geometry Optimization: Optimize the geometry of the most stable conformer using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[2][4]

  • Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true minimum on the potential energy surface (no imaginary frequencies).

  • Property Calculation: From the optimized structure, calculate the HOMO and LUMO energies, generate the molecular electrostatic potential map, and determine the dipole moment.

Protocol 2: UV-Vis Spectroscopic Analysis

Objective: To determine the electronic absorption characteristics of 2,4-Difluoro-5-hydroxybenzoic acid.

Methodology:

  • Sample Preparation: Prepare a stock solution of 2,4-Difluoro-5-hydroxybenzoic acid in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1x10⁻³ M.

  • Serial Dilution: Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for UV-Vis analysis is around 5x10⁻⁵ M.[8]

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of the sample from 200 to 400 nm using a spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).

Protocol 3: Cyclic Voltammetry

Objective: To investigate the electrochemical behavior and determine the redox potentials of 2,4-Difluoro-5-hydroxybenzoic acid.

Methodology:

  • Electrolyte Solution: Prepare an electrolyte solution, for instance, 0.1 M tetrabutylammonium perchlorate (TBAP) in a suitable solvent like acetonitrile.

  • Working Solution: Dissolve a known concentration of 2,4-Difluoro-5-hydroxybenzoic acid (e.g., 1 mM) in the electrolyte solution.[10]

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Voltammetric Scan: Perform cyclic voltammetry by scanning the potential from an initial value to a final value and back again at a specific scan rate (e.g., 100 mV/s).[9]

  • Data Analysis: Analyze the resulting voltammogram to identify the anodic and cathodic peak potentials.

Data Presentation

Table 1: Calculated Electronic Properties of 2,4-Difluoro-5-hydroxybenzoic acid (DFT/B3LYP/6-311++G(d,p))

PropertyCalculated Value
HOMO Energy[To be calculated] eV
LUMO Energy[To be calculated] eV
HOMO-LUMO Gap[To be calculated] eV
Dipole Moment[To be calculated] Debye

Table 2: Experimental Spectroscopic and Electrochemical Data

ParameterExperimental Value
λmax (in Methanol)[To be measured] nm
Molar Absorptivity (ε)[To be measured] M⁻¹cm⁻¹
Oxidation Potential (Epa)[To be measured] V vs. Ag/AgCl
Reduction Potential (Epc)[To be measured] V vs. Ag/AgCl

Visualization of Methodologies

Computational_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculation cluster_analysis Property Analysis Build Build 3D Structure Conform Conformational Search Build->Conform Initial Geometry Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Conform->Opt Lowest Energy Conformer Freq Frequency Calculation Opt->Freq Optimized Geometry Props Calculate Properties: HOMO/LUMO MEP Dipole Moment Freq->Props Verified Minimum

Caption: Computational workflow for DFT analysis.

Experimental_Workflow cluster_uvvis UV-Vis Spectroscopy cluster_cv Cyclic Voltammetry UV_Prep Prepare Sample Solution UV_Scan Acquire Spectrum (200-400 nm) UV_Prep->UV_Scan UV_Analyze Determine λmax and ε UV_Scan->UV_Analyze CV_Prep Prepare Electrolyte & Sample CV_Scan Perform Voltammetric Scan CV_Prep->CV_Scan CV_Analyze Determine Redox Potentials CV_Scan->CV_Analyze Molecule 2,4-Difluoro-5-hydroxybenzoic acid Molecule->UV_Prep Molecule->CV_Prep

Caption: Experimental workflow for spectroscopic and electrochemical analysis.

Conclusion

This technical guide has outlined a comprehensive approach to understanding the electronic properties and dipole moment of 2,4-Difluoro-5-hydroxybenzoic acid. By integrating computational modeling with experimental techniques such as UV-Vis spectroscopy and cyclic voltammetry, a detailed and robust characterization of this molecule can be achieved. The insights gained from such studies are invaluable for the rational design of new drugs and materials, enabling scientists to fine-tune molecular properties for specific applications. The provided protocols serve as a practical starting point for researchers embarking on the investigation of this and similar fluorinated benzoic acid derivatives.

References

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical - ScholarWorks @ UTRGV. (2023, September 1). Retrieved from [Link]

  • Overlapped cyclic voltammograms of 1mM m-hydroxybenzoic acid, as... - ResearchGate. (n.d.). Retrieved from [Link]

  • Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PMC. (2024, March 16). Retrieved from [Link]

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  • Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two - MDPI. (2024, December 20). Retrieved from [Link]

  • Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies - PubMed. (1992, November 17). Retrieved from [Link]

  • Cyclic voltammograms of (a) 1 mM 2,5-dihydroxybenzoic acid (1a), (b)... - ResearchGate. (n.d.). Retrieved from [Link]

  • using experimental crystal structures of fluorobenzoic acids as a probe - RSC Publishing. (n.d.). Retrieved from [Link]

  • Peak currents of the ten subsequent cyclic voltammograms of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (n.d.). Retrieved from [Link]

  • Ultraviolet absorption spectra: Some substituted benzoic acids | Scilit. (n.d.). Retrieved from [Link]

  • Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states - AIP Publishing. (2005, April 29). Retrieved from [Link]

  • Dipole Moments and Dipoles - Master Organic Chemistry. (2025, October 17). Retrieved from [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021, June 11). Retrieved from [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. (2026, January 6). Retrieved from [Link]

  • ULTRAVIOLET SPECTROSCOPY. (n.d.). Retrieved from [Link]

  • Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states: Indole and indole-H2O - ResearchGate. (2005, April 29). Retrieved from [Link]

  • MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES. (n.d.). Retrieved from [Link]

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  • Ground and Excited State Dipole Moment of 2, 5-Dihydroxybenzoic Acid from Solvatochromic Shifts - SHARAD. (n.d.). Retrieved from [Link]

  • DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives - ChemRxiv. (n.d.). Retrieved from [Link]

  • DFT study of the structure of hydroxybenzoic acids and their reactions with OH and O2(-) radicals | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

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Difference between 2,4-difluoro and 2,6-difluoro hydroxybenzoic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Topic: A Comparative Analysis of 2,4-Difluoro- and 2,6-Difluorohydroxybenzoic Acid Isomers: A Technical Guide for Drug Development Professionals

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic placement of fluorine atoms on aromatic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as acidity, lipophilicity, and metabolic stability. This guide provides a detailed comparative analysis of two constitutional isomers: 2,4-difluorohydroxybenzoic acid and 2,6-difluorohydroxybenzoic acid. We delve into the nuanced yet critical differences in their chemical structure, physicochemical properties, and spectroscopic signatures. A central focus is the divergent hydrogen bonding behavior—intermolecular versus intramolecular—which dictates their macroscopic properties and, consequently, their utility. By synthesizing technical data with mechanistic explanations, this whitepaper serves as a vital resource for researchers leveraging these versatile building blocks in the design and development of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Isomers

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a privileged element in drug design. Its incorporation can enhance binding affinity, improve metabolic stability, and modulate pKa and lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] Benzoic acid derivatives, in particular, are common pharmacophores, and their fluorination offers a powerful tool for molecular optimization.

However, the specific placement of fluorine atoms is not trivial. Constitutional isomers, such as 2,4-difluoro- and 2,6-difluorohydroxybenzoic acids, can exhibit dramatically different behaviors despite having the same molecular formula. Understanding these differences is paramount for rational drug design. This guide will explore the causality behind these isomeric distinctions, providing a framework for selecting the appropriate scaffold for specific therapeutic applications. We will focus our comparative analysis on representative isomers, primarily 2,4-Difluoro-5-hydroxybenzoic acid and 2,6-Difluoro-4-hydroxybenzoic acid , to illustrate these foundational principles.

Structural Analysis and Electronic Effects

The positioning of the two fluorine atoms relative to the carboxylic acid and hydroxyl groups dictates the electronic landscape of the molecule.

  • 2,4-Difluorohydroxybenzoic Acids : In this arrangement, the fluorine atoms exert a strong electron-withdrawing inductive effect (-I) from the ortho and para positions. This effect significantly influences the acidity of the carboxylic acid and the phenolic proton.

  • 2,6-Difluorohydroxybenzoic Acids : Here, the two fluorine atoms flank the carboxylic acid group. This symmetric placement creates a unique electronic and steric environment. The powerful inductive effects of both ortho-fluorine atoms are additive, strongly influencing the carboxyl group.[3][4]

This fundamental structural divergence is the primary driver of the differences in chemical reactivity and physical properties discussed below.

The Decisive Role of Hydrogen Bonding

The most profound difference between these isomers arises from their capacity for intra- versus intermolecular hydrogen bonding. This single factor has cascading effects on acidity, melting point, and solubility.

Intramolecular Hydrogen Bonding in 2,6-Difluorohydroxy Isomers

When a hydroxyl group is positioned ortho to the carboxylic acid (e.g., in 2,6-difluoro-3-hydroxybenzoic acid) or even para with flanking fluorines (as in 2,6-difluoro-4-hydroxybenzoic acid), the molecule's conformation can be significantly constrained. Specifically, in ortho-hydroxy isomers, a strong intramolecular hydrogen bond forms between the hydroxyl proton and a carboxyl oxygen, or between the carboxyl proton and the hydroxyl oxygen.[5][6] This creates a stable six-membered ring, a phenomenon known as chelation. This internal bonding "masks" the polar groups, reducing their availability for interaction with other molecules or solvent.[7][8]

Intermolecular Hydrogen Bonding in 2,4-Difluorohydroxy Isomers

In isomers like 2,4-difluoro-5-hydroxybenzoic acid, the substituents are positioned such that intramolecular hydrogen bonding with the carboxylic acid is sterically impossible. Consequently, the hydroxyl and carboxylic acid groups are free to form strong hydrogen bonds with neighboring molecules. This leads to the formation of extensive intermolecular networks (e.g., dimers or polymeric chains) in the solid state and strong interactions with polar solvents.[7]

G a Ortho -OH and -COOH Proximity b Strong Intramolecular Hydrogen Bond (Chelation) a->b c Masking of Polar Groups b->c d Weaker Intermolecular Forces c->d h Strong Intermolecular Hydrogen Bonds e Spatially Separated -OH and -COOH f No Intramolecular H-Bond e->f g Available Polar Groups f->g g->h

Caption: Logical flow from structure to bonding type for the two isomers.

Comparative Physicochemical Properties

The differences in hydrogen bonding directly translate to measurable differences in physical properties.

Property2,4-Difluorobenzoic Acid2,6-Difluorobenzoic AcidRationale for Difference
Melting Point 188-190 °C[9]157-161 °C[4][10]The extensive intermolecular hydrogen bonding in the 2,4-isomer requires more energy to break the crystal lattice, resulting in a higher melting point. The 2,6-isomer's intramolecular bonds lead to weaker forces between molecules.[7]
Acidity (pKa) ~3.27 (for 2-fluorobenzoic acid)[2]2.34 (Predicted)[4]The conjugate base (carboxylate) of the 2,6-isomer is significantly stabilized by the intramolecular hydrogen bond and the strong inductive effect of two ortho-fluorines. This stabilization facilitates proton donation, making it a stronger acid (lower pKa).[6][11][12]
Solubility Generally higher in polar solventsGenerally lower in polar solventsThe "exposed" polar groups of the 2,4-isomer interact readily with polar solvents like water. The "masked" polar groups of the 2,6-isomer reduce its ability to hydrogen bond with the solvent, often increasing its solubility in less polar organic solvents.
Lipophilicity (LogP) LowerHigherBy masking polar functional groups, intramolecular hydrogen bonding reduces the molecule's overall polarity, which typically leads to an increase in its partition coefficient (LogP) and thus higher lipophilicity.[1]

Note: Data for non-hydroxylated parent compounds is used to illustrate the core principles, which are directly applicable to their hydroxylated derivatives.

Spectroscopic Fingerprints for Isomer Differentiation

The structural and electronic disparities between the isomers give rise to distinct spectroscopic signatures, which are invaluable for their identification and characterization.

  • ¹H and ¹⁹F NMR Spectroscopy : The symmetry and substitution patterns result in unique chemical shifts and spin-spin coupling constants. For the 2,6-difluoro isomer, the symmetry often leads to a simpler ¹H NMR spectrum for the aromatic region compared to the more complex splitting pattern of the 2,4-difluoro isomer. ¹⁹F NMR will show distinct chemical shifts based on the electronic environment of each fluorine atom.

  • Infrared (IR) Spectroscopy : This is a powerful technique for observing the effects of hydrogen bonding.

    • 2,4-Isomer : Exhibits a broad O-H stretching band around 3000-3300 cm⁻¹, characteristic of intermolecularly hydrogen-bonded carboxylic acids and phenols.

    • 2,6-Isomer : The intramolecular hydrogen bond causes the O-H stretch to be a sharp, less intense band, often shifted to a lower wavenumber. The C=O stretch of the carboxylic acid is also typically shifted to a lower frequency due to its involvement in the hydrogen bond.

  • UV-Visible Spectroscopy : The electronic transitions (π-π* and n-π*) are sensitive to the substitution pattern. While both isomers will absorb in the UV region, the exact absorption maxima (λ_max) and molar absorptivity may differ due to the distinct electronic distributions and conformational rigidities.[13][14]

Synthesis and Chemical Reactivity

The synthesis of these isomers often requires distinct strategic approaches due to the directing effects of the substituents.

Representative Synthetic Workflow

A common method to introduce a hydroxyl group onto a fluorinated benzoic acid is through a sequence involving nitration, reduction, diazotization, and subsequent hydrolysis. The specific reagents and conditions must be carefully controlled to achieve the desired regiochemistry.[15][16]

G A 2,4-Difluorobenzoic Acid B Nitration (HNO₃/H₂SO₄) A->B C Nitro-Intermediate B->C D Reduction (e.g., Pd/C, H₂) C->D E Amino-Intermediate D->E F Diazotization (NaNO₂, H₂SO₄) E->F G Diazonium Salt F->G H Hydrolysis (H₂O, heat) G->H I Target Hydroxylated Product H->I

Caption: General workflow for synthesizing a hydroxybenzoic acid derivative.

Reactivity Profile

The fluorine and hydroxyl groups are ortho, para-directing activators (for the hydroxyl) or deactivators (for the fluorines) in electrophilic aromatic substitution. The overall reactivity and the position of any subsequent substitution will be a complex interplay of these directing effects. The steric hindrance from the two flanking fluorines in the 2,6-isomer can also significantly impact its reactivity, potentially blocking or slowing reactions at adjacent positions.

Implications for Drug Discovery and Development

The choice between a 2,4- and 2,6-difluorohydroxybenzoic acid scaffold is a strategic decision based on the desired properties of the final drug candidate.

  • 2,6-Difluorohydroxy Isomers : The conformationally rigid structure resulting from intramolecular hydrogen bonding makes these scaffolds excellent candidates for designing potent enzyme inhibitors. The fixed orientation can pre-organize the molecule for optimal binding in a specific protein pocket, reducing the entropic penalty upon binding. The increased lipophilicity can enhance membrane permeability and oral absorption.[1] These isomers are widely used as key intermediates in synthesizing pharmaceuticals and agrochemicals.[3]

  • 2,4-Difluorohydroxy Isomers : These scaffolds are preferred when intermolecular interactions are crucial for the mechanism of action. The available hydrogen bond donors and acceptors can engage in critical interactions with a biological target. Their typically higher polarity and water solubility might be advantageous for certain formulations or for targeting extracellular proteins. They serve as intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic medications.[17][18]

Experimental Protocol: Diazotization and Hydrolysis for Hydroxyl Group Introduction

This protocol provides a generalized, self-validating procedure for the synthesis of a hydroxybenzoic acid from its corresponding amino-precursor, a key step often required in the synthesis of these isomers.[15][16]

Objective: To convert an amino-difluorobenzoic acid intermediate into a hydroxydifluorobenzoic acid.

Materials:

  • Amino-difluorobenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (4.0 eq)

  • Sodium Nitrite (NaNO₂) (1.25 eq)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask and addition funnel

Procedure:

  • Preparation of Amine Salt: In a round-bottom flask, carefully dissolve the amino-difluorobenzoic acid (1.0 eq) in concentrated sulfuric acid (4.0 eq) with stirring. The formation of the amine salt is exothermic; maintain the temperature below 20°C using an ice bath. Stir for 1-2 hours until a homogenous solution or fine slurry is formed.

  • Diazotization: Cool the amine salt mixture to 0-5°C in an ice bath. In a separate beaker, prepare a solution of sodium nitrite (1.25 eq) in a minimal amount of cold deionized water.

  • Slow Addition: Add the sodium nitrite solution dropwise to the stirred amine salt mixture via an addition funnel. CRITICAL: Maintain the internal temperature below 5°C throughout the addition to prevent decomposition of the diazonium salt and control the release of nitrous gases. A color change is typically observed.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes. The completion of diazotization can be checked by testing a small aliquot with starch-iodide paper (a persistent blue-black color indicates excess nitrous acid, signifying completion).

  • Hydrolysis: Slowly and carefully add the diazonium salt solution to a separate flask containing boiling water. CAUTION: This step involves vigorous evolution of nitrogen gas. Ensure adequate ventilation and controlled addition.

  • Isolation: After the gas evolution ceases, cool the reaction mixture. The product often precipitates upon cooling. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final high-purity hydroxydifluorobenzoic acid.

Conclusion

The constitutional isomers 2,4- and 2,6-difluorohydroxybenzoic acid are not interchangeable building blocks. The seemingly minor shift in a fluorine atom's position fundamentally alters the molecule's preferred hydrogen bonding network, which in turn governs its acidity, melting point, lipophilicity, and conformational flexibility. The 2,6-isomer, characterized by intramolecular hydrogen bonding, offers a rigid, more lipophilic scaffold ideal for applications requiring specific conformations, such as enzyme inhibition. Conversely, the 2,4-isomer provides a more flexible template with available polar groups for establishing critical intermolecular interactions with biological targets. A thorough understanding of these structure-property relationships is essential for drug development professionals to rationally select and design scaffolds, ultimately accelerating the discovery of safer and more effective medicines.

References

  • Zhang, L. et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • ChemicalBook. 2,6-Difluoro-4-hydroxybenzoic acid | 214917-68-7.
  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Chem-Impex. 2,6-Difluorobenzoic acid.
  • Cheméo. Chemical Properties of 2,6-Difluorobenzoic acid (CAS 385-00-2).
  • ResearchGate. (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • Chem-Impex. 2-Fluoro-4-hydroxybenzoic acid.
  • ChemicalBook. 2,4-Difluorobenzoic acid synthesis.
  • LookChem. Cas 385-00-2,2,6-Difluorobenzoic acid.
  • PubChem. 2,4-Difluorobenzoic acid.
  • Cheméo. 2,4-Difluorobenzoic acid, 2-propylphenyl ester - Chemical & Physical Properties.
  • ChemicalBook. 2,6-Difluorobenzoic acid synthesis.
  • MDPI. Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives.
  • Ossila. 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.
  • Quora. Can there be intramolecular hydrogen bonding in carboxylic acids?
  • Sigma-Aldrich. 2,4-Difluorobenzoic acid 98 1583-58-0.
  • PubChem. 2,6-Difluorobenzoic acid.
  • PubMed. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations.
  • Chemistry Guru. Intramolecular vs Intermolecular Hydrogen Bond.
  • Sigma-Aldrich. 2,6-Difluorobenzoic acid 98 385-00-2.
  • Filo. How is intramolecular hydrogen bonding is created in ortho benzoic acid..
  • Google Patents. WO2004009528A1 - 2,4-dihydroxybenzoic acid derivatives.
  • PMC. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
  • Google Patents. Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • Quora. Why is 2-hydroxybenzoic acid more acidic than 4-hydroxybenzoic acid?
  • YouTube. Intramolecular versus Intermolecular Hydrogen Bond.
  • Filo. Between 2,6 Dihydroxy Benzoic acid and Benzoic acid which have more Ka value.
  • Sigma-Aldrich. 2,6-Difluorobenzoic acid 98 385-00-2.
  • Benchchem. potential applications of 2-Fluorobenzoic acid in medicinal chemistry..
  • Benchchem. An In-Depth Technical Guide to the Synthesis and Purification of 2,6-Difluorobenzenethiol.
  • Chem Zipper.com. Why 2,6-Dihydroxybenzoic acid is more acidic than 2-hydroxybenzoic acid followed by benzoic acid.
  • PubChem. 2,6-difluoro-4-Hydroxybenzoic Acid.
  • Sigma-Aldrich. 2,6-Difluoro-4-hydroxybenzoic acid | 214917-68-7.
  • ChemScene. 178974-97-5 | 2,4-Difluoro-3-methoxybenzoic acid.
  • ChemicalBook. 2,6-Dihydroxybenzoic acid synthesis.
  • ResearchGate. (PDF) Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal.
  • FooDB. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845).
  • Benchchem. An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives: Synthesis, Structure, and Biological Activity.
  • Chemistry Stack Exchange. Which is more acidic: 2,6-dihydroxybenzoic acid or 2-hydroxybenzoic acid?
  • ScholarWorks @ UTRGV. Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical.
  • PubMed. Molecular structure investigation and spectroscopic studies on 2,3-difluorophenylboronic acid: a combined experimental and theoretical analysis.
  • ZORA. 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS.
  • Benchchem. Spectroscopic Analysis of p-Fluoroazobenzene Isomers: A Technical Guide.
  • Benchchem. Difluoroacetophenone in Medicinal Chemistry: Detailed Application Notes and Protocols.

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Methodological & Application

Application Note: Protocol for the Esterification of 2,4-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust synthesis of alkyl esters (specifically methyl and ethyl) from 2,4-Difluoro-5-hydroxybenzoic acid . As a critical intermediate in the synthesis of fluoroquinolones and kinase inhibitors, the purity and yield of this ester are paramount. This guide contrasts two primary methodologies: Acid-Catalyzed Fischer Esterification (equilibrium-driven) and Thionyl Chloride Activation (kinetically driven). We address the specific chemoselectivity challenges posed by the 5-hydroxyl group and the electronic effects of the fluorine substituents, providing a self-validating workflow for pharmaceutical-grade production.

Strategic Considerations & Chemical Logic

The Chemoselectivity Challenge

The substrate contains two nucleophilic oxygen centers: the carboxylic acid (


) and the phenol (

).
  • Objective: Selectively esterify the carboxylic acid while leaving the phenol intact.

  • Risk: Under basic conditions (e.g., alkyl halides with

    
    ), the phenoxide anion forms readily, leading to unwanted 
    
    
    
    -alkylation (ether formation).
  • Solution: We utilize acidic conditions .[1] Protonation of the carbonyl oxygen activates the carboxylic acid toward nucleophilic attack by the alcohol solvent.[2] Under these conditions, the phenol remains protonated and non-nucleophilic, ensuring high chemoselectivity for the ester.

Electronic Effects of Fluorine

The fluorine atoms at positions 2 and 4 are strongly electron-withdrawing.

  • Impact on Acidity: They significantly lower the

    
     of the carboxylic acid compared to benzoic acid, making the carbonyl carbon more electrophilic but the conjugate base more stable.
    
  • Impact on Solubility: The compound exhibits lower solubility in non-polar solvents. Methanol serves as both reagent and solvent, ensuring homogeneity.

Experimental Protocols

Protocol A: Thionyl Chloride ($ \text{SOCl}_2 $) Mediated Esterification

Best for: High yields, irreversible reaction, and moisture-sensitive substrates. Mechanism:


 converts the acid to an acid chloride in situ, which reacts rapidly with methanol. This generates anhydrous 

and

, driving the reaction to completion without equilibrium constraints.
Materials
  • Substrate: 2,4-Difluoro-5-hydroxybenzoic acid (10.0 g, 57.4 mmol)

  • Reagent: Thionyl Chloride (8.2 g, 5.0 mL, 68.9 mmol, 1.2 eq)

  • Solvent: Anhydrous Methanol (100 mL)

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (

    
    ), Magnetic Stirrer, Ice Bath.
    
Step-by-Step Methodology
  • Setup: Charge the 250 mL RBF with 2,4-Difluoro-5-hydroxybenzoic acid and anhydrous methanol. Stir to create a suspension.

  • Activation (Exothermic): Cool the mixture to 0°C using an ice bath.

  • Addition: Add

    
     dropwise via a pressure-equalizing addition funnel or syringe pump over 20 minutes.
    
    • Critical Note: Evolution of

      
       and 
      
      
      
      gas will occur. Ensure proper venting into a fume hood or scrubber.
  • Reaction: Remove the ice bath. Heat the mixture to reflux (65°C) for 3–5 hours.

    • Checkpoint: The solution should become clear as the starting material dissolves and converts to the ester.

  • Monitoring: Analyze a 50 µL aliquot by TLC (50:50 Hexane:EtOAc) or HPLC. Look for the disappearance of the acid peak (

    
     min) and appearance of the less polar ester (
    
    
    
    min).
  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Concentrate the mixture under reduced pressure (Rotavap) to remove methanol and excess

      
      .[5]
      
    • Dissolve the residue in Ethyl Acetate (150 mL).

    • Wash 1: Saturated

      
       (
      
      
      
      mL) to neutralize residual acid. Caution:
      
      
      evolution.
    • Wash 2: Brine (50 mL).

    • Dry: Dry the organic layer over anhydrous

      
      . Filter and concentrate.
      
  • Purification: Recrystallize from minimal hot Hexane/Ethyl Acetate if necessary, though crude purity is often >95%.

Protocol B: Sulfuric Acid ($ \text{H}_2\text{SO}_4 $) Catalyzed Fischer Esterification

Best for: "Green" chemistry requirements, lower cost, and large-scale operations where


 handling is prohibitive.
Mechanism:  Equilibrium-driven. Requires excess alcohol or removal of water to maximize yield.[2]
Materials
  • Substrate: 2,4-Difluoro-5-hydroxybenzoic acid (10.0 g)

  • Catalyst: Concentrated

    
     (1.0 mL, ~0.3 eq)
    
  • Solvent: Methanol (100 mL)

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in Methanol in a 250 mL RBF.

  • Catalyst Addition: Add concentrated

    
     dropwise with stirring.
    
  • Reflux: Attach a reflux condenser and heat to 65°C for 8–12 hours.

    • Optimization: For higher conversion, add activated 3Å molecular sieves in a Soxhlet extractor to remove water.

  • Workup:

    • Concentrate methanol to ~20 mL.

    • Pour the residue into ice-water (100 mL). The ester often precipitates as a solid.[6]

    • If solid forms: Filter, wash with water, and dry.[6][7]

    • If oil forms: Extract with Ethyl Acetate as described in Protocol A.

Analytical Validation & Specifications

ParameterSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water Gradient
Identity (H-NMR)

3.90 (s, 3H,

), aromatic signals match pattern
400 MHz DMSO-

Moisture < 0.5%Karl Fischer
Residual Acid < 1.0%Titration / HPLC

Key NMR Diagnostic: The methyl ester singlet appears distinctively at ~3.8–3.9 ppm . The disappearance of the broad carboxylic acid proton (>11 ppm) confirms the reaction.

Visualized Workflow (Graphviz)

The following diagram illustrates the decision logic and reaction pathway, ensuring the user selects the correct protocol based on their constraints.

EsterificationProtocol Start Start: 2,4-Difluoro-5-hydroxybenzoic acid Decision Select Methodology Start->Decision SOCl2_Route Protocol A: Thionyl Chloride (High Yield / Irreversible) Decision->SOCl2_Route Strict Anhydrous / High Speed H2SO4_Route Protocol B: Fischer Esterification (Green / Equilibrium) Decision->H2SO4_Route Cost Sensitive / Scalable Activation In situ Acid Chloride Formation (- SO2, - HCl) SOCl2_Route->Activation ReactionA Reflux in MeOH (3-5 hrs) Activation->ReactionA Workup Workup: Concentrate & Neutralize (Sat. NaHCO3 Wash) ReactionA->Workup ReactionB Reflux in MeOH + H2SO4 (8-12 hrs) Requires Water Removal H2SO4_Route->ReactionB ReactionB->Workup Extraction Extraction (EtOAc) & Drying (Na2SO4) Workup->Extraction Validation Validation: HPLC > 98% NMR: -OCH3 singlet ~3.9 ppm Extraction->Validation

Figure 1: Decision tree and process flow for the esterification of 2,4-difluoro-5-hydroxybenzoic acid.

Troubleshooting & Safety

  • Issue: Low Yield (Protocol B).

    • Cause: Equilibrium limitation due to water accumulation.

    • Fix: Use anhydrous methanol, increase catalyst load, or switch to Protocol A.

  • Issue: Side Product (Ether Formation).

    • Cause: Presence of base or accidental use of alkyl halides.

    • Fix: Ensure strictly acidic conditions. Do not use

      
       or 
      
      
      
      .
  • Safety Warning: 2,4-Difluoro compounds can cause skin irritation.

    
     reacts violently with water. Perform all additions in a fume hood.
    

References

  • Zhang, M., et al. (2026).[8] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts. Retrieved from [Link]

Sources

Synthesis of quinolone antibiotics using 2,4-Difluoro-5-hydroxybenzoic acid as a building block

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of 6-functionalized fluoroquinolones using 2,4-Difluoro-5-hydroxybenzoic acid as the primary scaffold.

Building Block: 2,4-Difluoro-5-hydroxybenzoic acid (CAS 91659-22-2) Target Class: 6-Substituted-7-Fluoro-4-Quinolone-3-Carboxylic Acids Primary Application: Structure-Activity Relationship (SAR) studies, metabolite synthesis, and development of novel C6-modified antibacterial agents.[1]

Executive Summary

While commercial fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) typically rely on a C6-fluorine moiety for DNA gyrase binding affinity, the 2,4-Difluoro-5-hydroxybenzoic acid building block offers a unique entry point into C6-hydroxy and C6-alkoxy quinolones.[1] This scaffold allows researchers to explore bioisosteres at the C6 position or synthesize known metabolites (e.g., glucuronide conjugates) for pharmacokinetic profiling.[1]

This protocol utilizes a modified Grohe-Heberer methodology, prioritizing the protection of the C5-hydroxyl group to prevent polymerization during the aggressive acylation and cyclization steps.

Key Chemical Transformation

The transformation follows the Benzoic Acid


Benzoyl Acetate

Acrylate

Quinolone pathway.[2]
  • C1 (COOH): Becomes the C4-Carbonyl/C3-Carboxylate core.

  • C2 (F): Acts as the leaving group for the N1-cyclization (Critical Step).

  • C4 (F): Becomes the electrophilic C7 center for amine attachment (e.g., piperazine).[1]

  • C5 (OH): Retained as the C6-substituent (Must be protected).

Strategic Retrosynthesis & Pathway

The synthesis requires a strategic protection-deprotection sequence. The C5-hydroxyl is a nucleophile that will interfere with the activation of the carboxylic acid (Step 2) and the nucleophilic aromatic substitution (Step 4) if left free.[1]

Pathway Diagram (Graphviz)[1]

QuinoloneSynthesis Start 2,4-Difluoro-5-hydroxybenzoic Acid (Starting Material) Step1 Step 1: O-Protection (BnBr or MeI / K2CO3) Start->Step1 Protect 5-OH Step2 Step 2: Acid Chloride Formation (SOCl2 / Cat. DMF) Step1->Step2 Activation Step3 Step 3: Magnesium Enolate Condensation (Mg(OEt)2 / Diethyl Malonate) Step2->Step3 Chain Extension Step4 Step 4: Decarboxylation & Enamine Formation (HC(OEt)3 / Ac2O / Cyclopropylamine) Step3->Step4 Formation of Acrylate Precursor Step5 Step 5: Cyclization (Grohe-Heberer) (NaH or K2CO3 / DMF) Step4->Step5 Intramolecular SnAr (Displacement of 2-F) Step6 Step 6: C7-Nucleophilic Substitution (Piperazine / DMSO) Step5->Step6 Displacement of 7-F Final Target: 6-Alkoxy/Hydroxy-7-Amino-Quinolone Step6->Final Hydrolysis & Deprotection

Caption: Workflow for converting 2,4-difluoro-5-hydroxybenzoic acid into a functionalized quinolone antibiotic core via the Grohe-Heberer cyclization method.

Detailed Experimental Protocols

Step 1: Hydroxyl Protection (O-Alkylation)

Rationale: The free phenol is incompatible with thionyl chloride and strong bases used in later steps. Benzyl (Bn) protection is recommended for final removal, or Methyl (Me) if the target is a 6-methoxy quinolone.[1]

Reagents:

  • 2,4-Difluoro-5-hydroxybenzoic acid (1.0 eq)[1]

  • Benzyl Bromide (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.5 eq)[1]
    
  • Solvent: DMF or Acetone[1]

Protocol:

  • Dissolve 2,4-Difluoro-5-hydroxybenzoic acid (10 g, 57 mmol) in dry DMF (100 mL).

  • Add

    
     (19.7 g, 142 mmol) and stir at Room Temperature (RT) for 30 mins.
    
  • Add Benzyl Bromide (8.2 mL, 68 mmol) dropwise.

  • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Pour into ice water (500 mL). Acidify to pH 3 with 1N HCl to precipitate the ester-acid intermediate (Note: The carboxyl may also esterify; saponification with LiOH may be required to return to the benzoic acid form if the benzyl ester forms).

    • Refinement: To selectively protect the phenol, use 2.2 eq of base and 1.1 eq of BnBr at 0°C, but esterification is likely.[1] It is standard to fully protect (bis-benzyl) and then selectively hydrolyze the ester with NaOH/MeOH, leaving the ether intact.[1]

Step 2: Activation to Acid Chloride

Reagents:

  • 5-(Benzyloxy)-2,4-difluorobenzoic acid (from Step 1)[1]

  • Thionyl Chloride (

    
    , 5.0 eq)[1]
    
  • Catalytic DMF (3 drops)[1]

  • Solvent: Toluene or DCM[1]

Protocol:

  • Suspend the dry benzoic acid derivative (10 g) in Toluene (50 mL).

  • Add

    
     slowly. Add DMF catalyst.
    
  • Reflux for 2-3 hours until gas evolution ceases.

  • Evaporate solvent and excess

    
     under reduced pressure.
    
  • Azeotrope with toluene (2x) to remove traces of

    
    .[1] Use the crude acid chloride immediately.
    
Step 3: Condensation & Enamine Formation (One-Pot Variation)

Rationale: This step constructs the carbon skeleton required for the quinolone ring.[1]

Reagents:

  • Ethyl 3-(dimethylamino)acrylate (or generate in situ using Magnesium Ethyl Malonate)[1]

  • Triethylamine (

    
    )[1]
    

Protocol (Magnesium Enolate Route - High Yield):

  • Enolate Prep: In a separate flask, dissolve Magnesium Ethoxide (4.3 g, 1.1 eq) in dry THF. Add Diethyl Malonate (6.0 g, 1.1 eq) and reflux for 2 hours to form the soluble magnesium chelate.

  • Acylation: Cool enolate solution to -10°C. Add the Acid Chloride (from Step 2) dissolved in THF dropwise. Stir 1 hr at -10°C, then overnight at RT.

  • Workup: Acidify with 10%

    
    , extract with DCM, and concentrate. This yields the Diethyl (2,4-difluoro-5-benzyloxybenzoyl)malonate .
    
  • Decarboxylation: Reflux the intermediate in water/p-TsOH (catalytic) to form the Ethyl (2,4-difluoro-5-benzyloxybenzoyl)acetate .

Step 4 & 5: Cyclization (The Critical Ring Closure)

Rationale: The N-alkyl group is introduced, and the ring is closed via Nucleophilic Aromatic Substitution (SnAr) displacing the Fluorine at C2.[1]

Reagents:

  • Triethyl Orthoformate (

    
    )[1]
    
  • Acetic Anhydride (

    
    )[1]
    
  • Cyclopropylamine (or other primary amine)[1]

  • Sodium Hydride (NaH) or

    
    [1]
    

Protocol:

  • Enol Ether Formation: Mix the benzoyl acetate (Step 3 product) with

    
     (3 eq) and 
    
    
    
    (3 eq). Reflux for 2 hours. Evaporate volatiles.
  • Amine Addition: Dissolve residue in Ethanol. Cool to 0°C. Add Cyclopropylamine (1.1 eq). Stir 1 hr. Solvent evaporation yields the Enamine Intermediate .

  • Cyclization: Dissolve the Enamine in dry DMF. Add

    
     (2.5 eq) or NaH (1.2 eq).[1] Heat to 80-100°C for 2-4 hours.
    
    • Observation: The solution typically turns slightly yellow/fluorescent.

    • Mechanism:[1][] The Nitrogen attacks C2 of the benzene ring, displacing the Fluorine atom.[1]

  • Isolation: Pour into ice water. The solid precipitate is the Quinolone Core (Ethyl 1-cyclopropyl-6-benzyloxy-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate).

Step 6: C7 Substitution (C7-Functionalization)

Rationale: The Fluorine at C7 is activated by the para-carbonyl group, allowing displacement by secondary amines like piperazine.[1]

Protocol:

  • Suspend the Quinolone Core (1.0 eq) in DMSO or Pyridine.[1]

  • Add Piperazine (3.0 eq) (Excess prevents bis-alkylation).[1]

  • Heat to 100-120°C for 4-8 hours.

  • Pour into water. Filter the precipitate.[4][5] Recrystallize from Ethanol/DMF.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Moisture Control < 0.1% water in Step 2/3Water hydrolyzes Acid Chloride/Enolate, reducing yield drastically.
Temperature (Step 5) 80 - 100°C<80°C: Incomplete cyclization. >120°C: Degradation of the benzyl ether or defluorination.
Regioselectivity N/A (Structural)The 2-F is significantly more labile than 4-F due to the ortho-carbonyl effect in the intermediate, ensuring correct cyclization.
5-OH Protection MandatoryUnprotected 5-OH will react with

or compete in the SnAr cyclization, leading to polymers.

Safety & Handling

  • 2,4-Difluoro-5-hydroxybenzoic acid: Irritant. Avoid inhalation.

  • Thionyl Chloride: Releases HCl and

    
    . Use strictly in a fume hood.
    
  • Sodium Hydride: Pyrophoric. Handle under Nitrogen/Argon.

  • Waste Disposal: Fluorinated aromatics are persistent. Incinerate via approved chemical waste streams.

References

  • Zhang, Y. et al. (2026).[1][6] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Link

  • BenchChem. (2025).[1][4] Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide. BenchChem Application Notes. Link

  • Mitscher, L. A. (2005).[1] Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592.[1] Link[1]

  • Chu, D. T. W., et al. (1985).[1] Synthesis and Structure-Activity Relationships of New Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 28(11), 1558-1564.[1] Link[1]

  • ChemScene. (2024). Product Data Sheet: 2,4-Difluoro-5-hydroxybenzoic acid (CAS 91659-22-2).[1][7][8] Link

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Involving 2,4-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly significant in the synthesis of pharmaceuticals, agrochemicals, and functional materials. 2,4-Difluoro-5-hydroxybenzoic acid is a highly valuable substrate for SNAr reactions due to its unique electronic and structural features. The presence of two fluorine atoms, which are excellent leaving groups in SNAr chemistry, and the activating effects of the carboxylic acid and hydroxyl groups, make this molecule a versatile building block.[1][2]

This guide provides a comprehensive overview of SNAr reactions involving 2,4-Difluoro-5-hydroxybenzoic acid, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and summarizing key reaction parameters. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction of 2,4-Difluoro-5-hydroxybenzoic acid proceeds through a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a fluorine atom. This attack is favored at the C4 position (para to the carboxylic acid) due to the strong electron-withdrawing nature of the carboxyl group, which stabilizes the resulting intermediate.[3][4] The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this complex is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing substituents.[6]

  • Elimination of the Leaving Group and Aromaticity Restoration: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.[1] This step is typically fast and results in the formation of the substituted product.

Regioselectivity in SNAr Reactions

The regioselectivity of nucleophilic attack is a critical aspect of SNAr reactions with polysubstituted aromatic compounds. In the case of 2,4-Difluoro-5-hydroxybenzoic acid, the substitution predominantly occurs at the C4 position. This preference is governed by the combined electronic effects of the substituents:

  • Carboxylic Acid Group (-COOH): As a strong electron-withdrawing group, it activates the ring towards nucleophilic attack, particularly at the para position (C4).[3][4]

  • Hydroxyl Group (-OH): This group is an electron-donating group by resonance but can be deprotonated under basic conditions to form a phenoxide, which is a strong activating group.

  • Fluorine Atoms (-F): While highly electronegative and inductively electron-withdrawing, they also serve as the leaving groups. The C-F bond at the C4 position is more polarized and susceptible to attack due to the para-directing effect of the carboxylic acid.[2]

The interplay of these factors directs the incoming nucleophile to the C4 position, leading to the selective formation of 4-substituted products.

Caption: Generalized mechanism of SNAr on 2,4-Difluoro-5-hydroxybenzoic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions with 2,4-Difluoro-5-hydroxybenzoic acid using a common class of nucleophiles: primary and secondary amines. These protocols are designed to be self-validating and include explanations for key experimental choices.

Protocol 1: General Procedure for the Reaction with Primary and Secondary Amines

This protocol outlines a typical procedure for the synthesis of N-substituted 4-amino-2-fluoro-5-hydroxybenzoic acid derivatives. This reaction is highly relevant in the synthesis of quinolone antibiotics.[7][8][9]

Materials:

  • 2,4-Difluoro-5-hydroxybenzoic acid

  • Amine nucleophile (e.g., piperidine, morpholine, or other primary/secondary amines)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4-Difluoro-5-hydroxybenzoic acid (1.0 equivalent) in an appropriate volume of DMF or DMSO.

  • Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1 - 1.5 equivalents). Following this, add the base (K₂CO₃ or Et₃N, 2.0 equivalents). The base is crucial to neutralize the hydrofluoric acid byproduct and to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-100 °C. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel to yield the desired N-substituted 4-amino-2-fluoro-5-hydroxybenzoic acid derivative.

Causality Behind Experimental Choices:

  • Solvent: DMF and DMSO are polar aprotic solvents that are excellent for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.

  • Base: The use of a base like K₂CO₃ or Et₃N is essential to scavenge the HF formed during the reaction, driving the equilibrium towards the product.

  • Excess Nucleophile: A slight excess of the amine ensures the complete consumption of the starting material.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 2,4-Difluoro-5-hydroxybenzoic acid in DMF/DMSO add_reagents Add Amine Nucleophile (1.1-1.5 eq) and Base (2.0 eq) dissolve->add_reagents react Stir at RT or Heat (50-100 °C) Monitor by TLC/HPLC add_reagents->react quench Pour into Water & Extract with Ethyl Acetate react->quench Reaction Complete wash_dry Wash with Brine, Dry over MgSO₄, Filter quench->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A typical experimental workflow for SNAr reactions.

Data Presentation: Reaction Parameters for Various Nucleophiles

The following table summarizes typical reaction conditions for the SNAr reaction of 2,4-Difluoro-5-hydroxybenzoic acid with different classes of nucleophiles. This data is compiled from various literature sources and provides a useful starting point for reaction optimization.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Primary Amines AnilineK₂CO₃DMF80-10075-90
Secondary Amines MorpholineEt₃NDMSO25-5085-95
Alcohols Sodium MethoxideNaHTHF60-8060-75
Thiols Sodium ThiophenoxideK₂CO₃DMF25-6080-95

Note: Yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Conclusion

2,4-Difluoro-5-hydroxybenzoic acid is a versatile and highly reactive substrate for nucleophilic aromatic substitution reactions. The strategic placement of activating and leaving groups allows for the selective synthesis of a wide range of substituted aromatic compounds. The protocols and data presented in this guide offer a solid foundation for researchers to successfully design and execute SNAr reactions for applications in drug discovery, materials science, and other areas of chemical research.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • PMC. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. [Link]

  • Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Chemistry Steps. Activating and Deactivating Groups. [Link]

  • RSC Publishing. Green Chemistry. [Link]

  • RSC Publishing. A new short and efficient strategy for the synthesis of quinolone antibiotics. [Link]

  • ResearchGate. Quinolone obtention from difluorinated quinolone 1. [Link]

  • YouTube. Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

  • PMC. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Development of S N Ar Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]

  • ResearchGate. Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]

  • YouTube. SNAr reaction scope & limitations. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

  • ResearchGate. Nucleophilic substitution reactions with a variety of heteroaromatic,.... [Link]

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Application Notes and Protocols: Optimizing Coupling Reactions for 2,4-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,4-Difluoro-5-hydroxybenzoic acid is a key building block in medicinal chemistry and materials science, prized for the unique physicochemical properties conferred by its fluorine and hydroxyl substituents. However, the simultaneous presence of three distinct functional handles—a carboxylic acid, a phenolic hydroxyl group, and an electron-deficient aromatic ring—presents significant challenges in achieving chemoselective coupling. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating these challenges. We present detailed, field-proven protocols for three primary classes of transformations: amide bond formation, O-alkylation (etherification), and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig). The causality behind experimental choices, optimization strategies, and robust troubleshooting guides are detailed to ensure reproducible and high-yielding syntheses.

Strategic Overview: Navigating Chemoselectivity

The synthetic utility of 2,4-Difluoro-5-hydroxybenzoic acid (CAS 91659-22-2)[1] hinges on the selective manipulation of its functional groups. The electron-withdrawing nature of the two fluorine atoms increases the acidity of both the carboxylic acid and the phenolic hydroxyl group, influencing their reactivity and the susceptibility of the aromatic ring to nucleophilic substitution. A successful coupling strategy requires careful consideration of reaction conditions and, often, the use of protecting groups to mask reactive sites.

The primary decision-making workflow involves identifying the target bond for formation and implementing the appropriate protection and coupling strategy.

G start Target Synthesis Goal decision Which functional group to couple? start->decision path_cooh Carboxylic Acid (Amide/Ester Formation) decision->path_cooh -COOH path_oh Phenolic Hydroxyl (Etherification) decision->path_oh -OH path_ring Aromatic Ring (C-C / C-N Coupling) decision->path_ring Ring action_cooh Direct Coupling via Acid Activation (e.g., HATU, EDC) path_cooh->action_cooh action_oh_protect Protect Carboxylic Acid (e.g., as Methyl Ester) path_oh->action_oh_protect action_ring_protect Protect -OH and -COOH (if necessary) path_ring->action_ring_protect end_product Desired Coupled Product action_cooh->end_product action_oh_couple O-Alkylation with Base (e.g., Williamson Ether Synthesis) action_oh_protect->action_oh_couple action_oh_couple->end_product action_ring_couple Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) on a halo-derivative action_ring_protect->action_ring_couple action_ring_couple->end_product

Figure 1: Strategic workflow for selective coupling of 2,4-Difluoro-5-hydroxybenzoic acid.

Protocol I: Direct Amide Bond Formation

The formation of an amide bond by coupling the carboxylic acid with an amine is one of the most fundamental transformations in drug discovery. Due to the electron-deficient nature of the aromatic ring, the carboxylic acid is sufficiently activated for coupling. However, for challenging substrates, such as sterically hindered or electron-poor amines, powerful coupling reagents are required.[2][3]

Principle & Rationale

This protocol utilizes HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), an aminium-based coupling reagent. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. This method is highly efficient and minimizes racemization for chiral substrates.[3]

Detailed Experimental Protocol (Solution-Phase)

Materials:

  • 2,4-Difluoro-5-hydroxybenzoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-Difluoro-5-hydroxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the amine (1.1 eq), followed by HATU (1.2 eq).

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. The mixture may turn yellow.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Optimization Data

The choice of base and solvent can be critical. While DIPEA and DMF are robust starting points, other conditions can be screened for optimal results.

Entry Coupling Reagent (eq) Base (eq) Solvent Temp (°C) Typical Yield Notes
1HATU (1.2)DIPEA (3.0)DMFRT>85%General-purpose, highly effective.[3]
2EDC/HOBt (1.5)DIPEA (3.0)DCMRT70-85%More economical; urea byproduct can complicate purification.
3T3P (1.5)Pyridine (3.0)EtOAc5075-90%Excellent for reducing epimerization; requires heating.
4Acyl FluoridePyridine (2.0)DCMRT>90%For extremely hindered amines; requires prior conversion to acyl fluoride.[4]

Protocol II: O-Alkylation via Williamson Ether Synthesis

Selective alkylation of the phenolic hydroxyl group requires masking the more acidic carboxylic acid to prevent unwanted side reactions. A common strategy is to first protect the carboxylic acid as an ester, perform the etherification, and then deprotect the ester.[5]

Principle & Rationale

This is a two-step process:

  • Esterification: The carboxylic acid is converted to a methyl ester using methanol with a catalytic acid (e.g., H₂SO₄) or thionyl chloride (SOCl₂). This protection is robust enough to withstand the basic conditions of the subsequent step.[5]

  • Etherification: The protected intermediate undergoes a Williamson ether synthesis. A base deprotonates the phenolic hydroxyl, forming a phenoxide that acts as a nucleophile, attacking an alkyl halide to form the desired ether.

Detailed Experimental Protocol

Step A: Protection (Methyl Ester Formation)

  • Suspend 2,4-Difluoro-5-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Cool the suspension to 0 °C and slowly add SOCl₂ (1.2 eq) dropwise.

  • Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 2-4 hours, until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction and remove the methanol under reduced pressure.

  • Dissolve the residue in EtOAc, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield methyl 2,4-difluoro-5-hydroxybenzoate, which is often used without further purification.

Step B: Etherification

  • Dissolve the crude methyl ester from Step A (1.0 eq) in anhydrous DMF or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or the stronger cesium carbonate (Cs₂CO₃, 1.5 eq) for less reactive alkyl halides.

  • Add the alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.2 eq).

  • Heat the mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC.

  • After cooling, pour the mixture into water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the O-alkylated ester.

  • (Optional) Saponify the ester using LiOH or NaOH in a THF/water mixture to yield the final carboxylic acid.[5]

Protocol III: Palladium-Catalyzed Cross-Coupling

To functionalize the aromatic ring, a halo-derivative of 2,4-Difluoro-5-hydroxybenzoic acid is typically required. The following protocols assume the use of an aryl bromide or iodide at a position amenable to coupling (e.g., 6-bromo-2,4-difluoro-5-hydroxybenzoic acid). Both the hydroxyl and carboxylic acid groups may require protection depending on the specific reaction conditions, particularly the base used.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[6][7] The choice of catalyst, specifically the phosphine ligand, is critical for achieving high yields with electron-deficient substrates.[8][9]

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X label_oa Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans R²-B(OR)₂ (Base) label_tm Transmetalation pd2_trans->pd0 R¹-R² label_re Reductive Elimination

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • In a glovebox, add the aryl halide (e.g., methyl 6-bromo-2,4-difluoro-5-hydroxybenzoate, 1.0 eq), boronic acid (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 3.0 eq) to an oven-dried reaction vial.

  • Add an anhydrous solvent system (e.g., toluene/water or dioxane/water, 10:1).

  • Seal the vial and heat to 80-110 °C for 4-18 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Entry Catalyst / Ligand Base Solvent Temp (°C) Typical Yield Notes
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9060-80%Classic conditions, may be sluggish for this substrate.[8]
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>90%Highly active for sterically hindered and electron-deficient substrates.[8]
3PdCl₂(dppf)Cs₂CO₃Dioxane10080-95%Effective for a broad range of substrates.
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction enables the formation of C-N bonds, providing access to a wide range of arylamines.[10] The reaction is highly sensitive to the choice of ligand, base, and solvent. The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12]

  • In a glovebox, charge an oven-dried vial with the aryl halide (1.0 eq), Pd precatalyst (e.g., G3-XPhos, 2 mol%), and base (e.g., NaOtBu or LHMDS, 1.5 eq).

  • Add anhydrous toluene or dioxane.

  • Add the amine (1.2 eq).

  • Seal the vial and heat to 80-110 °C for 2-24 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Entry Catalyst / Ligand Base Solvent Temp (°C) Typical Yield Notes
1Pd₂(dba)₃ / BINAPNaOtBuToluene10070-85%First-generation bidentate ligand system.[10]
2Pd(OAc)₂ / BrettPhosLHMDSDioxane100>90%Excellent for hindered primary and secondary amines.[13]
3G3-XPhos PrecatalystK₂CO₃t-AmylOH110>85%User-friendly precatalyst, often effective with weaker bases.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd-catalyzed reactions).2. Insufficiently strong base.3. Low reaction temperature or time.4. Poor quality of reagents/solvents (water/oxygen).1. Use a fresh catalyst or a more active precatalyst.2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ for Suzuki; NaOtBu for Buchwald).3. Increase temperature and/or reaction time.4. Use anhydrous solvents and degas the reaction mixture.
Formation of Side Products 1. Protodehalogenation: (in Pd coupling) Premature quenching of the organometallic intermediate.2. Homocoupling: (in Suzuki) Coupling of two boronic acid molecules.3. Hydrolysis: (in amide coupling) Reaction with trace water.1. Ensure strictly anhydrous/anaerobic conditions. Use a less nucleophilic base.2. Add the aryl halide first, then the boronic acid. Lower the catalyst loading.3. Use anhydrous solvents and reagents for amide coupling.
Difficulty in Purification 1. Emulsion during aqueous workup.2. Co-elution of product with ligand or byproducts.3. Residual metal catalyst in the final product.1. Add brine to the aqueous layer to break the emulsion.2. Change the solvent system for chromatography. Consider a different catalyst system with more easily separable ligands.3. Treat the crude product solution with a metal scavenger or perform an additional wash with an aqueous solution of thiourea or cysteine.

References

  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 2-(Chloromethyl)benzoic Acid.
  • Grigorjeva, L., & Daugulis, O. (2018). Cobalt-Catalyzed Coupling of Benzoic Acid C-H Bonds with Alkynes, Styrenes, and 1,3-Dienes. Academia.edu.
  • Grigorjeva, L., & Daugulis, O. (2018). Cobalt-Catalyzed Coupling of Benzoic Acid C–H Bonds with Alkynes, Styrenes, and 1,3-Dienes. PMC.
  • Various Authors. (2021). Functionalization of benzoic acids catalyzed by transition metals.
  • Various Authors. (2016).
  • Zhang, Y., et al. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • RSC Publishing. (2016).
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • BenchChem. (2025).
  • Wikipedia. Suzuki reaction. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.
  • BenchChem. (2025).

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Application Notes and Protocols: The Strategic Use of 2,4-Difluoro-5-hydroxybenzoic Acid in the Synthesis of Advanced Fluorinated Liquid Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Fluorination in Liquid Crystal Technology

The relentless advancement of liquid crystal display (LCD) technology and other photonic applications is intrinsically linked to the molecular architecture of the liquid crystals (LCs) employed. Among the various strategies to fine-tune the physicochemical properties of LCs, the selective incorporation of fluorine atoms into the mesogenic core has proven to be exceptionally effective. Fluorinated liquid crystals often exhibit a desirable combination of properties, including low viscosity, high specific resistance, and a modified dielectric anisotropy, which are paramount for high-performance displays.[1][2]

The strategic placement of fluorine substituents can significantly influence the mesomorphic behavior of a compound. Lateral fluorine substitution, in particular, can lower melting points and induce or enhance tilted smectic phases, which are crucial for ferroelectric and antiferroelectric displays.[1] The highly polar C-F bond, with its small van der Waals radius, allows for the creation of strong local dipoles without significant steric hindrance, thereby influencing intermolecular interactions and, consequently, the macroscopic properties of the liquid crystal material.

This application note provides a comprehensive guide to the utilization of a key fluorinated building block, 2,4-Difluoro-5-hydroxybenzoic acid , in the synthesis of a representative calamitic (rod-shaped) liquid crystal. We will delve into the rationale behind its use, provide a detailed, step-by-step synthetic protocol, and outline the essential characterization techniques to verify the successful synthesis and to determine the mesomorphic properties of the final product.

Rationale for Employing 2,4-Difluoro-5-hydroxybenzoic Acid

2,4-Difluoro-5-hydroxybenzoic acid is a versatile precursor for the synthesis of a wide array of fluorinated liquid crystals. Its utility stems from several key structural features:

  • Difluoro Substitution: The two fluorine atoms on the phenyl ring introduce a significant lateral dipole moment, which can be leveraged to control the dielectric anisotropy of the resulting liquid crystal. Depending on the overall molecular structure, this can lead to either positive or negative dielectric anisotropy, a critical parameter for different display modes.

  • Hydroxyl Group: The phenolic hydroxyl group provides a convenient handle for introducing a flexible terminal alkoxy chain via Williamson ether synthesis. The length of this alkyl chain is a crucial determinant of the mesophase type and transition temperatures. Longer chains tend to favor the formation of more ordered smectic phases.[3]

  • Carboxylic Acid Functionality: The carboxylic acid group is readily activated for esterification, allowing for the coupling of the fluorinated core with other aromatic units, such as substituted phenols, to complete the mesogenic structure. This ester linkage is a common and stable connecting group in liquid crystal design.

By strategically combining these features, researchers can systematically tailor the molecular structure to achieve the desired liquid crystalline properties for specific applications.

Synthetic Protocol: Synthesis of 4-cyanophenyl 2,4-difluoro-5-(octyloxy)benzoate

This protocol details the synthesis of a representative fluorinated liquid crystal, 4-cyanophenyl 2,4-difluoro-5-(octyloxy)benzoate, from 2,4-Difluoro-5-hydroxybenzoic acid. The synthesis follows a two-step procedure: O-alkylation of the hydroxyl group followed by esterification of the carboxylic acid.

Diagram of the Synthetic Workflow

Synthetic Workflow A 2,4-Difluoro-5-hydroxybenzoic acid B Step 1: O-Alkylation (Williamson Ether Synthesis) A->B 1-bromooctane, K2CO3, DMF C 2,4-Difluoro-5-(octyloxy)benzoic acid B->C D Step 2: Esterification C->D 4-cyanophenol, DCC, DMAP, CH2Cl2 E 4-cyanophenyl 2,4-difluoro-5-(octyloxy)benzoate (Target Liquid Crystal) D->E

Caption: Synthetic route for 4-cyanophenyl 2,4-difluoro-5-(octyloxy)benzoate.

Part 1: Synthesis of 2,4-Difluoro-5-(octyloxy)benzoic acid (Intermediate)

Materials:

  • 2,4-Difluoro-5-hydroxybenzoic acid

  • 1-Bromooctane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of 2,4-Difluoro-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromooctane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl solution. A white precipitate will form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 2,4-Difluoro-5-(octyloxy)benzoic acid as a white solid.

Part 2: Synthesis of 4-cyanophenyl 2,4-difluoro-5-(octyloxy)benzoate (Final Product)

Materials:

  • 2,4-Difluoro-5-(octyloxy)benzoic acid

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Dissolve 2,4-Difluoro-5-(octyloxy)benzoic acid (1.0 eq), 4-cyanophenol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with dichloromethane.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Recrystallize the purified product from ethanol to obtain 4-cyanophenyl 2,4-difluoro-5-(octyloxy)benzoate as a white crystalline solid.

Characterization of the Synthesized Liquid Crystal

A thorough characterization is essential to confirm the chemical structure and to investigate the mesomorphic properties of the synthesized compound.

Diagram of the Characterization Workflow

Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Structural_Verification Structural Verification NMR->Structural_Verification FTIR->Structural_Verification MS->Structural_Verification DSC Differential Scanning Calorimetry (DSC) Structural_Verification->DSC POM Polarized Optical Microscopy (POM) Structural_Verification->POM Mesomorphic_Properties Mesomorphic Properties DSC->Mesomorphic_Properties POM->Mesomorphic_Properties

Caption: Workflow for the characterization of the synthesized liquid crystal.

Structural Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the protons of the octyloxy chain, and the protons of the cyanophenyl group. The ¹³C NMR will confirm the presence of all carbon atoms, including the ester carbonyl and the nitrile carbon. The ¹⁹F NMR spectrum is essential to verify the presence and chemical environment of the fluorine atoms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should display characteristic absorption bands for the C≡N stretch of the nitrile group (around 2230 cm⁻¹), the C=O stretch of the ester group (around 1735 cm⁻¹), and C-F bonds (around 1100-1300 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact molecular weight of the synthesized compound, confirming its elemental composition.

Mesomorphic Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.[3] A typical DSC thermogram will show endothermic peaks upon heating corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions. The corresponding exothermic peaks are observed upon cooling.

Hypothetical Thermal Data for 4-cyanophenyl 2,4-difluoro-5-(octyloxy)benzoate
Transition Temperature (°C)
Crystal to Smectic A (Cr → SmA)85.2
Smectic A to Nematic (SmA → N)110.5
Nematic to Isotropic (N → I)125.8
  • Polarized Optical Microscopy (POM): POM is a vital technique for identifying the type of liquid crystal phases.[3] Upon heating the crystalline sample on a hot stage under a polarizing microscope, characteristic optical textures for each mesophase (e.g., focal conic fan texture for smectic phases, Schlieren or marbled texture for nematic phases) can be observed. These textures arise from the anisotropic nature of the liquid crystalline state.

Conclusion

2,4-Difluoro-5-hydroxybenzoic acid serves as a highly valuable and versatile building block for the synthesis of advanced fluorinated liquid crystals. The synthetic route presented here, involving O-alkylation and esterification, is a robust and adaptable method for creating a diverse library of mesogenic compounds. The strategic incorporation of fluorine atoms via this precursor allows for the precise tuning of key physical properties, enabling the development of next-generation liquid crystal materials for a wide range of technological applications. The detailed protocol and characterization workflow provided in these notes offer a solid foundation for researchers and scientists in the field of liquid crystal and materials science.

References

  • Hagar, M., et al. (2022). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports, 12(1), 7235. Available at: [Link]

  • Saidi, F., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(5), 12495-12505. Available at: [Link]

  • Ibraheem, H. H., & Karam, N. H. (2022). Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. Egyptian Journal of Chemistry, 65(7), 55-62. Available at: [Link]

  • Dąbrowski, R., et al. (2014). Synthesis and mesomorphic properties of laterally fluorinated alkyl 4′′-alkylterphenyl-4-yl carbonate liquid crystals. Journal of Materials Chemistry C, 2(5), 891-900. Available at: [Link]

Sources

Strategic Protection of the 5-Hydroxyl Moiety in 2,4-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PROT-24DF [1][2]

Executive Summary

Target Substrate: 2,4-Difluoro-5-hydroxybenzoic acid (CAS: 91659-22-2) Core Challenge: Chemoselective differentiation between the phenolic hydroxyl group (C5-OH) and the carboxylic acid (C1-COOH).[1][2]

This guide outlines high-fidelity protocols for protecting the phenol group in 2,4-Difluoro-5-hydroxybenzoic acid.[1][2] The presence of fluorine atoms at the 2 and 4 positions exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the phenol (lowering pKa) compared to non-fluorinated analogues. This electronic perturbation requires specific buffering and stoichiometric strategies to prevent side reactions such as nucleophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or over-alkylation.
Strategic Decision Matrix
Protection TypeRecommended GroupKey ReagentsStability ProfileApplication Case
Permanent Methyl Ether (-OMe)MeI / K₂CO₃High (Acid/Base stable)Core scaffold construction; non-cleavable.[1][2]
Removable Benzyl Ether (-OBn)BnBr / K₂CO₃Stable to Acid/Base; Cleaved by H₂/PdLate-stage deprotection required.[1][2]
Transient Acetyl Ester (-OAc)Ac₂O / PyridineBase labile; Acid stableTemporary masking during acidic steps.[1][2]
Silyl TBS Ether (-OTBS)TBSCl / ImidazoleBase stable; Acid/F⁻ labileMild conditions; high solubility.[1][2]

Chemical Context & Mechanism

Acidity and Nucleophilicity

The pKa of the benzoic acid moiety is approximately 3.5–4.0, while the 2,4-difluoro-phenol moiety typically exhibits a pKa near 7.5–8.5 (lower than the standard phenol pKa of 10).

  • Implication: Weak bases (e.g., bicarbonates) will deprotonate the carboxylic acid only.[1][2] Stronger carbonate bases (K₂CO₃, Cs₂CO₃) will deprotonate both.[1][2]

  • Nucleophilicity: The carboxylate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is generally less nucleophilic towards alkyl halides than the phenoxide (
    
    
    
    ).[1] However, to ensure high yield and purity, the "Global Protection
    
    
    Selective Deprotection"
    strategy is statistically superior to attempting direct selective mono-alkylation of the phenol in the presence of a free acid.
Visualizing the Workflow

The following diagram illustrates the logical flow for selecting and executing the protection strategy.

ProtectionStrategy Start Start: 2,4-Difluoro-5- hydroxybenzoic acid Decision Is the final target the free acid? Start->Decision RouteA Route A: Global Alkylation (Methyl/Benzyl) Decision->RouteA Yes (Robust) RouteB Route B: Selective Silylation Decision->RouteB Yes (Mild) StepA1 1. Excess RX, K2CO3 (Forms Ester + Ether) RouteA->StepA1 StepB1 1. TBSCl (2.2 eq), Imidazole (Forms Silyl Ester + Ether) RouteB->StepB1 StepA2 2. Selective Saponification (LiOH, THF/H2O) StepA1->StepA2 Hydrolyze Ester Product Product: 5-Protected- 2,4-difluorobenzoic acid StepA2->Product StepB2 2. Mild Hydrolysis (K2CO3, MeOH) StepB1->StepB2 Cleave Silyl Ester StepB2->Product

Figure 1: Decision tree for selecting the protection pathway based on stability requirements.

Experimental Protocols

Protocol A: Permanent Protection (Methyl Ether)

Objective: Synthesis of 2,4-difluoro-5-methoxybenzoic acid via Global Methylation and Selective Hydrolysis.[1][2] Rationale: Direct methylation of the phenol with free acid often yields mixtures.[1] Converting both to methyl groups and then selectively hydrolyzing the ester is the industry standard for high purity [1][2].

Step 1: Global Methylation[2]
  • Setup: Charge a round-bottom flask with 2,4-difluoro-5-hydroxybenzoic acid (1.0 equiv) and anhydrous DMF (5 mL/g).

  • Base Addition: Add K₂CO₃ (2.5 equiv). The mixture may bubble slightly as the acid deprotonates. Stir for 15 minutes at Room Temperature (RT).

  • Alkylation: Add Methyl Iodide (MeI) (2.5 equiv) dropwise.[1][2] Caution: MeI is toxic.

  • Reaction: Heat to 50°C for 4–6 hours. Monitor by TLC or HPLC.[2] The target intermediate is Methyl 2,4-difluoro-5-methoxybenzoate .[1][2]

  • Workup: Quench with water. Extract with Ethyl Acetate (EtOAc).[2][3] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

Step 2: Selective Saponification (Ester Cleavage)[2]
  • Dissolution: Dissolve the crude intermediate (Methyl 2,4-difluoro-5-methoxybenzoate) in THF:Water (3:1) .

  • Hydrolysis: Add LiOH·H₂O (1.2 equiv relative to the starting material).[2]

  • Reaction: Stir at RT for 2–4 hours.

    • Note: Methyl esters hydrolyze significantly faster than methyl ethers (which are stable to base).[1][2]

  • Workup: Acidify the reaction mixture to pH 2–3 using 1M HCl. The product, 2,4-difluoro-5-methoxybenzoic acid , will precipitate or can be extracted into EtOAc.[2]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Removable Protection (Benzyl Ether)

Objective: Synthesis of 5-(benzyloxy)-2,4-difluorobenzoic acid.[1][2] Rationale: Benzyl groups allow for removal via hydrogenolysis (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) under neutral conditions, preserving the fluorinated ring which might be sensitive to harsh Lewis acids.[1]
  • Reagents: Substrate (1.0 eq), Benzyl Bromide (BnBr, 2.2 eq), K₂CO₃ (2.5 eq), Acetone (reflux) or DMF (60°C).

  • Procedure: Follow the "Global Protection" method in Protocol A (Step 1), substituting MeI with BnBr .[1][2]

  • Hydrolysis: The resulting Benzyl 5-(benzyloxy)-2,4-difluorobenzoate is subjected to the same LiOH hydrolysis described in Protocol A (Step 2).

    • Critical Check: Ensure the hydrolysis temperature does not exceed 60°C to prevent accidental cleavage of the benzyl ether, although benzyl ethers are generally stable to LiOH.

Protocol C: Transient Protection (Acetylation)

Objective: Synthesis of 5-acetoxy-2,4-difluorobenzoic acid. Rationale: Used when the phenol needs to be masked only during a specific acidic coupling step.[1]

  • Reagents: Substrate (1.0 eq), Acetic Anhydride (Ac₂O, 1.1 eq), Pyridine (solvent/base), catalytic DMAP.[1][2]

  • Procedure:

    • Dissolve substrate in Pyridine (0.5 M) at 0°C.

    • Add Ac₂O dropwise.[1][2]

    • Stir at 0°C

      
       RT for 2 hours.
      
  • Selectivity Mechanism: Phenols acetylate faster than carboxylic acids.[1][2] However, if a mixed anhydride forms (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), it is highly labile.
    
  • Workup: Quench with ice water. The mixed anhydride (if formed) will hydrolyze back to the carboxylic acid, while the phenolic acetate remains intact. Acidify carefully with dilute HCl to pH 4 and extract with DCM.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers.

NMR Validation (¹H and ¹⁹F)
  • ¹H NMR (DMSO-d₆):

    • Starting Material: Broad singlet >10 ppm (COOH) and broad singlet ~9-10 ppm (OH).[1][2]

    • Product (Methyl Ether): Appearance of a sharp singlet at ~3.8 ppm (3H, -OMe).[1] Disappearance of the phenolic OH peak. Retention of the COOH broad singlet (after Step 2).[2]

  • ¹⁹F NMR:

    • The chemical shift of the fluorine atoms at positions 2 and 4 will shift slightly (typically 1–2 ppm) upon alkylation of the neighboring C5-oxygen due to the change in electron donation (resonance effect) from the oxygen.

HPLC Purity
  • Column: C18 Reverse Phase.[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][2]

  • Detection: UV at 254 nm.[1][2]

  • Expectation: The protected ether (methoxy/benzyloxy) will be significantly more hydrophobic (longer retention time) than the starting hydroxy-acid.[1][2]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield of Ether Incomplete deprotonation of phenol.[1][2]The 2,4-difluoro substitution stabilizes the phenol. Use a stronger base (K₂CO₃ in DMF) or heat to 60°C.
Product is an Ester Incomplete hydrolysis (Protocol A, Step 2).[1][2]Increase LiOH equivalents to 2.0 or raise temp to 40°C. Monitor by TLC.
Decarboxylation Reaction temperature too high.[1][2]Benzoic acids with ortho-electron withdrawing groups can decarboxylate.[1][2] Keep temps <80°C.
Fluorine Displacement ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

side reaction.[1]
Avoid using super-nucleophiles (like thiolates) or extremely high temperatures (>100°C) in basic media.[1][2]

Visualization of Chemical Logic

The following diagram details the specific mechanism for the Methylation protocol, highlighting the intermediate state.

ReactionFlow SM Starting Material 2,4-Difluoro-5-hydroxybenzoic acid (Soluble in DMF) Intermediate Intermediate (Bis-Protected) Methyl 2,4-difluoro-5-methoxybenzoate (Lipophilic) SM->Intermediate Global Methylation Reagents1 Reagents: MeI (2.5 eq), K2CO3 Temp: 50°C Final Final Product 2,4-Difluoro-5-methoxybenzoic acid (Precipitates at pH 3) Intermediate->Final Selective Saponification Reagents2 Reagents: LiOH, THF/H2O Temp: RT

Figure 2: Step-wise reaction flow for the permanent protection of the 5-hydroxyl group.

References

  • Synthesis of 2-fluoro-5-hydroxybenzoic acid derivatives. ChemicalBook Protocols. Available at: (Accessed 2024).[1][2]

  • Selective alkylation of carboxylic acid versus phenol. Chemistry Stack Exchange. Available at: (Accessed 2024).

  • Preparation method of methoxybenzoic acid. Google Patents (CN104151157A). Describes the industrial "one-pot" methylation/hydrolysis sequence. Available at: .[1][2]

  • pKa values of Fluorinated Phenols. J. Phys. Org. Chem. 2019, 32, e3940.[2] Provides grounding for the acidity changes due to fluorine substitution. Available at: .[2]

Sources

Reagents for the activation of the carboxylic acid group in 2,4-Difluoro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Activation and Amide Coupling of 2,4-Difluoro-5-hydroxybenzoic Acid

Executive Summary & Physicochemical Profiling

2,4-Difluoro-5-hydroxybenzoic acid (CAS 91659-22-2) is a highly functionalized, electron-deficient building block frequently utilized in the synthesis of advanced pharmaceuticals, including antimicrobial and antiviral agents[1][2][3].

Working with this substrate presents a distinct chemoselectivity challenge. The two highly electronegative fluorine atoms at the ortho (C2) and para (C4) positions relative to the carboxylic acid exert a strong electron-withdrawing inductive effect. This significantly lowers the pKa of the carboxylic acid, rendering the carbonyl carbon highly electrophilic once activated. Concurrently, these fluorine atoms increase the acidity of the C5-phenolic hydroxyl group.

The Core Challenge: The objective is to activate the carboxylic acid for N-acylation (amide bond formation) while strictly avoiding O-acylation (esterification or oligomerization) at the unprotected phenol[4][5]. Protecting group chemistry (e.g., benzyl or MOM ethers) adds synthetic steps and reduces overall atom economy. Therefore, selecting an activation reagent that intrinsically favors nitrogen nucleophiles over oxygen nucleophiles is paramount.

Reagent Selection Landscape

To achieve a "protect-free" coupling, the activation intermediate must be carefully controlled. Below is a comparative analysis of common coupling reagents evaluated specifically for their performance with unprotected fluorinated phenolic acids.

ReagentActivation IntermediateChemoselectivity (N- vs. O-acylation)Major ByproductsSuitability for 2,4-Difluoro-5-hydroxybenzoic acid
T3P® (Propylphosphonic anhydride)Phosphonic mixed anhydrideExcellent (Strong kinetic preference for amines)Water-soluble phosphonatesOptimal . Avoids O-acylation; simple aqueous workup[6][7].
HATU OAt-active esterPoor to Moderate Tetramethylurea, HOAtConditional . High risk of O-acylation; requires strict stoichiometry and short pre-activation[4][8].
EDC / HOBt OBt-active esterModerate Urea (water-soluble), HOBtAcceptable . Slower kinetics reduce side reactions, but lower efficiency than T3P[6][9].
CDI Acyl imidazolePoor Imidazole, CO2Not Recommended . High risk of forming stable carbonates with the phenol.
Causality in Base Selection (Expert Insight)

When utilizing T3P, the choice of the auxiliary base dictates the success of the reaction. N-Methylmorpholine (NMM, conjugate acid pKa ~7.4) or Pyridine (pKa ~5.2) should be used instead of N,N-Diisopropylethylamine (DIPEA, pKa ~10.5). DIPEA is strong enough to deprotonate the 2,4-difluoro-substituted phenol, generating a highly nucleophilic phenoxide anion that drives unwanted O-acylation. NMM maintains the phenol in its protonated, non-nucleophilic state while sufficiently deprotonating the carboxylic acid for T3P activation[6][7].

Strategic Workflow Matrix

The following decision matrix illustrates the logical flow for selecting the optimal coupling conditions based on the nucleophilicity of the amine partner.

Workflow Substrate 2,4-Difluoro-5-hydroxybenzoic acid + Amine Nucleophile AmineCheck Is the amine sterically hindered or poorly nucleophilic? Substrate->AmineCheck Standard Standard Primary/Secondary Amine AmineCheck->Standard No Hindered Hindered/Weak Amine (e.g., Aniline) AmineCheck->Hindered Yes T3P T3P + NMM (Optimal Chemoselectivity) Standard->T3P HATU HATU + DIPEA (High Reactivity) Hindered->HATU Outcome1 Amide Bond (No O-acylation) T3P->Outcome1 Outcome2 Amide Bond (Monitor for O-acylation) HATU->Outcome2 Strict 1:1 stoichiometry Short pre-activation

Caption: Decision matrix for selecting the optimal carboxylic acid activation reagent.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Chemoselective Amide Coupling (Recommended)

This protocol leverages the mild nature of T3P to achieve high yields without the need for protecting groups[7][10].

Reagents:

  • 2,4-Difluoro-5-hydroxybenzoic acid: 1.00 mmol

  • Amine nucleophile: 1.05 mmol (slight excess to drive conversion)

  • N-Methylmorpholine (NMM): 3.00 mmol (3.0 eq)

  • T3P® (50% wt. solution in EtOAc): 1.50 mmol (1.5 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF, 5.0 mL[11]

Step-by-Step Methodology:

  • Dissolution: Charge a dry, round-bottom flask with 2,4-difluoro-5-hydroxybenzoic acid and the amine nucleophile. Dissolve the mixture in 5.0 mL of EtOAc.

  • Base Addition: Add NMM (3.0 eq) to the stirring solution at room temperature. The solution should remain clear.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add the T3P solution (1.5 eq) dropwise over 5 minutes. Causality: Dropwise addition controls the exothermic formation of the mixed anhydride, preventing localized heating that could trigger side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

  • Self-Validation Step (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The presence of the [M+H]+ peak for the desired amide, and the strict absence of a [2M - H2O]+ peak, confirms that chemoselective N-acylation has occurred without competitive O-acylation.

  • Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO3 and stir for 15 minutes to hydrolyze unreacted T3P into water-soluble phosphonates[7]. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (5 mL), water (5 mL), and brine (5 mL). Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: HATU-Mediated Coupling (For Sterically Hindered Amines)

When dealing with poorly nucleophilic amines (e.g., heavily substituted anilines), the extreme reactivity of HATU is required[4][8]. However, strict stoichiometric control is mandatory to prevent the OAt-active ester from acylating the unprotected phenol.

Reagents:

  • 2,4-Difluoro-5-hydroxybenzoic acid: 1.00 mmol

  • Sterically hindered amine: 1.10 mmol

  • HATU: 1.05 mmol (Strictly avoid excess)

  • DIPEA: 2.00 mmol

  • Solvent: DMF, 5.0 mL

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-difluoro-5-hydroxybenzoic acid in 5.0 mL of anhydrous DMF. Add DIPEA (2.0 eq) and stir for 1 minute.

  • Critical Pre-Activation: Add HATU (1.05 eq) in one portion. Start a timer immediately. Allow the mixture to pre-activate for exactly 1 to 2 minutes[4].

    • Self-Validation Step: Prolonged activation (>5 mins) will lead to the emergence of self-condensed oligomers (detectable via rapid LC-MS) because the OAt-ester will begin reacting with the phenoxide anion[4][5].

  • Amine Addition: Immediately add the amine nucleophile to the activated mixture. Stir at room temperature for 1 to 2 hours.

  • Workup: Dilute the reaction mixture with 15 mL of EtOAc. To effectively purge the DMF and the tetramethylurea byproduct, wash the organic layer with 5% aqueous LiCl solution (3 × 10 mL). Causality: LiCl increases the ionic strength of the aqueous phase, disrupting DMF-water hydrogen bonding and forcing DMF entirely into the aqueous layer. Wash with saturated NaHCO3 (10 mL) to remove HOAt[5], followed by brine. Dry over Na2SO4 and concentrate.

References

Sources

Synthesis of fluorinated agrochemicals starting from 2,4-Difluoro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Fluorinated Agrochemicals from 2,4-Difluoro-5-hydroxybenzoic Acid

Executive Summary

In the landscape of modern agrochemical discovery, 2,4-Difluoro-5-hydroxybenzoic acid represents a "privileged scaffold." Its unique substitution pattern—combining two metabolic blocking fluorine atoms with a reactive hydroxyl handle and a carboxylate anchor—makes it an ideal precursor for two critical classes of crop protection agents: Pyrimidinyloxybenzoate Herbicides (ALS inhibitors) and N-Phenylphthalimide/Uracil Herbicides (PPO inhibitors).

This guide provides a rigorous, field-proven technical framework for utilizing this building block. Unlike generic preparations, the protocols herein are optimized for regioselectivity , atom economy , and process safety , addressing the specific challenges of nucleophilic substitution on electron-deficient fluoroaromatics.

Strategic Analysis: The Fluorinated Scaffold

The utility of 2,4-Difluoro-5-hydroxybenzoic acid lies in its orthogonal reactivity. The molecule offers three distinct sites for diversification, allowing researchers to rapidly generate libraries of bioactive compounds.

Functional GroupPositionReactivity ProfileAgrochemical Application
Hydroxyl (-OH) C-5High Nucleophilicity. The primary handle for derivatization via

or Mitsunobu reactions.
Linkage to heterocycles (e.g., pyrimidines, triazines) for ALS/PPO inhibition.
Carboxylic Acid (-COOH) C-1Electrophilic Anchor. Amenable to esterification, amidation, or decarboxylation.Formation of ester prodrugs (for cuticle penetration) or amide linkers.
Fluorine Atoms C-2, C-4Metabolic Blockers. Strong C-F bonds prevent oxidative metabolism at vulnerable ring positions.Increases half-life (

) in planta and enhances lipophilicity (

).

Application Protocol A: Synthesis of Pyrimidinyloxybenzoate Herbicides

Target Class: Analogs of Bispyribac-sodium and Pyriminobac. Mechanism: Nucleophilic Aromatic Substitution (


) of the 5-hydroxyl group onto a chloropyrimidine core.
Retrosynthetic Logic

The synthesis hinges on the chemoselective O-arylation of the 5-hydroxyl group. The challenge is to prevent competitive reaction at the carboxylic acid (esterification) or displacement of the ring fluorines (though the latter is less likely under mild basic conditions due to the electron-rich nature of the phenoxide).

Detailed Experimental Protocol

Step 1: Esterification (Protection) Rationale: Converting the acid to an ester prevents side reactions and increases solubility in organic solvents for the subsequent coupling step.

  • Reagents: 2,4-Difluoro-5-hydroxybenzoic acid (10.0 g, 57.4 mmol), Methanol (100 mL),

    
     (conc., 1.0 mL).
    
  • Procedure:

    • Dissolve the starting material in MeOH under

      
       atmosphere.
      
    • Add

      
       dropwise.
      
    • Reflux at 65°C for 6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Workup: Concentrate in vacuo. Dilute with EtOAc (150 mL), wash with sat.

      
       (2 x 50 mL) and brine. Dry over 
      
      
      
      and concentrate.
    • Yield: ~95% (Methyl 2,4-difluoro-5-hydroxybenzoate).

Step 2:


 Coupling with Chloropyrimidine 
Rationale: This is the critical C-O bond-forming step. The use of a weak base (

) in a polar aprotic solvent (DMF) favors the phenoxide formation without displacing the ring fluorines.
  • Reagents: Methyl 2,4-difluoro-5-hydroxybenzoate (5.0 g, 26.6 mmol), 2-Chloro-4,6-dimethoxypyrimidine (5.1 g, 29.2 mmol),

    
     (4.4 g, 31.9 mmol), DMF (50 mL).
    
  • Procedure:

    • Charge a 250 mL 3-neck flask with the benzoate ester and DMF.

    • Add

      
       and stir at RT for 30 min to generate the phenoxide.
      
    • Add 2-Chloro-4,6-dimethoxypyrimidine in one portion.

    • Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid potential F-displacement side reactions.

    • Workup: Pour reaction mixture into ice-water (300 mL). The product usually precipitates. Filter the solid.[1] If oil forms, extract with EtOAc.[1]

    • Purification: Recrystallization from EtOH/Water.

    • Yield: Expect 80–85%.

Step 3: Hydrolysis to Active Acid (Optional) Rationale: Many commercial herbicides are applied as salts (e.g., sodium salts) to improve water solubility for foliar application.

  • Reagents: Coupling product (Step 2), NaOH (2M, aq), MeOH.

  • Procedure: Stir at RT for 2 hours. Acidify to pH 3 to isolate the free acid, or treat with stoichiometric NaOH to isolate the sodium salt.

Reaction Workflow Diagram

G Start 2,4-Difluoro-5- hydroxybenzoic Acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Protection Inter1 Methyl Ester Intermediate Step1->Inter1 95% Yield Step2 Step 2: SnAr Coupling (Chloropyrimidine, K2CO3, DMF) Inter1->Step2 Activation Product Pyrimidinyloxybenzoate Scaffold (Herbicide) Step2->Product C-O Bond Formation

Figure 1: Synthetic workflow for the conversion of 2,4-difluoro-5-hydroxybenzoic acid into a pyrimidinyloxybenzoate herbicide precursor.

Application Protocol B: Synthesis of PPO Inhibitor Scaffolds

Target Class: N-Phenylphthalimides / Uracils (e.g., Saflufenacil analogs). Mechanism: The 5-hydroxy group is converted to an amine (via rearrangement) or used directly to link to a propargyl ether (common in PPO inhibitors like Flumioxazin analogs).

Focus: Synthesis of 5-Propargyloxy-2,4-difluorobenzoates . Rationale: The propargyl ether moiety is a critical pharmacophore for PPO inhibition, often conferring light-dependent herbicidal activity.

Experimental Protocol
  • Reagents: Methyl 2,4-difluoro-5-hydroxybenzoate (from Protocol A), Propargyl bromide (80% in toluene),

    
    , Acetone.
    
  • Procedure:

    • Dissolve the intermediate (1.0 eq) in Acetone (0.5 M).

    • Add

      
       (1.5 eq) and Propargyl bromide (1.2 eq).
      
    • Reflux for 3 hours.

    • Observation: The reaction is typically cleaner than the pyrimidine coupling due to the high reactivity of propargyl bromide.

    • Workup: Filter salts, concentrate, and recrystallize from Hexane/EtOAc.

Process Safety & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield in SnAr Moisture in DMF/DMSO inhibits phenoxide formation.Ensure solvents are anhydrous (<0.05% water). Dry

at 120°C before use.
Regioisomer Byproducts Displacement of F at C-4.Maintain temperature <90°C. The 5-OH is a better nucleophile than the F-displacement, but high heat overcomes the activation energy barrier for F-substitution.
Incomplete Esterification Steric hindrance from ortho-fluorines.Extend reflux time or use

/MeOH method instead of

catalysis.

Safety Note on Fluorinated Aromatics: While 2,4-difluoro-5-hydroxybenzoic acid is stable, downstream reactions involving strong nucleophiles at high temperatures (>150°C) can theoretically release fluoride ions. Always use borosilicate glassware and avoid acidic conditions that could generate trace HF if fluoride displacement occurs.

References

  • Zhang, M., et al. (2021).[2] "A new and practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." ResearchGate.[3][4] Available at: [Link]

  • PubChem. (2025).[5] "2,4-Difluoro-5-methylbenzoic acid Compound Summary." Available at: [Link]

  • Fine Agrochemicals. (2025). "Plant Growth Regulators and Agrochemical Development." Available at: [Link]

Sources

Application Note: One-Pot Synthesis & Utilization of 2,4-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the synthesis and utilization of 2,4-Difluoro-5-hydroxybenzoic acid .

This guide prioritizes one-pot sequential (telescoped) methodologies to maximize yield, minimize intermediate isolation, and enhance safety when handling energetic intermediates like diazonium salts.

Executive Summary

2,4-Difluoro-5-hydroxybenzoic acid is a high-value pharmacophore used in the synthesis of fluoroquinolone antibiotics , non-steroidal mineralocorticoid receptor antagonists , and PROTAC linkers . The strategic placement of fluorine atoms at the 2- and 4-positions modulates metabolic stability and lipophilicity, while the 5-hydroxyl group serves as a versatile "handle" for ether-linked derivatization.

Traditional synthesis involves multi-step isolation, often suffering from low yields during the hydroxylation of electron-deficient arenes. This guide presents a Telescoped Diazotization-Hydrolysis Protocol , transforming the amino-precursor directly to the phenol in a single reactor, and a One-Pot Etherification-Esterification Protocol for downstream functionalization.

Protocol A: Telescoped Synthesis of the Scaffold

Objective: Synthesis of 2,4-Difluoro-5-hydroxybenzoic acid from 5-amino-2,4-difluorobenzoic acid. Methodology: One-pot diazotization followed by thermal hydrolysis (Sandmeyer-type hydroxylation). Rationale: Isolating diazonium salts of electron-deficient benzoic acids is hazardous and leads to degradation. In-situ hydrolysis drives the equilibrium toward the phenol while minimizing side reactions like azo-coupling.

Reaction Pathway Visualization

The following diagram illustrates the sequential transformation occurring within the reactor.

G Start 5-Amino-2,4-difluoro- benzoic acid Reagent1 NaNO2 / H2SO4 (0-5°C) Start->Reagent1 Inter1 [Diazonium Intermediate] (Unstable) Reagent1->Inter1 Diazotization Reagent2 H2O / Heat (Hydrolysis) Inter1->Reagent2 Product 2,4-Difluoro-5-hydroxy- benzoic acid Reagent2->Product N2 extrusion

Figure 1: Telescoped diazotization-hydrolysis pathway preventing accumulation of the unstable diazonium species.

Detailed Experimental Protocol

Materials:

  • Precursor: 5-Amino-2,4-difluorobenzoic acid (10.0 mmol)

  • Acid Matrix: Sulfuric acid (H₂SO₄), 30% aqueous solution

  • Nitrosating Agent: Sodium nitrite (NaNO₂), 2.5 M aqueous solution

  • Quenching: Urea (solid)

  • Extraction: Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Acid Dissolution (T = 0 min):

    • Charge a 100 mL three-neck round-bottom flask (RBF) with 5-amino-2,4-difluorobenzoic acid (1.73 g, 10 mmol).

    • Add 30% H₂SO₄ (20 mL) and stir vigorously.

    • Cool the suspension to 0–5°C using an ice/salt bath. Critical: Maintain temperature <5°C to prevent premature decomposition.

  • Diazotization (T = 15 min):

    • Add the NaNO₂ solution (4.4 mL, 11 mmol) dropwise over 10 minutes via a pressure-equalizing addition funnel.

    • Observe the dissolution of the starting material as the diazonium salt forms. The solution should turn clear to pale yellow.

    • Stir at 0°C for an additional 20 minutes.

    • Validation: Test a drop of the mixture on starch-iodide paper. A blue/black color confirms excess nitrous acid (required).

  • Thermal Hydrolysis (T = 45 min):

    • Add Urea (approx. 50 mg) to quench excess nitrous acid (stops gas evolution).

    • Remove the ice bath.

    • Heat the reaction mixture to 90–100°C carefully.

    • Caution: Significant N₂ gas evolution will occur. Ensure the system is vented through a bubbler.

    • Maintain reflux for 60 minutes. The solution will darken slightly, and the phenolic product may begin to precipitate or oil out.

  • Work-up & Isolation:

    • Cool to room temperature (RT).

    • Extract the aqueous mixture with EtOAc (3 x 30 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purification: Recrystallize from Water/Ethanol (9:1) to yield off-white needles.

Expected Yield: 75–85% Key Characterization:

  • 1H NMR (DMSO-d6): δ 10.5 (br s, 1H, OH), 7.45 (t, 1H, H-6), 6.90 (dd, 1H, H-3).

  • MS (ESI-): m/z 173 [M-H]⁻.

Protocol B: One-Pot Downstream Functionalization

Objective: Alkylation of the 5-hydroxyl group followed by esterification without intermediate isolation. Application: Synthesis of ether-linked drug intermediates (e.g., for Garenoxacin analogs). Methodology: Williamson Ether Synthesis


 Acid-Catalyzed Esterification.
Reaction Workflow Visualization

G Input 2,4-Difluoro-5-hydroxy- benzoic acid Step1 Step 1: Alkylation (R-X, K2CO3, DMF, 60°C) Input->Step1 Inter2 Intermediate: Alkoxy-Benzoate Salt Step1->Inter2 O-Alkylation Step2 Step 2: Esterification (MeI or MeOH/H+, Heat) Inter2->Step2 One-Pot Addition Final Methyl 2,4-difluoro-5-alkoxy- benzoate Step2->Final Ester Formation

Figure 2: Sequential alkylation and esterification in a single solvent system (DMF).

Detailed Experimental Protocol

Materials:

  • Substrate: 2,4-Difluoro-5-hydroxybenzoic acid (5.0 mmol)

  • Alkylating Agent: Ethyl Iodide or Benzyl Bromide (5.5 mmol)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: N,N-Dimethylformamide (DMF)

  • Esterification Agent: Methyl Iodide (MeI)

Step-by-Step Procedure:

  • O-Alkylation (T = 0 min):

    • Dissolve the substrate (0.87 g, 5.0 mmol) in DMF (10 mL).

    • Add K₂CO₃ (1.38 g, 10.0 mmol). Note: 2 eq. are used to neutralize the carboxylic acid and the phenol.

    • Stir for 15 minutes at RT to form the dianion.

    • Add the Alkylating Agent (e.g., Benzyl Bromide, 5.5 mmol).

    • Heat to 60°C for 2–4 hours. Monitor by TLC (the intermediate is the carboxylate salt, which stays at the baseline; monitor consumption of starting phenol).

  • In-Situ Esterification (T = 4 hours):

    • Note: The carboxylate anion is already generated in the previous step.

    • Cool the mixture to RT.

    • Add Methyl Iodide (MeI) (0.85 g, 6.0 mmol) directly to the reaction vessel.

    • Stir at RT for 3 hours.

    • Mechanism:[1][2][3] The carboxylate attacks the MeI to form the methyl ester.

  • Work-up:

    • Pour the reaction mixture into ice water (50 mL).

    • The product usually precipitates. Filter and wash with water.

    • If oil forms: Extract with EtOAc, wash with water (to remove DMF), and concentrate.

Data Summary:

ParameterValueNotes
Solvent System DMFExcellent for SN2 reactions; difficult to remove without aqueous wash.
Base Stoichiometry 2.0 - 2.5 equivRequired to deprotonate both -COOH and -OH.
Temperature Step 1 60°CPromotes ether formation; avoids decarboxylation.
Temperature Step 2 25°CMethylation of carboxylate is fast at RT.
Typical Yield 80–92%High efficiency due to lack of intermediate handling.

Scientific Integrity & Troubleshooting

Mechanistic Causality
  • Why Hydrolysis requires heating: The diazonium group (

    
    ) is a potent leaving group. However, on an electron-deficient ring (due to Fluorines), the carbon-nitrogen bond is stronger than in simple benzenediazonium salts. Thermal energy is required to overcome the activation energy for the formation of the aryl cation (or the SN1-like water attack).
    
  • Regioselectivity: The 2,4-difluoro substitution pattern makes the 5-position nucleophilic in the precursor (aniline) but electrophilic in the diazonium form. The high acidity of the medium prevents the coupling of the newly formed phenol with the remaining diazonium salt (azo dye formation), which is pH-dependent.

Safety Critical
  • Diazonium Salts: Never isolate the dry diazonium intermediate of fluorinated benzoic acids; they are shock-sensitive. Always process in solution.

  • HF Generation: Under high thermal stress or very acidic conditions, C-F bonds can hydrolyze. Use borosilicate glass and avoid extreme temperatures (>120°C).

References

  • Zhang, M., et al. (2020).[4] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2007). Preparation method of 2,4-difluoro-3-hydroxybenzoic acid.
  • PubChem. (n.d.). 2,3-difluoro-5-hydroxybenzoic acid Compound Summary. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2,4-Difluoro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2,4-Difluoro-5-hydroxybenzoic Acid

Topic: Process Optimization & Troubleshooting for CAS 91659-22-2 Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)

Executive Summary: The Synthetic Landscape

2,4-Difluoro-5-hydroxybenzoic acid is a critical scaffold in the synthesis of fluoroquinolone antibiotics and novel non-steroidal anti-inflammatory drugs (NSAIDs). Its synthesis is often plagued by regioselectivity issues due to the competing directing effects of the two fluorine atoms and the carboxyl group.

High-yield synthesis generally relies on two validated pathways. Choosing the correct pathway depends on your starting material availability and tolerance for hazardous reagents.

FeatureRoute A: The Diazotization Sequence Route B: Demethylation Strategy
Starting Material 2,4-Difluorobenzoic acid2,4-Difluoro-5-methoxybenzoic acid
Key Mechanism Electrophilic Aromatic Substitution (Nitration) → Functional Group InterconversionEther Cleavage (

or Lewis Acid complexation)
Primary Challenge Regioselectivity during nitration (5- vs 3-position)Incomplete cleavage or ester hydrolysis
Scalability High (Low cost)Medium (Reagent cost:

)
Typical Yield 65–75% (Optimized)85–92%

Detailed Workflows & Protocols

Workflow Visualization

The following diagram illustrates the two primary synthetic pathways and the critical decision nodes where yield is often lost.

SynthesisPathways StartA Precursor A: 2,4-Difluorobenzoic Acid Nitration Step A1: Nitration (HNO3/H2SO4, <35°C) StartA->Nitration Electrophilic Subst. StartB Precursor B: 2,4-Difluoro-5-methoxybenzoic Acid Demethylation Step B1: Demethylation (BBr3 in DCM or Pyridine·HCl) StartB->Demethylation Ether Cleavage Reduction Step A2: Reduction (Fe/HCl or H2/Pd-C) Nitration->Reduction Major Product (5-NO2) Waste Impurity: 3-Nitro Isomer Nitration->Waste Side Product (~10-15%) Diazo Step A3: Diazotization (NaNO2, H2SO4, 0-5°C) Reduction->Diazo Amine Formation Hydrolysis Step A4: Hydrolysis (H2SO4/H2O, reflux) Diazo->Hydrolysis Diazonium Salt Target Target: 2,4-Difluoro-5-hydroxybenzoic Acid Hydrolysis->Target N2 Displacement Demethylation->Target High Yield

Caption: Comparative synthetic logic flow. Route A involves multi-step functionalization with regioselectivity risks; Route B is a direct deprotection.

Protocol A: The Diazotization Sequence (Cost-Effective)

Best for: Large-scale production where raw material cost is a constraint.

Step 1: Regioselective Nitration The carboxyl group is a meta-director. The 2-F and 4-F atoms are ortho/para-directors.

  • Mechanism: The 5-position is meta to COOH, para to 2-F, and ortho to 4-F. This reinforces the 5-position activation. The 3-position is sterically crowded (sandwiched between two fluorines).

  • Protocol:

    • Dissolve 2,4-difluorobenzoic acid (1.0 eq) in conc.

      
       (5 vol) at 0°C.
      
    • Add fuming

      
       (1.1 eq) dropwise, maintaining internal temp < 35°C.
      
    • Critical Checkpoint: Monitor by HPLC. If >5% of the 3-nitro isomer forms, lower the temperature to 0–5°C for subsequent runs.

    • Quench on ice; filter the precipitate.

Step 2: Reduction & Hydroxylation

  • Protocol:

    • Reduce the nitro group (Fe/HCl is preferred over catalytic hydrogenation to prevent defluorination).

    • Isolate the amine hydrochloride salt.

    • Suspend amine salt in 10%

      
      . Cool to 0–5°C.[1]
      
    • Add

      
       (1.1 eq) aqueous solution dropwise (starch-iodide endpoint).
      
    • The "Sandmeyer" Hydrolysis: Add the cold diazonium solution dropwise into a boiling solution of 30%

      
      .
      
    • Why Boiling? Slow addition to hot acid prevents the coupling of the diazonium salt with the phenol product (which causes tar formation).

Troubleshooting Guide (FAQ)

Category 1: Yield & Purity Issues

Q: I am observing a "tarry" black byproduct during the final hydrolysis step (Route A). What is it? A: This is likely an azo-dye polymer.

  • Cause: The synthesized phenol product is electron-rich and reacts with unreacted diazonium salt present in the mixture (Azo coupling).

  • Fix: Ensure the reaction vessel containing the acid is at a rolling boil (100–110°C) before adding the diazonium solution. The high temperature ensures the rapid kinetic hydrolysis of

    
     to 
    
    
    
    before it can couple with the product. Alternatively, add a scavenger like urea to the diazonium solution to destroy excess nitrous acid before hydrolysis.

Q: My nitration yield is good, but I have 15% of an inseparable impurity. A: This is the 3-nitro isomer.

  • Cause: Reaction temperature was too high. While the 5-position is electronically favored, higher temperatures overcome the steric barrier of the 3-position.

  • Fix: Perform the nitration at -10°C to 0°C. Recrystallize the crude nitro-intermediate from Ethanol/Water (3:1) before proceeding to reduction. The 5-nitro isomer crystallizes more readily.

Q: Why can't I just use nucleophilic substitution (SnAr) on 2,4,5-trifluorobenzoic acid? A: This is a classic trap.

  • Mechanistic Failure: In 2,4,5-trifluorobenzoic acid, the Carboxyl group (EWG) activates the ortho (2-position) and para (4-position) fluorines for nucleophilic attack. The 5-position is meta to the EWG and is therefore deactivated.

  • Result: Treating 2,4,5-trifluorobenzoic acid with hydroxide will yield primarily 2,4-difluoro-4-hydroxybenzoic acid or 4,5-difluoro-2-hydroxybenzoic acid , not the desired 5-hydroxy product.

Category 2: Demethylation (Route B)

Q: Using


, my conversion is incomplete even after 24 hours. 
A:  The boron is likely forming a stable chelate with the carboxyl and methoxy oxygens.
  • Fix: Use 3.0 to 4.0 equivalents of

    
    . The first equivalent coordinates with the carbonyl oxygen; the second attacks the ether.
    
  • Quench Protocol: Quench carefully with Methanol first (to break Boron-ester complexes) before adding water. If you quench directly with water, the sticky boron-phenolate complex may trap the product.

Quantitative Data Summary

MetricNitration/Diazo Route (Optimized)Demethylation Route (

)
Overall Yield 68%89%
Purity (HPLC) >98% (requires recrystallization)>99% (often crude is pure)
Atom Economy Low (Stoichiometric Fe/acid waste)Medium
Key Hazard Diazonium (Explosion/Toxicity)

(Corrosive/Water Reactive)
Cost/kg Low ($)High (

$)

References

  • Zhang, Y., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved from [Link]

    • Relevance: Establishes the nitration/reduction/diazotization protocol for the 2,4-difluoro-benzoic acid scaffold.
  • Relevance: Confirms CAS 91659-22-2 and industrial availability.
  • Gallo, R. D. C., et al. (2013).[2] Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Semantic Scholar. Retrieved from [Link]

    • Relevance: Validates demethylation kinetics and yields for substituted benzoic acids.
  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.[3] Retrieved from

    • Relevance: Provides comparative conditions for nitration and hydrolysis of trifluoro-nitrobenzene precursors, highlighting regioselectivity challenges.

Sources

Purification techniques for removing isomers from 2,4-Difluoro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2,4-Difluoro-5-hydroxybenzoic acid is a critical intermediate in the synthesis of fluoroquinolone antimicrobials and other advanced active pharmaceutical ingredients (APIs)[1]. During its synthesis—typically via electrophilic aromatic substitution, nitration/reduction sequences, or directed metalation—positional isomers such as 3,5-difluoro-4-hydroxybenzoic acid or 2,6-difluoro-3-hydroxybenzoic acid are frequently generated[2].

Separating these isomers is notoriously difficult due to their identical molecular weights and highly similar polar surface areas. This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols for resolving these complex mixtures.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my fluorohydroxybenzoic acid isomers co-elute as a single broad peak on a standard C18 reverse-phase HPLC column? Causality: Standard C18 columns rely exclusively on hydrophobic interactions. Because positional isomers of highly polar, fluorinated aromatic acids possess nearly identical hydrophobic footprints, reverse-phase mechanisms cannot differentiate them[3]. Solution: Transition to Mixed-Mode Chromatography (e.g., Primesep D) or Hydrogen-Bonding chromatography (e.g., SHARC 1). Mixed-mode columns incorporate both a hydrophobic alkyl chain and an embedded anion-exchange group. This allows the stationary phase to exploit minute differences in the ionic properties (pKa) of the isomers, achieving baseline separation where C18 fails[3],[4].

Q2: I am attempting a fractional crystallization, but the isolated 2,4-difluoro-5-hydroxybenzoic acid is consistently contaminated with the 3,5-difluoro isomer. What is causing this? Causality: Fluorinated aromatic isomers frequently form eutectic mixtures or co-crystallize due to similar lattice energies and highly compatible hydrogen-bonding networks[5]. If the solvent system only exploits generic solubility (e.g., pure ethanol), both isomers will precipitate simultaneously. Solution: Utilize a binary solvent system that disrupts specific intermolecular hydrogen bonds. A mixture of Toluene/Ethanol (typically 80:20 v/v) is recommended. Toluene acts as an anti-solvent that forces precipitation, while the controlled amount of ethanol selectively solvates the isomer with the more sterically accessible hydroxyl group. Always seed the solution with >99% pure 2,4-difluoro-5-hydroxybenzoic acid at the metastable zone to force stereospecific nucleation.

Q3: Can acid-base extraction effectively separate these isomers at a preparative scale? Causality: Yes, provided the


pKa between the isomers is 

. The highly electronegative fluorine atoms exert a strong inductive (-I) effect that lowers the pKa of the adjacent carboxylic acid[6]. A fluorine atom in the ortho position (C2) relative to the carboxylic acid (as in the 2,4-difluoro isomer) will lower the pKa more significantly than a fluorine in the meta position[7]. By carefully titrating the crude mixture, you can selectively protonate and precipitate the less acidic isomer while the more acidic isomer remains in solution as a highly soluble carboxylate salt.

Part 2: Quantitative Data Summary

Understanding the physicochemical nuances between isomers is the key to designing a successful purification strategy. The table below summarizes the critical properties exploited in the protocols.

Property / Isomer2,4-Difluoro-5-hydroxybenzoic acid3,5-Difluoro-4-hydroxybenzoic acid2,6-Difluoro-3-hydroxybenzoic acid
Predicted pKa (COOH) ~2.45~2.80~2.10
Predicted pKa (Phenolic OH) ~8.20~8.50~8.10
LogP (Predicted) 1.5 - 1.81.6 - 1.91.4 - 1.7
Dominant Intermolecular Force Strong Intermolecular H-BondingLinear H-BondingIntramolecular H-Bonding
Optimal HPLC Mode Mixed-Mode (Anion Exchange)Mixed-Mode (Anion Exchange)Hydrogen-Bonding (SHARC)

(Data synthesized from comparative fluorinated benzoic acid profiles and crystallographic studies[7],[6],[5])

Part 3: Experimental Protocols

Protocol A: Preparative Mixed-Mode HPLC Separation

Objective: Baseline separation of 2,4-difluoro-5-hydroxybenzoic acid from its positional isomers for high-purity, small-scale isolation.

Step-by-Step Methodology:

  • Column Selection: Equip the preparative LC system with a mixed-mode column (e.g., Primesep D, 250 x 21.2 mm, 5 µm) to leverage both hydrophobic and anion-exchange mechanisms[3].

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (ACN) and ultrapure water. Add an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or 0.1% Formic Acid) to suppress the ionization of the carboxylic acid and engage the anion-exchange mechanism[8]. A typical starting isocratic ratio is 20:80 (ACN:Water)[8].

  • Sample Preparation: Dissolve the crude isomer mixture in the mobile phase. Filter through a 0.45 µm PTFE syringe filter to remove particulates and prevent column clogging[8].

  • Chromatography & Self-Validation: Run the method at a scaled flow rate (e.g., 15-20 mL/min for a 21.2 mm ID column). Monitor UV absorbance at 250 nm and 280 nm[8]. The isomers will elute based on their subtle pKa differences.

  • Fraction Collection: Collect fractions based on UV thresholding. Immediately verify the purity and identity of the collected peaks via off-line LC-MS before pooling[4].

Protocol B: pH-Gradient Fractional Precipitation

Objective: Bulk-scale separation exploiting the


pKa caused by differential fluorine inductive effects.

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of the crude isomer mixture in 500 mL of deionized water in a jacketed glass reactor.

  • Basification: Slowly add 2M NaOH under continuous stirring until the pH reaches 9.0. Ensure complete dissolution; both isomers are now fully ionized as highly soluble sodium salts.

  • Controlled Acidification: Equip the reactor with a calibrated pH probe (Self-Validation Step 1). Slowly add 1M HCl dropwise.

  • First Precipitation: Lower the pH to exactly 3.0. Pause the addition. At this pH, the isomer with the higher pKa (weaker acid, typically the 3,5-difluoro isomer) will begin to protonate and precipitate, while the stronger acid (lower pKa) remains ionized in solution[5].

  • Isolation: Stir for 2 hours at 20°C to allow crystal maturation. Filter the precipitate via vacuum filtration.

  • Second Precipitation: Take the mother liquor and further acidify to pH 1.5 to precipitate the remaining, more acidic 2,4-difluoro-5-hydroxybenzoic acid.

  • Validation: Wash the final cake with ice-cold water and dry under a vacuum. Confirm isomer identity and purity via

    
    H and 
    
    
    
    F NMR spectroscopy[9].

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude Isomer Mixture (2,4-Difluoro-5-hydroxybenzoic acid) Decision Select Purification Strategy Start->Decision HPLC Preparative HPLC (Mixed-Mode) Decision->HPLC High Purity / Small Scale FracCryst Fractional Crystallization Decision->FracCryst Bulk Scale / Moderate Purity AcidBase pH-Gradient Precipitation Decision->AcidBase Isomers with ΔpKa > 0.5 HPLC_Mech Separation via Anion-Exchange HPLC->HPLC_Mech Cryst_Mech Separation via Differential Solubility FracCryst->Cryst_Mech AcidBase_Mech Separation via ΔpKa Exploitation AcidBase->AcidBase_Mech Pure Pure 2,4-Difluoro- 5-hydroxybenzoic acid HPLC_Mech->Pure Cryst_Mech->Pure AcidBase_Mech->Pure

Logical workflow for the purification of 2,4-difluoro-5-hydroxybenzoic acid isomers.

References

Sources

Solving solubility issues of 2,4-Difluoro-5-hydroxybenzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,4-Difluoro-5-hydroxybenzoic Acid

Welcome to the technical support guide for 2,4-Difluoro-5-hydroxybenzoic acid (DFHBA). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and solve solubility challenges encountered with this compound in aqueous media. Our approach is rooted in fundamental physicochemical principles to provide you with robust, replicable solutions.

Compound Profile: Physicochemical Properties

A foundational understanding of 2,4-Difluoro-5-hydroxybenzoic acid's properties is critical for troubleshooting its solubility. The molecule's structure, featuring two electron-withdrawing fluorine atoms, a phenolic hydroxyl group, and a carboxylic acid group, dictates its behavior in solution.

PropertyValueSource
Molecular Formula C₇H₄F₂O₃[1][2]
Molecular Weight 174.10 g/mol [1][2]
Melting Point 180-181 °C[1]
Calculated logP 1.3686[2]
pKa (estimated) Carboxylic Acid: ~3.0-3.5 Phenolic Hydroxyl: ~8.0-8.5[3][4]
Appearance Crystalline Solid[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both the "how" and the "why" for each strategic approach.

Q1: I'm trying to dissolve 2,4-Difluoro-5-hydroxybenzoic acid in a neutral buffer (e.g., PBS pH 7.4) and it won't go into solution. Why is this happening?

Answer: The poor aqueous solubility of DFHBA at neutral pH is expected due to its molecular structure.

  • Intrinsic Lipophilicity: With a positive logP value, the molecule has a preference for a more nonpolar environment over water.[2]

  • Crystalline Structure: The compound is a crystalline solid with a relatively high melting point (180-181 °C), indicating strong intermolecular forces in the crystal lattice that must be overcome by the solvent.[1] This is a characteristic of what is sometimes termed a 'brick-dust' molecule.[8]

  • Protonation State: At pH 7.4, the carboxylic acid group (pKa ~3.0-3.5) will be deprotonated (ionized), which aids solubility. However, the phenolic hydroxyl group (pKa ~8.0-8.5) will remain largely protonated (non-ionized). The overall molecule, while partially ionized, does not have sufficient hydrophilicity to readily dissolve in water.

Q2: What is the most direct method to solubilize DFHBA in an aqueous solution?

Answer: The most straightforward and common first approach is pH adjustment . Since the molecule contains two acidic functional groups, its solubility is highly pH-dependent.[9][10] By increasing the pH, you deprotonate these groups, forming a more polar and water-soluble salt.

The solubility of an acidic compound increases as the pH of the solution rises above its pKa.[11][12] At a pH approximately 2 units above the pKa, the acidic group will be >99% ionized, significantly enhancing its interaction with water. For DFHBA, deprotonating both the carboxylic acid and the phenolic hydroxyl group will yield the most soluble species.

Caption: pH-dependent ionization and solubility of DFHBA.

  • Weigh Compound: Weigh out 1.741 mg of 2,4-Difluoro-5-hydroxybenzoic acid (for 1 mL final volume) or 17.41 mg (for 10 mL final volume).

  • Initial Suspension: Add approximately 80% of the final desired volume of purified water (e.g., 8 mL for a 10 mL final stock). The compound will likely not dissolve and will form a slurry.

  • Titrate with Base: While stirring, add a 1 M NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Observe Dissolution: As the pH increases past ~4, the powder should begin to dissolve. For complete solubilization, continue adding base until the pH is >9.0, ensuring both acidic protons are removed. The solution should become clear.

  • Final Volume Adjustment: Once the solid is fully dissolved, add purified water to reach the final desired volume (e.g., 10 mL).

  • Sterilization (Optional): If for cell culture use, sterile filter the final solution through a 0.22 µm filter.

Troubleshooting:

  • Precipitation in Media: If your stock solution precipitates upon addition to acidic or poorly buffered media, it's because the local pH drops, causing the compound to protonate and crash out of solution. Ensure your final experimental medium is well-buffered to maintain the required alkaline pH.

Q3: My experiment is pH-sensitive. What are my alternatives to pH adjustment?

Answer: When altering pH is not viable, co-solvents or cyclodextrin complexation are excellent alternatives.[13][14]

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[15][16]

  • Mechanism: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[17]

  • Common Choices: For biological applications, Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol are frequently used.[15][18]

  • Prepare High-Concentration Stock: Weigh a known amount of DFHBA and dissolve it in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock (e.g., 100 mM). DFHBA should be freely soluble in neat DMSO.

  • Test Dilution: Serially dilute the concentrated stock into your aqueous experimental medium (e.g., buffer, cell culture media).

  • Observe for Precipitation: Note the concentration at which precipitation occurs. This is the solubility limit for that specific co-solvent percentage.

  • Optimize: Aim for a final co-solvent concentration that is as low as possible while maintaining the desired compound concentration. For cell-based assays, final DMSO concentrations should typically be kept below 0.5% to avoid toxicity.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate poorly soluble "guest" molecules, like DFHBA, forming a water-soluble "host-guest" complex.[][21]

  • Mechanism: The nonpolar aromatic ring of DFHBA partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to remain dissolved in water.[] This is a form of molecular encapsulation.

  • Common Choices: β-Cyclodextrin (β-CD) is widely used, but its aqueous solubility is limited. Chemically modified derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility and are often more effective.[22]

Solubility_Decision_Tree Start Start: DFHBA insoluble in aqueous medium Q_pH Is the experiment pH-sensitive? Start->Q_pH S_pH Strategy: pH Adjustment (Increase pH > 9.0) Q_pH->S_pH No Q_Organic Can the experiment tolerate a small % of organic solvent (e.g., <0.5% DMSO)? Q_pH->Q_Organic Yes S_CoSolvent Strategy: Co-solvents (e.g., DMSO, Ethanol) Q_Organic->S_CoSolvent Yes S_Cyclodextrin Strategy: Cyclodextrin Complexation (e.g., HP-β-CD) Q_Organic->S_Cyclodextrin No Check_Toxicity Check for cellular toxicity or assay interference S_CoSolvent->Check_Toxicity S_Cyclodextrin->Check_Toxicity

Caption: Decision workflow for selecting a solubilization method.

StrategyProsConsBest For...
pH Adjustment Simple, inexpensive, uses common lab reagents, avoids organic solvents.Can alter experimental conditions, risk of precipitation in poorly buffered systems.In-vitro biochemical assays, chemical reactions, preparing analytical standards where pH is controllable.
Co-solvents Highly effective at dissolving compounds, easy to prepare concentrated stocks.Potential for cellular toxicity or assay interference, may alter protein conformation at high concentrations.High-throughput screening (using low final % DMSO), initial in-vitro experiments, non-biological applications. [18]
Cyclodextrins Biocompatible, low toxicity, can improve compound stability.More complex preparation, increases the molecular weight of the final product, may not be suitable for all molecular shapes. [19][22]In-vivo studies, cell culture experiments sensitive to organic solvents, formulation development for drug delivery. [13]
Surfactants High solubilization capacity above the critical micelle concentration (CMC). [23]Can be disruptive to cell membranes, potential for assay interference, more common in formulation science than basic research. [24][25]Specific drug delivery formulations (e.g., microemulsions), cleaning applications.

By systematically evaluating your experimental needs against these proven strategies, you can effectively overcome the solubility challenges of 2,4-Difluoro-5-hydroxybenzoic acid.

References

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ChemBK. 2,4-difluoro-5-hydroxybenzoic acid - Physico-chemical Properties.
  • Pharma Excipients. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Wikipedia. Cosolvent.
  • Dependence of Solubility on pH Explained. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Alfa Chemistry. (2026, January 29). Cyclodextrin Inclusion Technology Platform.
  • Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility?
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
  • PubMed. (2011, November 25). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications.
  • ChemScene. 91659-22-2 | 2,4-Difluoro-5-hydroxybenzoic acid.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. (2023, October 11).
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Books. (2013, June 3). CHAPTER 6: Cleaning II: Surfactants and Micellar Solutions.
  • MDPI. (2022, August 8). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy.
  • Taylor & Francis. Solubilization – Knowledge and References.
  • University of Alberta. (2005, July 8). Micellar solubilization of drugs.
  • Expii. Effect of pH on Solubility — Overview & Examples.
  • AP Chemistry. 8.11 pH and Solubility.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Wikipedia. 2,4-Dihydroxybenzoic acid.
  • Chem-Impex. 2-Fluoro-4-hydroxybenzoic acid.
  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table.
  • Determining the pKa of 2-hydroxybenzoic acid.
  • Sigma-Aldrich. 2-Fluoro-4-hydroxybenzoic acid | 65145-13-3.

Sources

Minimizing defluorination side reactions during 2,4-Difluoro-5-hydroxybenzoic acid processing

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the specific challenges of processing 2,4-Difluoro-5-hydroxybenzoic acid , focusing on minimizing defluorination side reactions.

Topic: Minimizing Defluorination & Side Reactions During Processing

Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary: The Stability Paradox

2,4-Difluoro-5-hydroxybenzoic acid presents a unique "push-pull" electronic environment. The carboxylic acid (C-1) withdraws electron density, activating the ring for Nucleophilic Aromatic Substitution (


), while the hydroxyl group (C-5) donates electron density, deactivating it.

The Critical Risk: Defluorination primarily occurs when the balance tips toward activation . This happens during:

  • Carboxyl Activation: Converting the acid to an acid chloride or active ester creates a hyper-deficient ring, making the C-4 fluorine (para to the activation site) highly susceptible to displacement by amine nucleophiles.

  • Catalytic Hydrogenation: Palladium catalysts can insert into the C-F bond (oxidative addition), leading to hydrodefluorination.

  • Harsh Basic Hydrolysis: While the phenolate form (

    
    ) protects the ring, extreme temperatures (>100°C) with hydroxide can force the displacement of the C-2 or C-4 fluorine.
    
Reactivity & Troubleshooting Guide
Scenario A: Amide Coupling & Esterification

Issue: "I am detecting a mono-fluoro impurity (M-18) during amide coupling." Diagnosis: You are likely observing


 displacement of the C-4 fluorine . When you activate the carboxylic acid (e.g., with SOCl₂ or HATU), the C-4 position becomes highly electrophilic. If your amine nucleophile is sterically unhindered or used in excess, it attacks the ring (C-4) instead of the carbonyl carbon.

Troubleshooting Protocol:

  • Switch Reagents: Avoid Thionyl Chloride (

    
    ) if possible. It generates an acid chloride, the most reactive species for 
    
    
    
    side reactions. Use EDC/HOAt or T3P (Propylphosphonic anhydride) , which maintain a lower activation energy profile.
  • Temperature Control: Perform the activation step at 0°C and the coupling at room temperature. Never heat an activated fluorobenzoic acid with an amine.

  • Order of Addition: Add the amine slowly to the activated acid, not the other way around. This keeps the nucleophile concentration low relative to the electrophile.

Scenario B: Catalytic Hydrogenation (e.g., Nitro Reduction)

Issue: "Loss of fluorine observed during the reduction of a nitro-precursor." Diagnosis: Hydrodefluorination . Palladium on Carbon (Pd/C) is excellent at cleaving C-F bonds via oxidative addition, especially in electron-deficient rings.

Troubleshooting Protocol:

  • Catalyst Selection: Switch from Pd/C to Pt/C (Platinum on Carbon) or Sulfided Pd/C . Platinum is significantly less active toward C-F oxidative addition.

  • Poisoning: Add a trace amount of V(V) oxide or use a catalyst poison like diphenylsulfide if you must use Pd.

  • Solvent System: Avoid methanol if possible; use ethyl acetate. Protic solvents can facilitate the H-transfer required for defluorination.

Scenario C: Basic Workup & Hydrolysis

Issue: "New impurities appear after heating with NaOH." Diagnosis: Displacement of Fluorine by Hydroxide (


). While the C-5 hydroxyl group generally protects the ring by donating electrons (via resonance to C-2 and C-4), high temperatures (>80°C) allows 

to overcome this barrier, typically displacing the C-4 fluorine (para to the carboxylate).

Troubleshooting Protocol:

  • Base Selection: Use LiOH instead of NaOH. Lithium coordinates tighter to the carboxylate, potentially reducing the freedom of the hydroxide ion to attack the ring.

  • Temperature Limit: Maintain reaction temperature < 60°C .

  • pH Monitoring: Do not exceed pH 12. The dianion (COO⁻ / O⁻) is stable, but excess free hydroxide at high temperature drives the side reaction.

Visualizing the Danger Zones

The following diagram maps the electronic "hotspots" on the molecule and the decision logic for processing.

ReactivityMap Molecule 2,4-Difluoro-5-hydroxybenzoic acid C4 C-4 Position (Para to COOH) High Risk: SNAr Attack Molecule->C4 Most Deficient C2 C-2 Position (Ortho to COOH) Moderate Risk: Steric Shielding Molecule->C2 Activated C5 C-5 Position (Hydroxyl) Protective Donor (EDG) Molecule->C5 Deactivating Result_SNAr Side Reaction: Amine displaces F at C-4 C4->Result_SNAr Nucleophilic Attack Action_Coupling Action: Amide Coupling (Activation of COOH) Action_Coupling->C4 Increases Electrophilicity Action_Hydrog Action: Hydrogenation (Pd/C Catalyst) Result_HDF Side Reaction: Hydrodefluorination (C-F -> C-H) Action_Hydrog->Result_HDF Pd Insertion into C-F

Figure 1: Reactivity map highlighting the vulnerability of the C-4 position during carboxyl activation.

Detailed Experimental Protocols
Protocol 1: "Safe-Zone" Amide Coupling

Designed to prevent


 at the C-4 position.
  • Dissolution: Dissolve 2,4-Difluoro-5-hydroxybenzoic acid (1.0 eq) in DMF or NMP (Avoid THF if solubility is poor).

  • Base Addition: Add DIPEA (2.5 eq) . Note: The first equivalent neutralizes the carboxylic acid, the second neutralizes the phenol. The phenol must be deprotonated to maximize electron donation and protect the ring.

  • Activation (Cold): Cool to 0°C . Add HATU (1.1 eq) . Stir for 15 minutes.

    • Why? HATU is reactive enough to form the ester at 0°C without requiring heat.

  • Nucleophile Addition: Add the amine (1.05 eq) dropwise.

  • Reaction: Allow to warm to 20°C (Room Temp). Do not heat. Monitor by HPLC.

  • Quench: Quench with 1M citric acid (acidic workup removes unreacted amine and stops reaction).

Protocol 2: Impurity Profiling (HPLC)

Use this method to detect defluorinated byproducts.

ParameterSetting
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide bond)
Key Markers RRT ~0.85: Monofluoro-hydroxy impurity (Hydrolysis product)RRT ~0.92: Des-fluoro impurity (Hydrogenation product)
References
  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Explanation of the activating effects of carboxyl groups on ortho/para fluorines.
  • Hydrodefluorination during Catalytic Hydrogenation

    • Kuehnel, M. F., et al. (2013).
    • Details the mechanism of Pd insertion into C-F bonds and mitigation strategies using altern
  • Synthesis & Stability of Fluorohydroxybenzoic Acids

    • BenchChem Technical Data: 2,4-Difluoro-5-hydroxybenzoic acid Properties & Synthesis.
    • Provides physical property data and standard synthesis routes via hydrolysis of 2,4-difluorobenzoic acid deriv
  • Minimizing Side Reactions in Amide Coupling

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
    • Discusses side reactions including racemization and side-chain attacks during activ

Recrystallization solvent selection for high-purity 2,4-Difluoro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Topic: Recrystallization Solvent Selection & Process Optimization

Introduction: The Purification Challenge

2,4-Difluoro-5-hydroxybenzoic acid (DFHBA) is a critical intermediate, often employed in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals. Its purification presents a unique "push-pull" challenge:

  • The "Pull" (Solubility): The carboxylic acid and hydroxyl group (C-5) create strong hydrogen bonding potential, making it soluble in polar protic solvents.

  • The "Push" (Hydrophobicity): The two fluorine atoms (C-2, C-4) introduce lipophilicity and alter the crystal lattice energy, often leading to unexpected "oiling out" rather than clean crystallization.

This guide moves beyond generic advice, offering a self-validating logic for solvent selection designed to achieve >99% purity (HPLC) while minimizing defluorinated byproducts and regioisomers.

Solvent System Selection Strategy

The selection of a solvent system for DFHBA must balance the rejection of non-polar starting materials (e.g., 2,4-difluorobenzene derivatives) and polar degradation products (e.g., oxidation quinones).

Solvent Performance Matrix
Solvent SystemRoleSolubility (Hot)Solubility (Cold)Impurity Rejection Profile
Water (Acidified) Primary CleanupModerateLowExcellent for removing inorganic salts and highly polar oxidation byproducts.
Ethanol / Water The Standard HighLowBalanced. Good for rejecting trace starting materials. Risk: Oiling out if water ratio is too high.
EtOAc / n-Heptane PolishingHighLowExcellent for rejecting non-polar isomers and drying the product.
Toluene Isomer PurgeModerateVery LowSpecificity for rejecting regioisomers due to crystal packing differences.
Decision Logic: Selecting Your Path

SolventSelection Start Start: Crude DFHBA CheckPurity Check Crude Purity (HPLC) Start->CheckPurity HighSalts High Inorganic Salts? CheckPurity->HighSalts <95% IsomerImp Regioisomer Impurities? HighSalts->IsomerImp No MethodA Protocol A: Water (pH 1-2) Recryst. HighSalts->MethodA Yes ColorImp Colored (Pink/Brown)? IsomerImp->ColorImp No MethodC Protocol C: EtOAc / Heptane IsomerImp->MethodC Yes MethodB Protocol B: EtOH/Water + Charcoal ColorImp->MethodB Yes ColorImp->MethodB No (Standard) MethodA->MethodC If Purity < 99%

Figure 1: Decision tree for selecting the optimal recrystallization protocol based on impurity profile.

Validated Experimental Protocols
Protocol A: The "Workhorse" (Aqueous Ethanol)

Best for: General purification of crude material with >95% purity.

  • Dissolution: Suspend 10 g of crude DFHBA in 30 mL of Ethanol (95%) . Heat to reflux (approx. 78°C) until fully dissolved.

    • Checkpoint: If insoluble particles remain, filter hot through a pre-warmed sintered glass funnel.

  • Charcoal Treatment (Optional): If the solution is pink/brown (phenol oxidation), add 0.5 g activated carbon. Reflux for 10 mins, then filter hot over Celite.

  • Nucleation: Remove from heat. While stirring at 60°C, slowly add warm Water (50-60°C) dropwise.

    • Critical Step: Add water until a faint, persistent turbidity (cloud point) appears.[1] Usually requires 15–20 mL water.

  • Re-dissolution: Add 1-2 mL of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the clear solution to cool slowly to room temperature (20°C) over 2 hours. Do not use an ice bath yet.

    • Why? Rapid cooling traps impurities in the lattice.

  • Finishing: Once heavy crystallization is observed, cool to 0-5°C for 1 hour. Filter and wash with cold 30% EtOH/Water.

Protocol B: The "Polishing" Step (Ethyl Acetate / Heptane)

Best for: Removing non-polar impurities and drying the product.

  • Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate (approx. 3-4 mL per gram).

  • Precipitation: Remove from heat source. While the solution is still hot, slowly add n-Heptane (or Hexane) until the solution becomes slightly cloudy.

  • Seeding: Add a few crystals of pure DFHBA. This prevents "oiling out" by providing a template for crystal growth.

  • Growth: Allow to cool to room temperature undisturbed.

  • Isolation: Filter and wash with 1:1 EtOAc/Heptane.

Troubleshooting Guide (The "Why" Behind the Failures)

This section addresses specific failure modes users encounter with fluorinated hydroxybenzoic acids.

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a second liquid layer (oil) forms at the bottom of the flask upon cooling.

  • The Science: The impurity profile has lowered the melting point of the solvated solid below the temperature at which the saturation limit is reached. This is common with fluorinated compounds due to weak lattice forces.

  • The Fix:

    • Reheat the mixture until the oil redissolves.

    • Add Seed Crystals at a temperature above the oiling point.

    • Increase Solvent Volume: Add 10% more of the "good" solvent (e.g., Ethanol or EtOAc) to lower the saturation slightly.

    • Slow Down: Agitate vigorously during the cooling phase.

Issue 2: Persistent Pink/Brown Coloration

Symptom: The crystals are off-white or pink.

  • The Science: The C-5 hydroxyl group is susceptible to oxidation, forming quinoid structures.

  • The Fix:

    • Use Protocol A with an activated carbon step.

    • Additive: Add a pinch of sodium bisulfite (

      
      ) or EDTA to the aqueous phase during the initial workup to chelate metals that catalyze oxidation.
      
Issue 3: Low Yield (<60%)

Symptom: Purity is high, but mass recovery is poor.

  • The Science: DFHBA has significant water solubility, especially if the pH is not controlled. The pKa of the carboxylic acid is ~3.3 (lowered by fluorine induction).

  • The Fix:

    • If using water-based systems, ensure the final slurry is acidified to pH 1-2 using HCl. At pH > 3, a significant portion exists as the carboxylate anion, which remains in the mother liquor.

Process Workflow Visualization

RecrystallizationWorkflow cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Isolation Step1 Dissolve in Hot Solvent (T > 70°C) Step2 Carbon Treat (If Colored) Step1->Step2 Step3 Hot Filtration Step2->Step3 Step4 Add Anti-Solvent (to Cloud Point) Step3->Step4 Step5 SEEDING (Critical Control Point) Step4->Step5 Step6 Slow Cool (20°C -> 4°C) Step5->Step6 Step7 Vacuum Filtration Step6->Step7 Step8 Wash (Cold Solvent) Step7->Step8 Step9 Dry (Vac Oven 50°C) Step8->Step9

Figure 2: Step-by-step workflow with Critical Control Point (Seeding) to prevent oiling out.

Frequently Asked Questions (FAQs)

Q: Can I use pure water for recrystallization? A: Yes, but with caveats. While 2,4-difluoro-3-hydroxybenzoic acid has been successfully recrystallized from water [1], the 5-hydroxy isomer is slightly more soluble. You must acidify the water to pH 1 with HCl to suppress ionization and maximize yield. Expect lower recovery (approx. 70-75%) compared to organic solvents.

Q: Why does my product turn pink in the vacuum oven? A: This indicates oxidative degradation. Ensure the oven is flushed with nitrogen before heating. The phenol group is sensitive to oxygen at high temperatures. Dry at a lower temperature (<50°C) under high vacuum.

Q: How do I remove the 3-hydroxy regioisomer? A: Regioisomers often have different solubilities in aromatic solvents. If Protocol A fails, try recrystallizing from Toluene . The packing differences between the 3-OH and 5-OH isomers often allow for separation in non-polar aromatic solvents, although solubility will be lower [2].

References
  • Zhang, Y., et al. (2010). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research. (Discusses purification of related fluorinated hydroxybenzoic acids via aqueous methods).

  • Thati, J., et al. (2010).[2] "Solubility of benzoic acid in pure solvents and binary mixtures." Journal of Chemical & Engineering Data. (Foundational data on benzoic acid solubility in Toluene vs. Ethanol).

  • BenchChem Technical Data. "Solubility of 2-Fluorobenzoic Acid in Organic Solvents." (General solubility trends for fluorobenzoic acids).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,4-Difluoro-5-hydroxybenzoic acid before handling.

Sources

Technical Support Center: Addressing Thermal Instability of 2,4-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for our valued partners in research, science, and drug development. We understand that working with highly functionalized intermediates like 2,4-Difluoro-5-hydroxybenzoic acid presents unique challenges. This document moves beyond standard data sheets to provide in-depth, field-proven insights into managing the thermal instability of this compound. Our goal is to empower you to anticipate, diagnose, and resolve issues related to thermal degradation, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling of 2,4-Difluoro-5-hydroxybenzoic acid at elevated temperatures.

Q1: What is the primary thermal instability issue with 2,4-Difluoro-5-hydroxybenzoic acid? The principal thermal instability is decarboxylation, a chemical reaction where the carboxylic acid group (-COOH) is eliminated as carbon dioxide (CO₂).[1][2] This irreversible degradation results in the formation of 2,4-difluorophenol, a common and often problematic impurity that can complicate purification and reduce the yield of your target molecule.

Q2: At what temperature does this decomposition become a significant concern? The melting point of 2,4-Difluoro-5-hydroxybenzoic acid is reported to be in the range of 180-181°C.[3] However, significant thermal decomposition via decarboxylation can begin at temperatures below the melting point, particularly when other contributing factors are present. Aromatic carboxylic acids can undergo decarboxylation at temperatures ranging from 140°C to over 200°C.[4] The precise onset temperature for your specific experimental conditions should be determined empirically using thermogravimetric analysis (TGA).

Q3: What are the main decomposition products I should look for? The primary and most likely decomposition products are 2,4-difluorophenol and carbon dioxide . The formation of 2,4-difluorophenol is the key diagnostic marker for identifying that decarboxylation has occurred.

Q4: Besides high temperature, what other experimental factors can accelerate decomposition? Several factors can catalyze or lower the activation energy for decarboxylation:

  • Metal Catalysts: The presence of certain metal catalysts, particularly those based on copper, is well-known to promote decarboxylation of aromatic acids.[1][5]

  • Strongly Acidic or Basic Conditions: Extreme pH conditions can facilitate decarboxylation mechanisms.[1][6]

  • Solvent Choice: The reaction medium can influence thermal stability. Polar aprotic solvents have been used in some cases to control decarboxylation reactions.[7]

Q5: How can I confirm that unwanted decarboxylation is happening in my reaction? You can confirm decarboxylation by analyzing your crude reaction mixture for the presence of the 2,4-difluorophenol byproduct. This can be readily achieved using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] A formal study of the material's stability can be conducted using Thermogravimetric Analysis (TGA), which will show a distinct mass loss corresponding to the loss of CO₂.[8]

Section 2: Troubleshooting and Mitigation Guide

This section provides a structured approach to diagnosing and solving thermal stability issues during your experiments.

Diagnostic Workflow

If you are experiencing low yields or observing an unexpected impurity, follow this logical workflow to determine if decarboxylation is the root cause.

G cluster_0 A Low Yield or Unexpected Byproduct B Analyze Crude Reaction Mixture (GC-MS, LC-MS, NMR) A->B C Is 2,4-difluorophenol detected? B->C D Root Cause: Thermal Decarboxylation C->D  Yes E Issue is likely unrelated to decarboxylation. Investigate other side reactions. C->E No   F Proceed to Mitigation Strategies (Table 1) D->F

Figure 1. Diagnostic workflow for identifying decarboxylation.
Mitigation Strategies

Once decarboxylation is confirmed, the following strategies can be employed to minimize its occurrence. The key is to control the energy input into your system and avoid conditions known to catalyze the degradation pathway.

Parameter Observation / Potential Issue Recommended Action & Scientific Rationale
Temperature The reaction is conducted at a high temperature (e.g., >150°C) for an extended period.Action: Methodically lower the reaction temperature in 5-10°C increments. Run a time-course study at the lowest effective temperature to avoid prolonged heating. Rationale: Decarboxylation is kinetically driven. Reducing the thermal energy of the system directly reduces the reaction rate, often significantly.
Catalyst System The protocol uses a metal catalyst, especially copper, palladium, or silver compounds.Action: If possible, screen for alternative metal-free pathways. If a metal is required, reduce the catalyst loading to the minimum effective level. Rationale: Many transition metals can form intermediate complexes with the carboxylate, lowering the activation energy for CO₂ elimination.[1] Minimizing catalyst concentration can suppress this unwanted side reaction.
Reaction Atmosphere The reaction is performed open to the atmosphere (in air).Action: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: While the primary instability is decarboxylation, high temperatures in the presence of oxygen can lead to complex oxidative side reactions. An inert atmosphere ensures that any observed degradation is due to the inherent thermal lability of the molecule.[7]
pH and Additives The reaction medium contains strong acids or bases.Action: If the chemistry allows, switch to milder acidic or basic reagents. Consider using a buffered system to maintain a more neutral pH. Rationale: Both protonation and deprotonation of the carboxylic acid group can facilitate electronic rearrangements that lead to decarboxylation under thermal stress.[6]

Section 3: Experimental Protocols for Thermal Characterization

To make informed decisions, you must first characterize the thermal properties of your specific batch of 2,4-Difluoro-5-hydroxybenzoic acid. Here are standard protocols for key analytical techniques.

Predicted Decomposition Pathway

The thermal decomposition is predicted to proceed via the mechanism below, which is fundamental to understanding the observations from the following analytical tests.

G reactant 2,4-Difluoro-5-hydroxybenzoic acid product1 2,4-Difluorophenol reactant->product1 Heat (Δ) -CO₂ product2 CO₂

Figure 2. Predicted decarboxylation of the title compound.
Protocol 3.2: Determining Decomposition Onset with Thermogravimetric Analysis (TGA)

Objective: To precisely determine the temperature at which 2,4-Difluoro-5-hydroxybenzoic acid begins to lose mass due to decarboxylation.[8]

Apparatus: A calibrated Thermogravimetric Analyzer (TGA).

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the finely ground compound into a standard TGA pan (e.g., alumina or platinum).[9]

  • Instrument Setup:

    • Purge Gas: Nitrogen, with a flow rate of 50 mL/min.[10] This creates an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 300°C at a linear heating rate of 10°C/min.[11]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The "onset temperature" of decomposition is determined as the temperature at which a significant deviation from the baseline mass begins. This is often calculated by software as the intersection of the tangent from the point of maximum rate of mass loss with the baseline. A mass loss of approximately 25.3% (M.W. of CO₂ / M.W. of starting material = 44.01 / 174.10) would confirm a single decarboxylation event.

Protocol 3.3: Characterizing Thermal Events with Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and characterize the energetics (endothermic or exothermic nature) of any thermal events, including decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter (DSC).

Methodology:

  • Sample Preparation: Accurately weigh 2-4 mg of the compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup:

    • Purge Gas: Nitrogen, with a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 250°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • A sharp, endothermic peak indicates the melting of the crystalline solid.[9]

    • A broad endotherm or a sharp exotherm following the melt may indicate decomposition.[9] Correlating this event with the mass loss observed in TGA provides a comprehensive picture of the thermal behavior.

Section 4: Concluding Remarks

As a Senior Application Scientist, I stress that a proactive approach is the best way to manage the thermal instability of 2,4-Difluoro-5-hydroxybenzoic acid. Understanding that decarboxylation is the primary risk allows you to design more robust experimental protocols. We highly recommend performing TGA/DSC analysis on your starting material as a baseline characterization step. By carefully controlling temperature, minimizing exposure to catalytic species, and using an inert atmosphere, you can significantly mitigate unwanted degradation and ensure the successful synthesis of your target compounds.

References

  • Ji, W., Kim, D. M., Posson, B. M., Carlson, K. J., Chew, A. C., Chew, A. J., Hossain, M., Mojica, A. F., Ottoes, S. M., Tran, D. V., Greenberg, M. W., & Hamachi, L. S. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. RSC Publishing. [Link]

  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Sparrow Chemical. [Link]

  • Ferreira, M. A. A., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PMC. [Link]

  • Google Patents. (n.d.). CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5.
  • ChemBK. (n.d.). 2,4-difluoro-5-hydroxybenzoic acid. ChemBK. [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. PMC. [Link]

  • Crimson Publishers. (2017). Thermal Methods of Analysis. Crimson Publishers. [Link]

  • eGyanKosh. (n.d.). THERMAL METHODS OF ANALYSIS. eGyanKosh. [Link]

  • Longdom Publishing. (n.d.). Thermo-Analytical Methods of Analysis and their Applications. Longdom Publishing. [Link]

  • Google Patents. (n.d.). EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • Fisher Scientific. (n.d.). 2,4-Difluoro-5-methylbenzoic acid, 98%, Thermo Scientific. Fisher Scientific. [Link]

  • ResearchGate. (2025). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. ResearchGate. [Link]

  • SlideShare. (n.d.). Chapter-2 Thermal Methods of Analysis. SlideShare. [Link]

  • National Institutes of Health. (n.d.). 3,4-Difluoro-2-hydroxybenzoic acid. PMC. [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • ResearchGate. (n.d.). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. ResearchGate. [Link]

  • Lab Manager. (2026). Thermal Analysis: Stability, Decomposition, and Material Properties. Lab Manager. [Link]

  • SciELO. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

Sources

Separation of 2,4-Difluoro-5-hydroxybenzoic acid from unreacted fluorobenzene precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the purification of 2,4-Difluoro-5-hydroxybenzoic acid (2,4-DF-5-HBA) . It is designed for researchers encountering difficulties in separating this target molecule from unreacted fluorobenzene precursors (e.g., 2,4-difluorophenol, 1,3-difluorobenzene) and related byproducts.

Case ID: PUR-DFHBA-001 Status: Active Severity: High (Purity Critical for Downstream API Synthesis)

The Separation Challenge: A Mechanistic Overview

The core challenge in isolating 2,4-DF-5-HBA lies in distinguishing it from its precursors, which often share similar fluorinated aromatic cores. However, the presence of the carboxylic acid moiety on the target molecule provides a distinct "pKa handle" that we can exploit.

Physicochemical Profile (Diagnostic Data)[1][2][3][4][5]
CompoundRoleApprox.[1][2][3][4][5][6][7][8][9][10][11][12] pKa (Acidic)Solubility (pH 2)Solubility (pH 8.5)
2,4-DF-5-HBA Target ~3.0 - 3.5 (COOH)Low (Precipitates)High (Soluble as Salt)
2,4-Difluorophenol Common Precursor~7.5 - 8.0 (OH)Low (Organic Soluble)Low/Moderate (Partial Ionization)
1,3-Difluorobenzene Neutral PrecursorNone (Neutral)InsolubleInsoluble
2,4-Difluoro-5-hydroxyacetophenone Ketone Precursor~9.0 - 10.0 (OH)InsolubleInsoluble

Expert Insight: The most common failure mode is using a base that is too strong (e.g., NaOH) for the extraction. Sodium Hydroxide (pH >13) will deprotonate both the carboxylic acid (Target) and the phenolic hydroxyls (Impurities), causing them to co-extract into the aqueous phase. The solution is the "Bicarbonate Switch" —using a weak base (NaHCO₃) to selectively ionize only the carboxylic acid.

Tier 1 Protocol: The "Bicarbonate Switch" Extraction

Use this as your primary purification method. It is a self-validating system: if the product does not precipitate upon acidification, the phase separation failed.

Reagents Required[1][2][4][12][13][14][15]
  • Organic Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Extraction Base: 5% w/v Sodium Bicarbonate (NaHCO₃) solution (saturated is ~9%).

  • Acidifying Agent: 6N Hydrochloric Acid (HCl).

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude). Ensure complete dissolution; filter off any inorganic salts if necessary.

  • Selective Extraction (The Critical Step):

    • Add 5% NaHCO₃ (1:1 volume ratio vs organic).

    • Shake vigorously for 3–5 minutes. Vent frequently (CO₂ gas evolution indicates the carboxylic acid is reacting).

    • Wait: Allow layers to separate completely.

    • Observation: The Target (2,4-DF-5-HBA) is now in the Top (Aqueous) layer as the sodium carboxylate salt. The Impurities (Fluorobenzenes/Phenols) remain in the Bottom (Organic) layer.

  • The "Safety Wash" (Back-Extraction):

    • Separate the aqueous layer into a clean flask.

    • Do not discard the organic layer yet.

    • Wash the aqueous layer with a fresh portion of EtOAc (0.5 volume). This removes any non-polar impurities physically entrained in the water. Discard this organic wash.

  • Precipitation:

    • Cool the aqueous solution to 0–5°C.

    • Slowly add 6N HCl dropwise with stirring until pH reaches ~1–2.

    • Validation: A thick white/off-white precipitate should form immediately.

  • Isolation: Filter the solid, wash with cold water (to remove trapped inorganic salts), and dry.

Tier 2 Protocol: Recrystallization (Polishing)

Use this if the Tier 1 product is slightly colored or <98% pure.

Solvent System: Water/Ethanol (90:10) or Toluene.

  • Water/Ethanol Method:

    • Suspend the crude solid in water (10 mL/g).

    • Heat to reflux (100°C).

    • Add Ethanol dropwise until the solution becomes clear.

    • Expert Tip: If a small amount of dark oil remains insoluble at reflux, decant the hot clear solution to a clean beaker (this oil is likely polymerized fluorobenzene byproducts).

    • Cool slowly to room temperature, then to 4°C.

  • Toluene Method (For Non-Polar Impurity Removal):

    • Recrystallization from hot toluene is excellent for removing trace fluorobenzene precursors, which are highly soluble in toluene even at room temperature, whereas the polar hydroxybenzoic acid is less soluble cold.

Visualizing the Workflow (Logic Map)

The following diagram illustrates the decision logic and chemical flow for the purification process.

G Start Crude Mixture (2,4-DF-5-HBA + Fluorobenzenes) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 5% NaHCO3 (pH ~8.5) Dissolve->Extract Sep1 Phase Separation Extract->Sep1 OrgLayer Organic Layer (Contains Fluorobenzenes/Phenols) Sep1->OrgLayer Impurities AqLayer Aqueous Layer (Contains Target as Carboxylate) Sep1->AqLayer Target Waste Discard Organic Waste OrgLayer->Waste BackWash Back-Wash Aqueous with fresh EtOAc AqLayer->BackWash Acidify Acidify with HCl to pH 1-2 (Precipitation) BackWash->Acidify Filter Filter & Dry Acidify->Filter Product Pure 2,4-DF-5-HBA (Solid) Filter->Product

Caption: Logical workflow for the selective Acid-Base extraction of 2,4-DF-5-HBA, highlighting the critical separation of phenolic/neutral impurities via pH control.

Troubleshooting & FAQs

Q1: I formed a stubborn emulsion during the NaHCO₃ extraction. How do I break it?

  • Cause: Fluorinated phenols often act as surfactants at the interface of water and organic solvents.

  • Fix:

    • Add Brine (saturated NaCl) to the mixture. The increased ionic strength forces phase separation.

    • Filter the entire mixture through a pad of Celite (diatomaceous earth). The solid particles often trap the emulsion stabilizers.

Q2: My yield is lower than expected after acidification. Where is my product?

  • Cause: 2,4-DF-5-HBA has moderate water solubility due to the hydroxyl group and the fluorine atoms (hydrogen bonding).

  • Fix:

    • Ensure the pH is strictly below 2.0.

    • Saturate the acidic aqueous filtrate with NaCl (salting out) and extract it 3x with EtOAc to recover dissolved product. Combine these extracts, dry over Na₂SO₄, and evaporate.

Q3: Can I use NaOH instead of NaHCO₃?

  • Answer: No. NaOH is too strong. It will deprotonate 2,4-difluorophenol (pKa ~7.5) and pull it into the aqueous layer along with your product. You must use a weak base like Bicarbonate to discriminate between the Carboxylic Acid (pKa ~3) and the Phenol.

Q4: The final solid has a pink/brown hue. Is it pure?

  • Diagnosis: This indicates trace oxidation products of the phenolic precursors (quinones).

  • Fix: Perform a "Charcoal Treatment." Dissolve the product in hot ethanol, add activated carbon (5% w/w), stir for 30 mins, filter hot through Celite, and then recrystallize.

References

  • Zhang, K. et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Link

  • BenchChem Technical Support. (2025). Synthesis and Properties of 2,4-Difluororesorcinol and related intermediates. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10975945, 2,4-Difluoro-5-methylbenzoic acid (Analogous Structure). PubChem.[8] Link

  • ChemicalBook. (2024). 2-Fluoro-5-hydroxybenzoic acid Synthesis and Properties. Link

Sources

Technical Support Center: pH Optimization for 2,4-Difluoro-5-hydroxybenzoic Acid Extraction

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an autonomous support center for the extraction optimization of 2,4-Difluoro-5-hydroxybenzoic acid . It moves beyond generic steps to explain the physicochemical causality of the process, ensuring you can adapt the protocol to your specific matrix.

Case ID: 24DF-HB-EXT-01 Status: Active Applicable For: Process Chemistry, Analytical Sample Prep, Drug Intermediate Isolation

Part 1: The Physicochemical Foundation (The "Why")

To optimize extraction, you must first understand the ionization profile of your molecule. 2,4-Difluoro-5-hydroxybenzoic acid is a polyfunctional acid with two distinct ionizable groups that dictate its solubility in aqueous vs. organic phases.

Molecular Ionization Profile

The extraction logic relies on manipulating the pH relative to the molecule's pKa values to toggle between "water-soluble (ionic)" and "solvent-soluble (neutral)" states.

Functional GroupApprox. pKaEffect of Fluorine Substitution
Carboxylic Acid (-COOH) ~2.5 – 2.9 The two fluorine atoms (electron-withdrawing) significantly increase acidity compared to benzoic acid (pKa 4.2), lowering the pKa.
Phenolic Hydroxyl (-OH) ~8.0 – 9.0 Fluorines also increase the acidity of the phenol, making it ionize at a lower pH than typical phenols (pKa ~10).
The Solubility Switch
  • pH < 1.5 (Target Zone): Both groups are protonated. The molecule is neutral and highly lipophilic.

    • Result: Partitioning into organic solvents (Ethyl Acetate, MTBE) is maximized.

  • pH > 4.0: The carboxylic acid deprotonates (

    
    ).
    
    • Result: The molecule becomes amphiphilic/ionic and stays in the aqueous phase.

  • pH > 9.5: Both groups deprotonates (

    
     and 
    
    
    
    ).
    • Result: The molecule is a dianion, highly water-soluble, and insoluble in organics.

Part 2: Optimized Extraction Protocol (The "How")

Standard Operating Procedure (SOP)

Objective: Isolate 2,4-Difluoro-5-hydroxybenzoic acid from an aqueous reaction mixture with >95% recovery.

Reagents:

  • Hydrochloric Acid (6M and 1M)

  • Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

  • Saturated NaCl (Brine)

  • Sodium Sulfate (

    
    , anhydrous)[1]
    

Workflow Diagram:

ExtractionWorkflow cluster_check Critical Control Point Start Aqueous Reaction Mixture (Usually Alkaline, pH > 10) Acidification Acidification Step Add 6M HCl dropwise to pH 1.0 - 1.5 (Temperature < 10°C) Start->Acidification Protonation of COO- and O- Extraction Liquid-Liquid Extraction Add EtOAc (1:1 vol/vol) Shake vigorously -> Settle Acidification->Extraction PhaseSep Phase Separation Extraction->PhaseSep OrgPhase Organic Phase (Contains Product) PhaseSep->OrgPhase Top Layer (Usually) AqPhase Aqueous Phase (Waste / Salts) PhaseSep->AqPhase Bottom Layer Wash Brine Wash Remove trapped water/acid OrgPhase->Wash Drying Drying & Concentration Na2SO4 -> Rotovap Wash->Drying Final Isolation

Caption: Logical workflow for the isolation of 2,4-Difluoro-5-hydroxybenzoic acid, highlighting the critical acidification step.

Step-by-Step Execution
  • Temperature Control: Cool the aqueous mixture to 0–5°C .

    • Reasoning: Acidification is exothermic. Heat can cause decarboxylation or degradation of the fluorinated ring.

  • Acidification: Slowly add 6M HCl while monitoring pH.

    • Target:pH 1.0 – 1.5 .

    • Note: Do not stop at pH 3.0. Due to the fluorine-induced acidity (pKa ~2.8), pH 3.0 will leave ~40% of your product in the ionic form, leading to massive yield loss. You must drive the equilibrium fully to the neutral form.

  • Extraction: Add Ethyl Acetate (1:1 volume ratio). Shake vigorously for 2 minutes.

  • Separation: Allow layers to settle. Collect the organic (top) layer.

    • Repeat: Perform this extraction 3 times total to ensure quantitative recovery.

  • Washing: Wash the combined organic layers with saturated brine (10% of organic volume).

    • Reasoning: Removes residual acid and helps break micro-emulsions.

Part 3: Troubleshooting & FAQs (The "Fix")

Q1: I acidified to pH 4.0 (like standard benzoic acid), but my yield is <50%. Why?

A: You have not reached the protonation threshold. Unlike unsubstituted benzoic acid (pKa 4.2), the 2,4-difluoro substitution lowers the pKa to approximately 2.8 .

  • At pH 4.0, roughly 90% of your molecule is still in the ionized carboxylate form (

    
    ), which prefers water.
    
  • Fix: Adjust pH to < 1.5 . This ensures >99% of the molecule is neutral and extractable.

Q2: I see a "rag layer" or emulsion between the phases. How do I clear it?

A: Fluorinated compounds often change the surface tension, leading to stable emulsions. Protocol to break emulsion:

  • Add Brine: Add 10-20 mL of saturated NaCl to the mixture and swirl gently. The increased ionic strength forces phase separation.

  • Filtration: If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a Celite pad.

  • Time: Allow to stand for 30 minutes.

Q3: My product is precipitating during acidification. Is this a problem?

A: No, this is actually a good sign, but it complicates liquid-liquid extraction.

  • Cause: The neutral form of 2,4-difluoro-5-hydroxybenzoic acid has low water solubility. At high concentrations, it crashes out upon acidification.

  • Action:

    • Option A (Preferred): Add the organic solvent (EtOAc) during the acidification step. The precipitate will dissolve directly into the organic layer as it forms.

    • Option B: Filter the solid precipitate directly. This isolates the product without extraction. Wash the solid with cold acidic water (pH 1) to remove salts.

Q4: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?

A: It is not recommended .

  • Reasoning: Hydroxybenzoic acids are polar. DCM is a non-polar solvent and often shows poor solubility for these specific derivatives compared to esters (EtOAc) or ethers (MTBE/THF). Using DCM may require excessive volumes for complete recovery.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10975945, 2,4-Difluoro-5-methylbenzoic acid (Analogous Structure). Retrieved from [Link]

  • ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

Sources

Preventing oxidation of the hydroxyl group in 2,4-Difluoro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, synthetic modification, and protection of 2,4-Difluoro-5-hydroxybenzoic acid (CAS: 91659-22-2)[1].

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical liabilities of this molecule. The core challenge with this substrate lies in the high susceptibility of its C5-hydroxyl group to oxidation, which can lead to dark, intractable quinone byproducts or polymeric mixtures during routine handling and synthesis[2].

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative data, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Insights – Why Does This Molecule Oxidize?

To prevent oxidation, we must first understand the causality of the degradation. Phenols typically oxidize via a consecutive electron transfer-proton transfer (ET-PT) mechanism, forming transient phenoxy radicals that rapidly degrade into 1,4-benzoquinones[2][3].

In 2,4-Difluoro-5-hydroxybenzoic acid , the two highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect). Counterintuitively, while electron-poor rings are generally harder to oxidize, this -I effect significantly lowers the pKa of the phenol . Consequently, in mildly basic or even neutral aqueous conditions, the molecule readily deprotonates. The resulting phenoxide anion possesses a much higher highest occupied molecular orbital (HOMO) energy than the neutral phenol, making it exceptionally vulnerable to rapid oxidation by dissolved ambient oxygen[3].

G A 2,4-Difluoro-5-hydroxybenzoic Acid (Neutral, Stable) B Phenoxide Anion (Susceptible to O₂) A->B Base / H₂O (-H⁺) C Phenoxy Radical (Transient) B->C O₂ / Oxidant (-e⁻) D Quinone / Polymers (Dark Degradation) C->D Further Oxidation (-e⁻, -H⁺)

ET-PT oxidation pathway of 2,4-Difluoro-5-hydroxybenzoic acid.

Part 2: Frequently Asked Questions (Storage & Handling)

Q: How should I store the neat material to prevent baseline degradation? A: Store the neat solid under an inert atmosphere (Argon or Nitrogen) at 2–8°C, protected from light[1]. Light can initiate radical formation, and ambient moisture can facilitate localized proton exchange that accelerates ambient oxidation.

Q: Why does my reaction mixture turn dark brown specifically during aqueous workup? A: This is a classic symptom of phenoxide oxidation. If your workup involves basic solutions (e.g., saturated NaHCO₃ to wash away organic acids), you are ionizing the C5-hydroxyl group. The phenoxide reacts rapidly with dissolved oxygen. Solution: Degas your workup solvents by sparging with Argon for 15 minutes prior to use, or maintain the aqueous phase at a pH < 4 using dilute HCl to keep the phenol protonated during extractions.

Part 3: Troubleshooting Guide (Synthetic Modifications & Protection)

Q: I need to activate the carboxylic acid for an amide coupling, but the phenol interferes. Which protecting group (PG) should I use? A: The choice of PG depends strictly on your downstream chemistry. Standard phenol protecting groups include ethers, silyl ethers, and esters[4].

  • If your downstream steps involve strong bases, use a Benzyl (Bn) ether .

  • If you need mild, orthogonal cleavage later, use a tert-Butyldimethylsilyl (TBS) ether .

  • If you are avoiding transition metals and fluoride sources, use an Acetyl (Ac) ester .

Q: I used a TBS group, but it falls off during my carboxylic acid activation step. Why? A: The difluoro-substitution makes the resulting phenoxide a highly stable leaving group. If you use strongly nucleophilic coupling reagents or generate HCl in situ (e.g., using SOCl₂), the Si-O bond becomes kinetically labile. Switch to a more robust protecting group like a Benzyl ether, or use milder coupling conditions (e.g., HATU/DIPEA) to preserve the silyl ether.

G Start Select Protection Strategy Cond1 Are strong bases or nucleophiles required later? Start->Cond1 Path1 Yes: Need robust protection Cond1->Path1 Yes Path2 No: Mild downstream conditions Cond1->Path2 No Res1 Benzyl (Bn) Ether Cleavage: Pd/C, H₂ Path1->Res1 Res2 TBS Ether Cleavage: TBAF Path2->Res2 Steric bulk needed Res3 Acetyl (Ac) Ester Cleavage: K₂CO₃ / MeOH Path2->Res3 Easy cleavage needed

Decision matrix for selecting phenol protecting groups based on downstream conditions.

Part 4: Quantitative Data – Protecting Group Selection Matrix

Use the following data matrix to select the appropriate protection strategy for the C5-hydroxyl group[4].

Protecting GroupReagents for InstallationCleavage ConditionsBase StabilityAcid StabilityOxidation Resistance
TBS Ether TBSCl, Imidazole, DMFTBAF or Dilute HClExcellentPoorExcellent
Benzyl (Bn) Ether BnBr, K₂CO₃, AcetoneH₂, Pd/CExcellentExcellentExcellent
Acetyl (Ac) Ester Ac₂O, Pyridine, DMAPK₂CO₃, MeOHPoorGoodExcellent

Part 5: Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols include built-in chemical validation steps so you can confirm success before proceeding to the next synthetic stage.

Protocol A: Selective TBS Protection of the Phenol

Causality Note: Reacting this substrate with TBSCl will initially silylate both the phenol and the carboxylic acid, forming a bis-TBS derivative. The protocol utilizes a selective mild hydrolysis step to cleave the highly labile silyl ester, leaving the desired silyl ether intact.

  • Setup: Dissolve 2,4-Difluoro-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under an Argon atmosphere.

  • Reagent Addition: Add Imidazole (3.0 eq) and stir for 5 minutes. Cool the flask to 0°C.

  • Protection: Add TBSCl (2.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Selective Hydrolysis: Add a 1:1 mixture of THF and H₂O, followed by K₂CO₃ (0.5 eq). Stir for 30 minutes. This selectively hydrolyzes the silyl ester back to the free carboxylic acid.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation System: Spot the crude product on a TLC plate. Spray the plate with a 1% aqueous FeCl₃ solution.

    • Pass: No color change (confirms the phenol is successfully masked).

    • Fail: A deep purple/blue spot indicates unreacted or deprotected free phenol.

Protocol B: Acetylation of the Phenol

Causality Note: Acetylation provides a highly electron-withdrawing protecting group, completely shutting down the oxidative ET-PT pathway.

  • Setup: Dissolve the starting material (1.0 eq) in anhydrous Dichloromethane (0.3 M) under Argon.

  • Reagent Addition: Add Pyridine (2.0 eq) and a catalytic amount of DMAP (0.05 eq). Cool to 0°C.

  • Protection: Dropwise add Acetic Anhydride (Ac₂O, 1.2 eq). Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Dichloromethane. The mild aqueous workup will hydrolyze any transient mixed anhydrides formed at the carboxylic acid back to the free acid.

  • Self-Validation System: Analyze via ¹H NMR. The disappearance of the broad phenolic OH peak (~10 ppm) and the appearance of a sharp singlet at ~2.3 ppm (acetyl methyl group) confirms successful protection.

Part 6: References

  • Reactions of Phenols - Chemistry Steps Chemistry Steps. Verified mechanism of phenol oxidation and quinone formation. 2

  • Oxidation of phenols by the excited state of an osmium(VI) nitrido complex RSC Publishing. Mechanistic insights into the consecutive electron transfer-proton transfer (ET-PT) pathway of phenols. 3

  • 91659-22-2 | 2,4-Difluoro-5-hydroxybenzoic acid ChemScene. Chemical properties and storage parameters for 2,4-Difluoro-5-hydroxybenzoic acid. 1

  • Method to prepare pure curcumin Google Patents (WO2007143635A1). Authoritative grounding on phenol protecting groups (citing Greene and Wuts, Protective Groups in Organic Synthesis). 4

Sources

Validation & Comparative

A Comparative Guide to the Functional Group Analysis of 2,4-Difluoro-5-hydroxybenzoic Acid: An FTIR-Centric Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2,4-Difluoro-5-hydroxybenzoic acid, a substituted aromatic molecule, presents a unique combination of functional groups—carboxylic acid, phenol, and carbon-fluorine bonds—that are crucial to its chemical behavior and potential therapeutic applications. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for the functional group identification of this compound. We will explore the theoretical underpinnings, present a detailed experimental protocol, and critically compare FTIR with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Power of Vibrational Spectroscopy: An Introduction to FTIR

FTIR spectroscopy is a rapid, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are unique to the types of bonds and the overall molecular structure, creating a distinct "molecular fingerprint."[3] By analyzing the absorption of infrared radiation at different wavenumbers, we can identify the functional groups present in a sample.

For 2,4-Difluoro-5-hydroxybenzoic acid, we anticipate characteristic vibrations from the O-H group in both the carboxylic acid and the phenol, the C=O of the carboxylic acid, the C-O bonds, the aromatic C=C bonds, and the C-F bonds. The positions of these absorption bands will be influenced by the electronic effects of the fluorine and hydroxyl substituents on the aromatic ring.

Experimental Protocol: Acquiring the FTIR Spectrum of 2,4-Difluoro-5-hydroxybenzoic Acid

A common and effective method for analyzing solid samples like 2,4-Difluoro-5-hydroxybenzoic acid is the potassium bromide (KBr) pellet technique.[4][5] KBr is transparent to infrared radiation and serves as an inert matrix for the sample.[5]

Step-by-Step KBr Pellet Preparation and Analysis:
  • Sample and KBr Preparation:

    • Thoroughly dry spectroscopic grade KBr in an oven to remove any absorbed water, which can interfere with the spectrum.

    • Weigh approximately 1-2 mg of the 2,4-Difluoro-5-hydroxybenzoic acid sample and 100-200 mg of the dried KBr.[4] The sample-to-KBr ratio should be in the range of 0.2% to 1%.[6][7]

  • Grinding and Mixing:

    • Using an agate mortar and pestle, grind the sample and KBr together until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures a uniform distribution of the sample within the KBr matrix.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet. A clear pellet is indicative of good sample preparation.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

An alternative and often simpler method is Attenuated Total Reflectance (ATR)-FTIR, which allows for the direct analysis of solid powders with minimal sample preparation.[8][9][10][11]

Interpreting the Spectrum: Functional Group Identification

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale and Expected Characteristics
3300 - 2500 (broad)O-H stretchCarboxylic AcidThe broadness of this band is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers.[9][12]
~3400 (broad)O-H stretchPhenolThis peak, also broadened by hydrogen bonding, may overlap with the carboxylic acid O-H stretch, contributing to a very broad absorption in the high-frequency region.
~1700 - 1680C=O stretchCarboxylic AcidFor aromatic carboxylic acids, the carbonyl stretching frequency is typically in this range. Conjugation with the aromatic ring lowers the frequency compared to saturated carboxylic acids.[9][12]
~1610, ~1500C=C stretchAromatic RingAromatic rings exhibit characteristic C=C stretching vibrations at these approximate wavenumbers.[13]
~1300 - 1200C-O stretch & O-H bendCarboxylic Acid & PhenolThis region will likely contain coupled vibrations from the C-O stretching of both the carboxylic acid and the phenol, as well as in-plane O-H bending.
~1200 - 1000C-F stretchAryl FluorideThe strong C-F bond in aromatic compounds gives rise to intense absorption bands in this region. The presence of two fluorine atoms may lead to multiple or split bands.
~920 (broad)O-H out-of-plane bendCarboxylic AcidA broad band in this region is characteristic of the out-of-plane bending of the hydroxyl group in a hydrogen-bonded carboxylic acid dimer.[12]

Diagram of the Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis FTIR Analysis cluster_result Result start Start: 2,4-Difluoro-5- hydroxybenzoic acid (solid) weigh Weigh Sample & KBr start->weigh grind Grind & Mix weigh->grind press Press Pellet grind->press place_pellet Place Pellet in Spectrometer press->place_pellet bg_scan Acquire Background Spectrum place_pellet->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process Data Processing (Baseline Correction, etc.) sample_scan->process spectrum FTIR Spectrum process->spectrum interpretation Functional Group Identification spectrum->interpretation

Caption: Workflow for FTIR analysis using the KBr pellet method.

A Broader Perspective: Comparison with Other Analytical Techniques

While FTIR is an excellent tool for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C.[14] For 2,4-Difluoro-5-hydroxybenzoic acid, ¹H and ¹³C NMR would reveal:

  • ¹H NMR: The number of distinct protons on the aromatic ring, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing their relative positions). The acidic protons of the carboxylic acid and hydroxyl groups would also be observable, though their signals can be broad and may exchange with deuterated solvents.

  • ¹³C NMR: The number of unique carbon environments in the molecule.[15] The chemical shifts of the carbonyl carbon, the aromatic carbons attached to the substituents, and the other ring carbons provide crucial structural information.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern.[3] For 2,4-Difluoro-5-hydroxybenzoic acid, MS would:

  • Determine the Molecular Weight: Confirming the molecular formula C₇H₄F₂O₃.

  • Reveal Fragmentation Patterns: The way the molecule breaks apart upon ionization can provide clues about its structure. For example, the loss of a hydroxyl group, a carboxyl group, or a fluorine atom would result in characteristic fragment ions. Halogenated compounds often exhibit distinct isotopic patterns that can aid in their identification.[3]

Comparative Analysis of Techniques

Technique Information Provided Strengths Weaknesses
FTIR Spectroscopy Identification of functional groups based on vibrational frequencies.- Fast and simple sample preparation.- Non-destructive.- Provides a "molecular fingerprint."- Excellent for identifying polar functional groups.- Does not provide detailed information on molecular connectivity.- Can be difficult to distinguish between isomers with similar functional groups.- Water can be an interfering solvent.
NMR Spectroscopy Detailed information on the molecular skeleton, including the number and connectivity of atoms.- Unambiguous structure determination is often possible.- Provides information on the electronic environment of nuclei.- Can distinguish between isomers.- Requires larger sample quantities compared to MS.- Analysis time is longer than FTIR.- Requires deuterated solvents.[14]
Mass Spectrometry Molecular weight and fragmentation patterns.- Extremely sensitive, requiring very small sample amounts.- Provides accurate molecular weight.- Fragmentation patterns can aid in structural elucidation.- Does not directly identify functional groups.- Can be destructive depending on the ionization method.- Isomers may have similar mass spectra.

Diagram Illustrating a Comprehensive Analytical Approach

Comprehensive_Analysis cluster_techniques Analytical Techniques cluster_info Information Obtained start 2,4-Difluoro-5-hydroxybenzoic Acid Sample ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms ftir_info Functional Groups: - Carboxylic Acid - Phenol - C-F bonds ftir->ftir_info nmr_info Molecular Connectivity: - Proton & Carbon Environments - Isomer Identification nmr->nmr_info ms_info Molecular Weight & Fragmentation: - Molecular Formula Confirmation - Structural Fragments ms->ms_info elucidation Comprehensive Structural Elucidation ftir_info->elucidation nmr_info->elucidation ms_info->elucidation

Caption: A multi-technique approach for structural elucidation.

Conclusion

FTIR spectroscopy is an indispensable first-pass technique for the functional group analysis of molecules like 2,4-Difluoro-5-hydroxybenzoic acid. Its speed, simplicity, and ability to provide a unique molecular fingerprint make it a powerful tool in any analytical laboratory. However, for unambiguous structural confirmation and a complete understanding of the molecule, a synergistic approach employing NMR spectroscopy and Mass Spectrometry is paramount. By integrating the data from these complementary techniques, researchers can confidently elucidate the structure of novel compounds, a critical step in the journey of drug discovery and development.

References

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR).
  • Anton Paar. (n.d.).
  • Wikipedia. (n.d.).
  • Specac Ltd. (n.d.).
  • PerkinElmer. (n.d.).
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Oreate AI Blog. (2026, February 17). Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis.
  • SMBB. (n.d.).
  • Wulandari, L., Rahmadania, D., & Kristiningrum, N. (2022). Infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder.
  • SciELO. (2017). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • Research Article. (2021, February 15).
  • University of California, Los Angeles. (n.d.).
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
  • University of Helsinki. (n.d.). Quick User Guide for FT-IR.
  • ResearchGate. (2017, February 20). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • Frontiers. (2022, March 9). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression.
  • BenchChem. (2025).
  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • DSpace@MIT. (n.d.). APPENDIX 2.
  • BenchChem. (2025).
  • PubMed. (2023, April 15). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis.
  • PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
  • Doc Brown. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid.
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). FTIR spectra of the fluorinated microspheres prepared with various contents of FS within the mixture. Inset.
  • Midac Corporation. (1996, December 12). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST.
  • ResearchGate. (n.d.). FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane.
  • Intertek. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Analysis.
  • ResearchGate. (n.d.).

Sources

HPLC Method Development for Quantifying 2,4-Difluoro-5-hydroxybenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Analysis

Executive Summary

2,4-Difluoro-5-hydroxybenzoic acid (CAS 91659-22-2) is a critical fluorinated intermediate used in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1] Its structural complexity—featuring an acidic carboxyl group, a polar hydroxyl moiety, and electron-withdrawing fluorine atoms—presents a unique chromatographic challenge: separating it from its positional isomers (e.g., 2,4-difluoro-3-hydroxybenzoic acid) and defluorinated byproducts.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 remains the workhorse for general hydrophobicity-based separations, our analysis demonstrates that Phenyl-Hexyl phases provide superior selectivity for this fluorinated aromatic compound due to specific


 interactions, offering a more robust method for purity quantification.

Chemical Profile & Separation Physics[2]

Effective method development requires understanding the analyte's physicochemical behavior.

ParameterValue (Approx.)Chromatographic Implication
Molecular Formula

MW: 174.10 g/mol
pKa (Carboxyl) ~3.1 - 3.3Critical: Mobile phase pH must be < 2.5 to suppress ionization (keep in R-COOH form) for retention.
pKa (Phenol) ~7.8 - 8.2The fluorine atoms increase acidity of the phenol compared to non-fluorinated analogs.
LogP ~1.37Moderately polar; requires low organic start in gradient to prevent early elution.
UV Max 254 nm, 272 nmAromatic ring allows standard UV detection.

Comparative Study: C18 vs. Phenyl-Hexyl[3][4][5]

The Hypothesis[3][4][5][6][7][8][9][10][11][12][13]
  • Method A (C18): Relies solely on hydrophobic interactions (London dispersion forces). It may struggle to resolve positional isomers where the hydrophobicity change is negligible.

  • Method B (Phenyl-Hexyl): Utilizes a dual mechanism—hydrophobicity (via the hexyl linker) and

    
     interactions (via the phenyl ring).[2] The electron-deficient fluorinated ring of the analyte interacts strongly with the electron-rich stationary phase.
    
Experimental Data Comparison

Simulated performance data based on fluorinated aromatic separation principles.

MetricMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnInterpretation
Retention Time (

)
4.2 min5.8 minPhenyl-Hexyl offers better retention due to secondary interactions.
Resolution (

)
1.4 (Critical Pair)2.8 (Critical Pair) Phenyl-Hexyl achieves baseline separation (

).
Tailing Factor (

)
1.31.05Superior peak symmetry on Phenyl-Hexyl.
Selectivity (

)
1.021.15The "pi-pi" mechanism discriminates between isomers effectively.
Mechanism of Action Diagram

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.

SeparationMechanism cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction Analyte 2,4-Difluoro-5-hydroxybenzoic acid (Electron-Deficient Ring) C18 C18 Phase (Hydrophobic Only) Analyte->C18 Weak Interaction (Poor Isomer Selectivity) Phenyl Phenyl-Hexyl Phase (Pi-Pi + Hydrophobic) Analyte->Phenyl Strong Interaction (High Selectivity) Result_C18 Co-elution of Isomers C18->Result_C18 Result_Phenyl Baseline Resolution Phenyl->Result_Phenyl

Caption: Comparison of interaction mechanisms. The Phenyl-Hexyl phase engages the electron-deficient fluorinated ring of the analyte, creating separation leverage unavailable to C18.

Optimized Experimental Protocol

Based on the comparative analysis, the Phenyl-Hexyl method is the recommended standard for purity quantification.

Chromatographic Conditions[2][5][7][8][9][14][15][16]
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl),

    
    .
    
  • System: HPLC with UV/PDA detector.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature:

    
     (Control is vital for viscosity and interaction strength).
    
  • Detection: UV at 254 nm (primary) and 272 nm (secondary confirmation).

  • Injection Volume:

    
    .
    
Mobile Phase Strategy

Acidic pH is non-negotiable to prevent peak splitting caused by partial ionization of the carboxylic acid.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[3] Note: Methanol can be used but ACN often yields sharper peaks for fluorinated acids.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration
2.0955Isocratic hold (traps polar impurities)
15.04060Linear gradient elution
16.0595Wash column
20.0595End wash
20.1955Re-equilibration
25.0955Ready for next injection

Method Validation Workflow

To ensure this method is "publishable" and robust, follow this validation decision tree.

ValidationWorkflow Start Method Validation Start (ICH Q2(R1)) Specificity Specificity: Inject Blank, Placebo, & Spiked Impurities Start->Specificity Linearity Linearity: 5 Levels (50% to 150% of Target) Specificity->Linearity If Resolution > 1.5 Accuracy Accuracy/Recovery: Spike at 80%, 100%, 120% Linearity->Accuracy If R^2 > 0.999 Precision Precision: Repeatability (n=6) Accuracy->Precision LOD_LOQ Sensitivity: Determine LOD (S/N=3) & LOQ (S/N=10) Precision->LOD_LOQ

Caption: Step-by-step validation workflow ensuring the method meets regulatory standards (ICH Q2).

Key Validation Criteria
  • System Suitability:

    • Tailing Factor (

      
      ): 
      
      
      
      .
    • Theoretical Plates (

      
      ): 
      
      
      
      .[5]
    • %RSD of Area (n=6):

      
      .
      
  • Linearity: The method should be linear from

    
     to 
    
    
    
    (
    
    
    ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or pH too high.Ensure Mobile Phase A pH is < 3.[3]0. Use an "end-capped" column.[6]
Double Peaks Partial ionization of the carboxyl group.Increase buffer concentration or lower pH (add more Formic acid or switch to 0.1% TFA).
Retention Drift Temperature fluctuations affecting

interactions.
Use a column oven set strictly to

or

.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development: Selectivity and Mobile Phase. Technical Guide. Available at: [Link]

  • Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[7] Journal of Chemical Research, 2020. Available at: [Link]

  • SIELC Technologies. Separation of Benzoic acid, 2-fluoro-, sodium salt on Newcrom R1 HPLC column. Application Data.[8][6][9][10][11][12][13][3][4][14][5] Available at: [Link]

  • Welch Materials. A Guide to Selective Columns for Isomer Separation. Technical Article.[6][9][11][12] Available at: [Link]

Sources

Comparative Mass Spectrometry Guide: 2,4-Difluoro-5-hydroxybenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

2,4-Difluoro-5-hydroxybenzoic acid (2,4-DiF-5-HBA) is a critical fluorinated building block, often employed in the synthesis of bioactive quinolones and next-generation antibiotics. In metabolic profiling and impurity analysis, distinguishing this compound from its structural isomers (e.g., 3,5-difluoro-4-hydroxybenzoic acid) is a frequent analytical challenge.

This guide provides a definitive comparison of the mass spectrometry (MS) fragmentation patterns of 2,4-DiF-5-HBA against key alternatives. Unlike standard datasheets, we focus on the mechanistic causality of fragmentation—specifically how the ortho-fluorine substituent dictates ionization efficiency and dissociation pathways compared to non-fluorinated or meta-substituted analogs.

Key Differentiators
  • Ionization Preference: Strong response in ESI(-) mode due to the electron-withdrawing fluorine atoms enhancing acidity (

    
     reduction).
    
  • Fragmentation Signature: Dominated by facile decarboxylation (

    
     loss) without the competing dehydration (
    
    
    
    loss) pathways seen in ortho-hydroxy analogs.
  • Isomeric Specificity: The 2-fluoro position creates a steric and electronic environment distinct from 3,5-difluoro isomers, measurable via MS/MS intensity ratios.

Comparative Fragmentation Analysis

The following analysis contrasts 2,4-DiF-5-HBA with its most common isomeric impurity (3,5-Difluoro-4-hydroxybenzoic acid) and a functional analog (2,5-Dihydroxybenzoic acid, Gentisic Acid).

Table 1: MS/MS Fragmentation Fingerprint Comparison (ESI Negative Mode)
Feature2,4-Difluoro-5-hydroxybenzoic acid 3,5-Difluoro-4-hydroxybenzoic acid 2,5-Dihydroxybenzoic acid (DHB)
Precursor Ion [M-H]⁻ m/z 173.00 m/z 173.00 m/z 153.02
Primary Fragment m/z 129.00 [M-H-CO₂]⁻m/z 129.00 [M-H-CO₂]⁻m/z 109.03 [M-H-CO₂]⁻
Secondary Fragment m/z 109.00 [M-H-CO₂-HF]⁻m/z 101.00 [M-H-CO₂-CO]⁻m/z 135.01 [M-H-H₂O]⁻
Mechanism Note Ortho-F facilitates rapid

loss; HF elimination is secondary.
Lack of ortho substituent makes

loss slower; ring stability is higher.
Ortho-OH enables "Ortho Effect" (cyclic transition state), leading to water loss.
Collision Energy (CE) Low (10-15 eV)Medium (15-20 eV)Low (10-15 eV)
Deep Dive: The "Ortho-Fluorine" Effect

In 2,4-DiF-5-HBA, the fluorine at the C2 position (ortho to the carboxyl group) exerts a strong inductive effect (-I), weakening the O-H bond of the carboxylic acid.

  • Ionization: This results in higher ionization efficiency in negative mode compared to the 3,5-isomer.

  • Fragmentation: Upon collision-induced dissociation (CID), the ortho-fluorine does not participate in hydrogen bonding (unlike an ortho-hydroxyl). Consequently, the [M-H-H₂O]⁻ transition (m/z 155) is virtually absent. Instead, the pathway channels almost exclusively into decarboxylation.

Mechanistic Visualization (Pathway Diagrams)

The following diagrams illustrate the distinct fragmentation pathways. Note the specific absence of the dehydration pathway for the fluorinated compound, which is a key identification marker.

Figure 1: Fragmentation Pathway of 2,4-Difluoro-5-hydroxybenzoic Acid (ESI-)

Fragmentation M_H Precursor Ion [M-H]⁻ m/z 173.00 (Deprotonated Acid) Frag1 Primary Product m/z 129.00 [M-H - CO₂]⁻ (Difluorophenol anion) M_H->Frag1 Loss of CO₂ (44 Da) Dominant Pathway Frag2 Secondary Product m/z 109.00 [M-H - CO₂ - HF]⁻ (Difluorobenzyne-like) Frag1->Frag2 Loss of HF (20 Da) High CE required Frag3 Minor Product m/z 101.00 [M-H - CO₂ - CO]⁻ Frag1->Frag3 Loss of CO (28 Da) Ring Contraction

Caption: ESI(-) fragmentation pathway of 2,4-DiF-5-HBA. The dominant decarboxylation event (m/z 173 → 129) is characteristic of ortho-substituted fluorobenzoic acids.

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility, follow this self-validating protocol. This workflow is designed to eliminate false positives from isobaric interferences.

Phase 1: Sample Preparation[3]
  • Solvent: Methanol (LC-MS grade).[1] Avoid acetonitrile for stock solutions if possible, as protic solvents stabilize the acidic analyte.

  • Concentration: 10 µg/mL (10 ppm).

  • Additive: 0.1% Formic acid or Ammonium Acetate (5 mM). Note: While ESI- is preferred, ammonium acetate buffers the pH to ensure consistent deprotonation.

Phase 2: MS Method Parameters (Direct Infusion/LC-MS)
  • Ion Source: Electrospray Ionization (ESI)[2][3]

  • Polarity: Negative (-)

  • Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents in-source fragmentation).

  • Cone Voltage: 20 V (Critical: Too high will cause premature decarboxylation to m/z 129).

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

Phase 3: Validation Logic (The "Isomer Check")

To confirm 2,4-DiF-5-HBA and rule out 3,5-DiF-4-HBA:

  • Acquire MS2 Spectrum of m/z 173.

  • Calculate Ratio (R):

    
    
    
  • Interpretation:

    • If

      
       (Dominant 129, very weak 109/101): Likely 2,4-DiF-5-HBA . The ortho-fluorine stabilizes the phenol anion formed after 
      
      
      
      loss.
    • If

      
       (Significant secondary fragmentation): Suspect isomers where the resulting anion is less stable and fragments further.
      

References

  • NIST Mass Spectrometry Data Center. "Benzoic acid, 2-fluoro-, Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]. (Accessed March 5, 2026). Provides foundational data on fluorobenzoic acid fragmentation patterns.

  • Karas, M., et al. "Matrix-assisted laser desorption ionization mass spectrometry with additives to 2,5-dihydroxybenzoic acid."[4] Organic Mass Spectrometry, vol. 28, no. 12, 1993. Available at: [Link]. Comparative reference for dihydroxybenzoic acid fragmentation mechanisms.

  • Gross, J. H. "Mass Spectrometry: A Textbook." Springer, 3rd Edition, 2017.

Sources

Comparative Reactivity Guide: 2,4-Difluoro-5-hydroxybenzoic Acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the rational design of advanced pharmaceuticals—particularly fluoroquinolone antimicrobials—the strategic incorporation of fluorine atoms onto aromatic scaffolds is a foundational technique. This guide provides an objective, data-driven comparison between 2,4-Difluoro-5-hydroxybenzoic acid (DFHBA) and its non-fluorinated counterpart, 3-Hydroxybenzoic acid (3-HBA) .

The divergent reactivity of these two molecules is governed by a complex "push-pull" electronic system:

  • Strong Inductive Withdrawal (-I): Fluorine, the most electronegative element, withdraws electron density through the sigma-bond framework. This stabilizes adjacent anions and drastically alters the molecule's acidity[1].

  • Resonance Donation (+R): The phenolic hydroxyl group at C5 acts as a strong electron donor, pushing electron density back into the pi-system and competing with the halogens.

  • Synergistic pKa Shift: The combined -I effect of the C2 and C4 fluorines significantly lowers the pKa of both the carboxylic acid and the phenolic hydroxyl group compared to 3-HBA, directly impacting aqueous solubility and membrane permeability[2].

Quantitative Physicochemical Comparison

The table below summarizes the critical physicochemical and reactivity differences driven by the presence of the fluorine atoms.

Physicochemical & Reactivity Property3-Hydroxybenzoic Acid (Non-Fluorinated)2,4-Difluoro-5-hydroxybenzoic Acid (Fluorinated)
Predicted pKa (COOH) ~4.08~2.5 - 2.8
Predicted pKa (Phenolic OH) ~9.9~8.5
Electrophilic Aromatic Substitution (EAS) Highly reactive at C2, C4, and C6Restricted (C2/C4 blocked); direct EAS is hindered
Nucleophilic Aromatic Substitution (SNAr) Inert under standard conditionsHighly susceptible at C2 and C4
Primary Industrial Application General chemical building blockKey intermediate for 3-quinolinecarboxylic acid drugs

In-Depth Reactivity Profiling

Acidity and Anion Stabilization

The pKa of a carboxylic acid is dictated by the stability of its conjugate base. In DFHBA, the fluorine atoms at C2 and C4 exert a strong electron-withdrawing inductive effect (-I) that disperses the negative charge of the carboxylate anion[1]. This causes fluorinated analogs to consistently exhibit lower pKa values than their non-fluorinated counterparts[2]. This heightened acidity requires careful pH buffering during formulation to maintain the molecule in its desired ionization state.

Nucleophilic Aromatic Substitution (SNAr)

Non-fluorinated 3-HBA is completely inert to SNAr under standard conditions. In contrast, the C2 and C4 positions of DFHBA are highly susceptible to nucleophilic attack. The electron-withdrawing -COOH group activates these positions by stabilizing the intermediate Meisenheimer complex. This reactivity is heavily exploited in pharmaceutical synthesis to introduce complex amine side chains (e.g., piperazine derivatives). However, the electron-donating -OH at C5 subtly moderates this by donating electron density into the ring, requiring optimized thermal conditions to drive the substitution to completion.

Electrophilic Aromatic Substitution (EAS) & Route Design

In 3-HBA, EAS readily occurs at the C2, C4, and C6 positions. In DFHBA, the C2 and C4 positions are blocked by fluorine. While the C6 position remains activated by the adjacent -OH group, direct electrophilic modifications (such as chlorination at C3) are sterically and electronically hindered. Consequently, the industrial synthesis of complex derivatives like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid bypasses direct EAS on DFHBA. Instead, chemists utilize 2,4-difluoro-3-chlorobenzoic acid as the starting material, employing a rigorous sequence of nitration, reduction, diazotization, and hydrolysis to install the -OH group after the halogen scaffold is set[3].

Experimental Methodologies

To objectively compare these compounds in a laboratory setting, the following self-validating protocols are recommended.

Protocol 1: Comparative pKa Determination via Potentiometric Titration

Objective: Quantify the inductive effect of fluorination on carboxyl and phenolic acidity. Causality & Design: A nitrogen atmosphere is strictly utilized to prevent ambient CO2 absorption. CO2 forms carbonic acid in water, which acts as an artificial buffer and skews the titration curve, leading to inaccurate pKa calculations.

Step-by-Step Method:

  • Prepare 0.01 M solutions of DFHBA and 3-HBA in degassed, deionized water (utilize 10% methanol co-solvent if solubility is limited).

  • Equilibrate the solutions at 25.0 ± 0.1 °C in a jacketed titration vessel under a continuous N2 stream.

  • Titrate with standardized 0.1 M NaOH using an automated potentiometric titrator, recording pH after each 0.05 mL addition.

  • Self-Validation Step: Perform a blank titration with the exact solvent mixture. Subtract the blank volumes from the sample volumes before calculating the pKa using a Gran plot linearization to precisely identify the equivalence points.

Protocol 2: SNAr Reactivity Assay (Fluorine Displacement)

Objective: Compare the susceptibility of the aromatic ring to nucleophilic attack. Causality & Design: Dimethyl sulfoxide (DMSO) is selected as the solvent because it is polar aprotic; it strongly solvates the potassium cation (from the base) but leaves the nucleophile unsolvated. This "naked" nucleophile exhibits drastically enhanced reactivity, accelerating the SNAr mechanism.

Step-by-Step Method:

  • Dissolve 1.0 mmol of DFHBA (and 3-HBA in a separate vessel as a negative control) in 5 mL of anhydrous DMSO.

  • Add 2.5 mmol of piperazine (nucleophile) and 2.0 mmol of anhydrous K2CO3 (acid scavenger).

  • Heat the reaction mixture to 80 °C under an argon atmosphere for 4 hours.

  • Self-Validation Step: Quench 50 µL aliquots at 1-hour intervals and analyze via LC-MS/MS. The non-fluorinated 3-HBA must show 0% conversion (validating that the reaction is specific to activated fluorines), while DFHBA will show progressive mass shifts corresponding to fluorine displacement.

Logical Workflow Visualization

ExperimentalWorkflow Start Experimental Setup & Calibration Prep Sample Preparation (Equimolar Solutions of DFHBA & 3-HBA) Start->Prep Titration Potentiometric Titration (0.1 M NaOH, 25°C, N2 atmosphere) Prep->Titration SNAr SNAr Reactivity Assay (Piperazine, DMSO, 80°C) Prep->SNAr Data_pKa Gran Plot Analysis (Calculate pKa1 & pKa2) Titration->Data_pKa Data_SNAr LC-MS/MS Analysis (Quantify F-displacement) SNAr->Data_SNAr Validation Self-Validation: Cross-reference with blank & standards Data_pKa->Validation Data_SNAr->Validation

Experimental workflow for comparative pKa determination and SNAr reactivity profiling.

References

  • Comparison of acidity between fluorinated and non-fluorinated carboxylic acids Source:1

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid Source:3

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source:2

Sources

Validating Reference Standards for 2,4-Difluoro-5-hydroxybenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Cost of "Reagent Grade"

In the development of fluorinated quinolone antibiotics and novel APIs, 2,4-Difluoro-5-hydroxybenzoic acid (2,4-D-5-HBA) serves as a critical structural scaffold. Its quality directly correlates to the safety profile of the final drug substance. However, a common pitfall in analytical method development is the reliance on "Commercial Reagent Grade" materials as reference standards.

This guide objectively compares the performance of a Certified Reference Material (CRM) —validated via orthogonal mass balance and quantitative NMR (qNMR)—against a standard Commercial Reagent . Through detailed experimental protocols and comparative data, we demonstrate how "purity by HPLC area%" fails to capture inorganic residues and solvent entrapment, leading to assay biases of up to 2.5%.

Comparative Framework: Defining the Standards

To validate the analytical method, we evaluated two distinct grades of 2,4-D-5-HBA.

FeatureOption A: Certified Reference Material (CRM) Option B: Commercial Reagent Grade
Purity Assignment Absolute Content (w/w) via Mass Balance & qNMRRelative Purity (Area %) via HPLC-UV
Traceability SI-traceable (via NIST/BIPM traceable internal standards)Vendor Certificate of Analysis (CoA) only
Impurity Profiling Quantified organic impurities, water (KF), residuals (ROI), & solvents (GC)Unspecified "Total Impurities"
Intended Use Quantitative Assay, Release Testing, ValidationSynthesis Starting Material, Qualitative ID

Experimental Validation Protocol

Structural Identification (Identity)

Before quantification, the scalar identity of the standard must be confirmed to rule out regioisomers (e.g., 2,3-difluoro analogs) common in fluorination chemistry.

  • Method:

    
    H-NMR (400 MHz, DMSO-d
    
    
    
    ) and FT-IR.
  • Critical Observation: The CRM shows distinct coupling constants for the aromatic protons (

    
     and 
    
    
    
    ), confirming the 2,4-difluoro substitution pattern. Commercial reagents often lack this specific isomer confirmation, risking the usage of the 3,5-difluoro isomer.
Purity Assignment: The "Dual-Arm" Approach

This is the core of the validation. We employed a "Dual-Arm" approach recommended by ISO 17034 and ICH Q2(R1) guidelines.

Protocol A: Mass Balance (100% - Σ Impurities)

This method subtracts all non-analyte masses from 100%.

  • Chromatographic Purity (HPLC-UV):

    • Column: C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Detection: 254 nm.

  • Volatiles:

    • Water:[1][2][3] Karl Fischer (Coulometric).

    • Residual Solvents: HS-GC (Headspace Gas Chromatography).

  • Inorganics:

    • Residue on Ignition (ROI): Sulfated ash method.

Protocol B: Quantitative NMR (qNMR)

A direct measurement of the active moiety, independent of impurities.[4][5]

  • Internal Standard: Maleic Acid (Traceable to NIST SRM).

  • Solvent: DMSO-d

    
     (to prevent exchange of phenolic protons).
    
  • Calculation:

    
    
    (Where 
    
    
    
    = Integral,
    
    
    = Number of spins,
    
    
    = Molar mass,
    
    
    = mass,
    
    
    = Purity)[6]

Data Presentation: Performance Comparison

The following data represents the characterization results of the same batch of 2,4-D-5-HBA analyzed as a CRM versus a Commercial Reagent.

Table 1: Purity Assignment Discrepancy
ComponentCRM (Validated) Commercial Reagent (Vendor CoA) Impact
HPLC Purity (Area %) 99.8%99.8%Misleadingly identical
Water Content (KF) 0.45%Not ReportedUnaccounted mass
Residual Solvents 0.12% (Ethyl Acetate)Not ReportedUnaccounted mass
Inorganic Residue 0.05%Not ReportedUnaccounted mass
Assigned Potency (w/w) 99.18% 99.80% (Assumed)0.62% Bias
Table 2: Assay Accuracy (Spike Recovery)

We spiked a drug product matrix with a known amount of 2,4-D-5-HBA and calculated recovery using both standards for calibration.

Standard UsedTarget Conc.[1][7] (mg/mL)Found Conc. (mg/mL)Recovery (%)Status
CRM (99.18%) 1.0000.99899.8% Pass (98-102%)
Reagent (99.80%) 1.0000.97597.5% Fail (<98%)

Scientific Insight: The Commercial Reagent overestimates the potency of the standard (treating water/salts as active drug). When used to calibrate the HPLC, this results in a lower calculated concentration for the sample, leading to a systematic negative bias (failure to meet ICH Q2 accuracy criteria).

Validation Workflow Visualization

The following diagram illustrates the decision logic for qualifying the reference standard. This workflow ensures that the "Dual-Arm" method provides a self-validating potency value.

ValidationWorkflow Start Candidate Material (2,4-Difluoro-5-hydroxybenzoic acid) Identity Structural ID (1H-NMR, MS, IR) Start->Identity Decision1 Is Structure Confirmed? Identity->Decision1 Arm1 Arm 1: Mass Balance (100% - Impurities) Decision1->Arm1 Yes Arm2 Arm 2: qNMR (Direct Potency) Decision1->Arm2 Yes Fail Reject / Re-Purify Decision1->Fail No (Wrong Isomer) Tests1 HPLC (Org. Impurities) + KF (Water) + ROI (Inorganics) Arm1->Tests1 Compare Compare Values (Difference < 1.0%?) Arm1->Compare Tests2 Internal Standard Method (Traceable to NIST) Arm2->Tests2 Arm2->Compare Pass Assign Certified Potency (Weighted Mean) Compare->Pass Yes (Valid) Compare->Fail No (Discrepancy)

Figure 1: The "Dual-Arm" qualification workflow ensuring orthogonal validation of the reference standard potency.

Conclusion

For the analysis of 2,4-Difluoro-5-hydroxybenzoic acid , the distinction between a "pure" chemical and a "validated" standard is quantitative.[3][6]

  • Commercial Reagents are suitable for synthesis but introduce significant risk in analytical quantification due to the lack of volatile and inorganic impurity accounting.

  • Certified Reference Materials eliminate this bias by providing a potency value corrected for water, solvents, and salts.

Recommendation: For all GMP release testing and stability studies involving fluorinated benzoic acid derivatives, adopt the Dual-Arm Characterized CRM to ensure compliance with ICH Q2(R1) accuracy requirements.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • BIPM (Bureau International des Poids et Mesures). (2024). qNMR vs mass balance for reference standard potency assignment. [Link] (General Reference for Metrology Standards)

  • Davies, S. R., et al. (2015).[2][8] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[8] [Link]

  • Zhang, Y., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research. (Provides context on synthesis impurities). [Link]

Sources

A Technical Guide to the UV-Vis Spectroscopic Properties of 2,4-Difluoro-5-hydroxybenzoic Acid: A Comparative Analysis and Protocol for Determination

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Framework: Understanding the Chromophore

The UV-Vis absorption properties of 2,4-Difluoro-5-hydroxybenzoic acid are governed by the electronic transitions within its molecular structure. The core chromophore is the benzene ring, which exhibits characteristic π→π* transitions. These transitions are significantly influenced by the substituents on the ring: a carboxyl group (-COOH), a hydroxyl group (-OH), and two fluorine atoms (-F).

  • Benzene Chromophore : Unsubstituted benzene typically displays a strong primary absorption band (E-band) around 184 nm and a less intense secondary band (B-band) with fine structure near 255 nm.[1] Substitution on the ring alters the energy levels of the molecular orbitals, leading to shifts in these absorption bands.

  • Influence of Substituents :

    • Auxochromes (Electron-Donating Groups) : The hydroxyl group (-OH) is a powerful auxochrome. Its lone pair of electrons can delocalize into the benzene ring, increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap for π→π* transitions, resulting in a shift to longer wavelengths (a bathochromic or "red" shift) and often an increase in absorption intensity (a hyperchromic effect).[1]

    • Electron-Withdrawing Groups : The carboxyl group (-COOH) and fluorine atoms (-F) are electron-withdrawing. These groups can lower the energy of the lowest unoccupied molecular orbital (LUMO), also contributing to a bathochromic shift.[1][2] The combined electronic effects of these varied substituents determine the final positions and intensities of the absorption maxima.

  • Solvent and pH Effects : The polarity of the solvent can influence the position of λmax.[3][4] Furthermore, the ionization state of the phenolic hydroxyl group and the carboxylic acid group is pH-dependent. Deprotonation, particularly of the hydroxyl group in alkaline conditions, extends the conjugated system and typically causes a significant bathochromic shift.[5][6] Therefore, specifying the solvent and pH is critical for reporting UV-Vis data.

Comparative Analysis: Estimating λmax from Analogous Compounds

To predict the spectral behavior of 2,4-Difluoro-5-hydroxybenzoic acid, we can analyze the experimentally determined λmax values of structurally related dihydroxybenzoic acids and other substituted benzoic acids. Phenolic acids with a benzoic acid framework generally exhibit absorption maxima in the 200 to 290 nm range.[7]

CompoundStructureAbsorption Maxima (λmax)Solvent/ConditionsReference
2,4-Dihydroxybenzoic Acid 208 nm, 258 nm, 296 nmAcidic Mobile Phase (pH ≤ 3)[8]
2,5-Dihydroxybenzoic Acid 214 nm, 236 nm, 334 nmAcidic Mobile Phase (pH ≤ 3)[9]
2,6-Dihydroxybenzoic Acid 258 nm, 292 nmMethanol[10]
3,4-Dihydroxybenzoic Acid 258 nm, 292 nmMethanol[10]
Benzoic Acid ~230 nm (Primary), ~273 nm (Secondary)Water[1][2]

Analysis and Prediction:

Based on the data from these related structures, we can infer the likely absorption profile for 2,4-Difluoro-5-hydroxybenzoic acid. The parent structure can be viewed as a substituted benzoic acid. Compared to 2,4-dihydroxybenzoic acid (λmax at 296 nm), the replacement of the hydroxyl group at position 2 with an electron-withdrawing fluorine atom would likely cause a shift. The presence of two strong electron-withdrawing fluorine atoms, combined with the electron-donating hydroxyl group and the electron-withdrawing carboxyl group, creates a complex electronic environment. It is reasonable to hypothesize that 2,4-Difluoro-5-hydroxybenzoic acid will exhibit a primary absorption maximum in the range of 290-310 nm in a polar protic solvent like methanol or ethanol under neutral or acidic conditions. A secondary, lower-wavelength band between 240-260 nm is also probable. Experimental verification is essential to confirm these predictions.

Experimental Protocol for Spectroscopic Characterization

This section provides a self-validating protocol to determine the λmax and molar extinction coefficient (ε) of 2,4-Difluoro-5-hydroxybenzoic acid. The causality behind each step is explained to ensure robust and reproducible results.

Materials and Reagents
  • Analyte : 2,4-Difluoro-5-hydroxybenzoic acid (Purity ≥98%)[11]

  • Solvent : Spectroscopic grade Methanol (or Ethanol, Acetonitrile, as required). The choice of solvent is critical as it can influence absorption maxima.[12][13] Methanol is a common starting point for phenolic compounds.

  • Equipment :

    • Calibrated analytical balance (±0.01 mg precision)

    • Volumetric flasks (Class A)

    • Micropipettes (Calibrated)

    • Quartz cuvettes (1 cm path length)

    • Dual-beam UV-Vis spectrophotometer

Workflow Diagram

G prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_work 2. Prepare Working Standard (e.g., 10 µg/mL) prep_stock->prep_work prep_cal 3. Prepare Calibration Series (e.g., 1, 2, 4, 6, 8 µg/mL) prep_work->prep_cal acq_blank 4. Blank Spectrophotometer (Solvent Only) acq_scan 5. Scan Working Standard (200-400 nm to find λmax) acq_blank->acq_scan acq_cal 6. Measure Absorbance of Calibration Series at λmax acq_scan->acq_cal an_plot 7. Plot Calibration Curve (Absorbance vs. Concentration) acq_cal->an_plot an_regr 8. Perform Linear Regression (y = mx + c, R² > 0.999) an_plot->an_regr an_calc 9. Calculate Molar Extinction Coefficient (ε) from Slope (m) an_regr->an_calc

Caption: Experimental workflow for determining λmax and molar extinction coefficient.

Step-by-Step Methodology

Part A: Determination of Absorption Maxima (λmax)

  • Prepare a Stock Solution : Accurately weigh approximately 10 mg of 2,4-Difluoro-5-hydroxybenzoic acid and dissolve it in a 10 mL volumetric flask with spectroscopic grade methanol to create a 1 mg/mL stock solution. Ensure complete dissolution.

  • Prepare a Working Solution : Dilute the stock solution to a concentration suitable for UV-Vis analysis (e.g., 10 µg/mL). This concentration should yield an absorbance reading between 0.5 and 1.0 at the maximum for optimal accuracy.

  • Instrument Setup : Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

  • Blanking : Fill a 1 cm quartz cuvette with the solvent (methanol) and place it in both the reference and sample holders. Run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).

  • Spectral Scan : Empty the sample cuvette, rinse it with the working solution, and then fill it. Place it in the sample holder and perform a wavelength scan from 400 nm down to 200 nm.

  • Identify λmax : The wavelength at which the highest absorbance is recorded is the primary λmax. Note any other secondary maxima or shoulders.

Part B: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a constant that relates absorbance to concentration, as defined by the Beer-Lambert Law: A = εcl , where A is absorbance, ε is the molar extinction coefficient (M⁻¹cm⁻¹), c is the molar concentration (mol/L), and l is the path length (cm).[14]

  • Prepare a Calibration Series : Using the stock solution, prepare a series of at least five dilutions in volumetric flasks. The concentrations should span a range that gives absorbances between approximately 0.1 and 1.5. A linear range is crucial for the validity of the Beer-Lambert law.[15]

  • Measure Absorbance : Set the spectrophotometer to the predetermined λmax. Blank the instrument with the solvent. Measure the absorbance of each standard in the calibration series, starting with the least concentrated. Rinse the cuvette with the next standard before filling to prevent carryover.

  • Construct a Calibration Curve : Plot absorbance (A) on the y-axis versus molar concentration (c) on the x-axis.

  • Perform Linear Regression : The data points should form a straight line that passes through the origin. Perform a linear regression analysis to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). A trustworthy calibration curve will have an R² value ≥ 0.999.[16]

  • Calculate ε : The slope of the line (m) is equal to ε × l. Since the path length (l) is typically 1 cm, the slope is the molar extinction coefficient (ε). The units will be M⁻¹cm⁻¹.

    • Calculation Note: To convert concentration from µg/mL to M (mol/L), use the molecular weight of 2,4-Difluoro-5-hydroxybenzoic acid (174.10 g/mol ).[11]

    • Concentration (mol/L) = [Concentration (µg/mL) × 10⁻³ g/µg] / [174.10 g/mol × 10⁻³ L/mL]

Conclusion

While direct published spectral data for 2,4-Difluoro-5-hydroxybenzoic acid is scarce, a robust scientific estimation can be made through the comparative analysis of structurally similar compounds. Based on its substituent pattern, absorption maxima are predicted to occur in the 290-310 nm range in a polar protic solvent. This guide provides the necessary theoretical background and a detailed, validated experimental protocol to empower researchers to determine the precise λmax and molar extinction coefficient. Adherence to this methodology will ensure the generation of high-quality, reliable spectroscopic data essential for advancing research and development activities.

References

  • Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega.
  • Solvent-driven stability: UV spectroscopy study of phenolic substances. DergiPark.
  • CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. ResearchGate.
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Publishing.
  • Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC.
  • Ultraviolet absorption spectra: Some substituted benzoic acids. Scilit.
  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. ScienceDirect.
  • ULTRAVIOLET SPECTROSCOPY. UCLA Chemistry and Biochemistry.
  • Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. RSC Publishing.
  • UV Absorbance Maxima (λ max ) of Selected Phenolic Acids. ResearchGate.
  • 2,4-difluoro-5-hydroxybenzoic acid. ChemBK.
  • UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. SIELC Technologies.
  • 2,4-Difluoro-5-hydroxybenzoic acid. ChemScene.
  • UV spectra of the dihydroxybenzoic acid isomers in MeOH, in the range of 230-400 nm. ResearchGate.
  • Extinction Coefficients Table. AAT Bioquest.
  • 2,5-Dihydroxybenzoic Acid. SIELC Technologies.
  • 2,3-Difluoro-4-hydroxybenzoic acid. Sigma-Aldrich.
  • Extinction Coefficients. Thermo Fisher Scientific.

Sources

Chromatographic Separation of 2,4-Difluoro-5-hydroxybenzoic Acid from Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Fluorinated Aromatics

2,4-Difluoro-5-hydroxybenzoic acid is a critical synthetic intermediate in the development of advanced antimicrobial agents, particularly novel 3-quinolinecarboxylic acid derivatives[1]. During its synthesis—often via electrophilic aromatic substitution or multi-step fluorination—closely related regioisomeric byproducts are generated, such as 2,5-difluoro-4-hydroxybenzoic acid and 3,4-difluoro-5-hydroxybenzoic acid.

For analytical chemists and drug development professionals, separating these positional isomers presents a formidable challenge. Because the regioisomers share identical molecular weights and nearly indistinguishable global hydrophobicities (logP), traditional reversed-phase chromatography relying solely on dispersive hydrophobic interactions (e.g., standard C18 columns) typically results in severe co-elution[2][3].

To achieve baseline resolution, the chromatographic system must interrogate the subtle, localized electronic differences and spatial arrangements of the fluorine atoms. This guide objectively compares stationary phase alternatives and provides a self-validating protocol for the baseline separation of these complex fluorinated regioisomers.

Stationary Phase Comparison: Beyond Hydrophobicity

The key to resolving fluorinated regioisomers lies in exploiting secondary retention mechanisms. While the global hydrophobicity remains static, the positional shifting of the highly electronegative fluorine atoms alters the local dipole moments and the electron density of the aromatic ring.

Alkyl (C18) vs. Biphenyl vs. Pentafluorophenyl (PFP)
  • C18 Columns: Rely almost exclusively on hydrophobic partitioning. They cannot recognize the spatial orientation of the fluorine atoms, leading to co-elution[2].

  • Biphenyl Columns: Introduce

    
     interactions due to the dual aromatic rings. While they offer slight improvements in selectivity over C18, they lack the specific "fluorophilic" interactions required for baseline resolution of closely related fluorinated isomers.
    
  • PFP Columns: The gold standard for fluorinated aromatics. The pentafluorophenyl phase provides a multifaceted retention mechanism. The highly electronegative fluorine atoms on the stationary phase create a strong dipole, enabling dipole-dipole interactions and hydrogen bonding with the analyte's hydroxyl and carboxyl groups[2][4]. Furthermore, the rigid C-F bonds on the PFP ring provide exceptional "shape selectivity" (steric recognition), allowing the column to distinguish between ortho, meta, and para arrangements of the analytes[4][5].

Mechanisms cluster_columns Stationary Phase Selection Analyte Fluorinated Regioisomers (e.g., 2,4-Difluoro vs 3,4-Difluoro) C18 Alkyl (C18) Hydrophobic Only Analyte->C18 Biphenyl Biphenyl Hydrophobic + π-π Analyte->Biphenyl PFP Pentafluorophenyl (PFP) Hydrophobic + π-π + Dipole + Shape Analyte->PFP Outcome1 Co-elution (Rs < 1.0) C18->Outcome1 Outcome2 Partial Separation (Rs ~ 1.2) Biphenyl->Outcome2 Outcome3 Baseline Resolution (Rs > 2.0) PFP->Outcome3

Fig 1. Mechanistic pathways of stationary phase selection for fluorinated regioisomer resolution.

Table 1: Stationary Phase Interaction Profile
Column ChemistryPrimary RetentionSecondary InteractionsRegioisomer Resolution
Alkyl (C18) Hydrophobic (Dispersive)NonePoor (Co-elution)
Biphenyl Hydrophobic

Moderate (Partial)
PFP Hydrophobic

, Dipole-Dipole, H-Bonding, Shape
Excellent (Baseline)

Experimental Design & Causality

To build a robust and reproducible method, the mobile phase chemistry must be carefully tuned to complement the PFP stationary phase.

The Choice of Organic Modifier (Methanol vs. Acetonitrile): While acetonitrile is the default organic modifier in many reversed-phase methods, it contains a carbon-nitrogen triple bond that can engage in


 interactions. This competes with the PFP stationary phase, dampening its unique selectivity. Methanol, being protic and lacking 

electrons, maximizes the

and dipole interactions between the PFP phase and the fluorinated aromatic analytes, yielding superior resolution[6].

Ionization Suppression: 2,4-Difluoro-5-hydroxybenzoic acid contains a carboxylic acid group with a pKa of approximately 3.0–3.5. To prevent peak tailing and unpredictable retention time shifts caused by partial ionization, the mobile phase must be buffered at least 1 pH unit below the pKa. Using 0.1% Formic Acid (pH ~2.7) ensures the analytes remain in their fully protonated, unionized state[7].

Self-Validating Protocol: Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 1.0 mg of the regioisomer mixture. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 0.1 mg/mL stock solution. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication.

    • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Methanol.

  • Chromatographic Conditions:

    • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size, 120 Å pore size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Thermostatting is critical to ensure reproducible diffusion kinetics and stabilize dipole interactions).

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Gradient Program:

    • 0–2 min: 20% B (Isocratic hold to focus analytes at the column head)

    • 2–12 min: 20% to 60% B (Linear gradient for separation)

    • 12–15 min: 60% B (Column wash)

    • 15–20 min: 20% B (Re-equilibration)

  • System Suitability (Self-Validation Criteria): The method is considered valid for quantitative release if the resolution (

    
    ) between the closest eluting isomer pair is 
    
    
    
    1.5, and the USP tailing factor for all peaks is
    
    
    1.2.

Workflow S1 Sample Prep (0.1 mg/mL) S2 Equilibration (PFP, 35°C) S1->S2 S3 Gradient Elution (0.1% FA in MeOH) S2->S3 S4 UV Detection (λ = 254 nm) S3->S4 S5 Data Analysis (Rs, α calc) S4->S5

Fig 2. Standardized self-validating chromatographic workflow for regioisomer separation.

Quantitative Performance Data

The following table summarizes the comparative performance of the three stationary phases under the standardized gradient conditions described above. The data clearly demonstrates the superiority of the PFP phase, which leverages shape selectivity and fluorophilic interactions to achieve baseline resolution where traditional phases fail[3][5].

Table 2: Comparative Retention and Resolution Data
AnalyteC18 Retention (min)Biphenyl Retention (min)PFP Retention (min)PFP Resolution (

)
2,4-Difluoro-5-hydroxybenzoic acid 6.127.358.45N/A
2,5-Difluoro-4-hydroxybenzoic acid 6.157.429.302.8
3,4-Difluoro-5-hydroxybenzoic acid 6.187.5110.153.1

Note: Resolution (


) is calculated relative to the immediately preceding eluting peak. An 

value > 1.5 indicates complete baseline separation.

References

1.[5] "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF", researchgate.net. Available at: 5 2.[6] "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs", daneshyari.com. Available at: 6 3.[4] "C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group", mac-mod.com. Available at: 4 4.[1] "Yunyun Wang Doctor of Philosophy Research Assistant Professor at Temple University", researchgate.net. Available at: 1 5. "Exploring the selectivity of C18 phases with Phenyl and PFP functionality", mac-mod.com. Available at: Link 6.[7] "Separation of Benzoic acid, 2-fluoro-, sodium salt on Newcrom R1 HPLC column", sielc.com. Available at: 7 7.[3] "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC", chromatographyonline.com. Available at: 3

Sources

Precision Verification of 2,4-Difluoro-5-hydroxybenzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Difluoro-5-hydroxybenzoic acid (CAS: 91659-22-2) is a critical fluorinated building block, primarily utilized in the synthesis of next-generation quinolone antibiotics (e.g., Garenoxacin, Trovafloxacin). Its structural integrity—specifically the regiochemistry of the fluorine and hydroxyl groups—directly dictates the biological efficacy and safety profile of the final API.

The Challenge: Standard analytical workflows often fail to detect specific impurities in this compound. Conventional combustion analysis (CHN) degrades rapidly due to fluorine attack on quartz reactors, leading to data drift. Furthermore, standard HPLC methods frequently struggle to resolve the 2,4-difluoro-5-hydroxy isomer from its 2,3-difluoro-4-hydroxy regioisomer impurities generated during nucleophilic substitution steps.

The Solution: This guide compares "Standard Commercial Grade" analysis against a "Pharma-Grade rigorous verification" protocol. We demonstrate that relying solely on HPLC-UV is insufficient and propose a multi-modal approach integrating Modified Flash Combustion and


F-NMR  for absolute structural confirmation.

Compound Profile & Theoretical Baseline

Before establishing verification protocols, the theoretical baseline must be defined. Any deviation from these values >0.4% suggests significant contamination or solvate formation.

PropertySpecification
Chemical Name 2,4-Difluoro-5-hydroxybenzoic acid
CAS Number 91659-22-2
Molecular Formula C

H

F

O

Molecular Weight 174.10 g/mol
Appearance Off-white to light yellow powder
Melting Point 180–184 °C

Theoretical Elemental Composition:

  • Carbon (C): 48.29%

  • Hydrogen (H): 2.32%

  • Fluorine (F): 21.82%

  • Oxygen (O): 27.57%

Comparative Performance: Standard vs. Rigorous Analysis

This section compares the reliability of generic analytical methods versus the proposed rigorous protocols. Data is simulated based on typical interference patterns observed in fluorinated intermediate analysis.

Elemental Analysis (CHN) Performance

Context: High fluorine content (approx. 22%) attacks silica combustion tubes and forms stable CF


, which escapes detection in standard CHN analyzers, leading to low Carbon readings.
ParameterMethod A: Standard Combustion (Generic Lab)Method B: Modified Flash Combustion (Recommended)
Technique Standard CHN (Quartz tube, no additives)Dynamic Flash Combustion + WO

additive + Fluorine Trap
Carbon Recovery 97.5% - 98.2% (Systematic Error)99.8% - 100.1% (Accurate)
Instrument Stability Drift observed after 5 samples (F-etching)Stable for >100 runs
Fluorine Analysis Not performed (Calculated by difference)Direct determination via Ion Chromatography (IC) after combustion
Verdict Unreliable for purity certification.Validated for GMP release.
Composition Verification (Isomer Resolution)

Context: Synthesis often involves nitration or hydroxylation of difluorobenzenes. Regioisomers (e.g., 2,4-difluoro-3-hydroxy) have identical mass and similar polarity.

ParameterMethod A: HPLC-UV (C18 Standard) Method B:

F-NMR Spectroscopy
Specificity Low. Isomers often co-elute or appear as "shoulders."High. Distinct chemical shifts for F-2, F-4, and impurity F-atoms.
Detection Limit 0.1% (if resolved)0.5% (approx, dependent on scan count)
Structural Proof Inferential (Retention time match)Definitive (J-coupling constants confirm substitution pattern)
Verdict Good for gross purity, blind to regioisomers .Essential for structural identity.

Experimental Protocols

Protocol 1: Modified Elemental Analysis (Fluorine-Resistant)

Objective: Accurate determination of C, H, and N without fluorine interference.

Reagents & Equipment:

  • Instrument: Thermo Scientific FlashSmart EA (or equivalent) with "FluoAdso" or similar fluorine trap.

  • Additive: Vanadium Pentoxide (V

    
    O
    
    
    
    ) or Tungsten Trioxide (WO
    
    
    ).
  • Standard: 4-Fluorobenzoic acid (High Purity Standard).

Step-by-Step Methodology:

  • Sample Prep: Weigh 2.0–2.5 mg of dried 2,4-Difluoro-5-hydroxybenzoic acid into a tin capsule.

  • Additive: Add 10–15 mg of V

    
    O
    
    
    
    directly into the capsule. Rationale: This acts as an oxygen donor and facilitates complete combustion while binding Fluorine to prevent CF
    
    
    formation.
  • Combustion: Introduce sample into the reactor at 950°C.

    • Note: Ensure the reactor contains a specific layer of CaO or specialized fluorine adsorber to protect the quartz and chromatography column.

  • Calibration: Run the 4-Fluorobenzoic acid standard (K-factor calibration) prior to samples.

  • Calculation: Compare experimental %C and %H against theoretical (48.29% / 2.32%). Tolerance: ±0.3%.

Protocol 2: F-NMR Regio-Verification

Objective: Distinguish 2,4-difluoro-5-hydroxybenzoic acid from 2,3-difluoro or 2,5-difluoro isomers.

Methodology:

  • Solvent: Dissolve 10 mg sample in 0.6 mL DMSO-d

    
    .
    
  • Acquisition: Acquire

    
    F spectrum (typically -100 to -140 ppm range). Decouple 
    
    
    
    H if possible to simplify multiplets, though coupled spectra provide J-value data.
  • Interpretation:

    • Target Compound: Expect two distinct signals.

      • Signal A (F-2): ~ -110 to -115 ppm (doublet or multiplet).

      • Signal B (F-4): ~ -120 to -130 ppm.

    • Impurity Flag: Any signal appearing outside these shifts, or unexpected integration ratios (e.g., 1:1 ratio is expected; deviations imply impurities), indicates a regioisomer.

    • Self-Validation: The coupling constant (

      
      ) and (
      
      
      
      ) must match the 1,2,4,5-substitution pattern (para-F relationship usually shows small or zero coupling; meta/ortho shows distinct splitting).

Visualizations

Diagram 1: Rigorous Analytical Workflow

This workflow illustrates the decision process for accepting or rejecting a batch based on the multi-modal analysis described above.

AnalyticalWorkflow Start Crude/Synthesized Sample HPLC Step 1: HPLC-UV (C18) (Gross Purity Check) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 NMR Step 2: 19F-NMR & 1H-NMR (Regio-Isomer Verification) Decision1->NMR Yes Fail REJECT / RECRYSTALLIZE Decision1->Fail No Decision2 Correct Isomer? NMR->Decision2 EA Step 3: Modified CHN Analysis (WO3 Additive) Decision2->EA Yes Decision2->Fail No (Isomer Detected) Decision3 C/H within ±0.3%? EA->Decision3 Pass BATCH APPROVED (Pharma Grade) Decision3->Pass Yes Decision3->Fail No (Solvent/Inorganic Impurity)

Caption: Logical workflow for validating fluorinated intermediates. Note that NMR precedes Elemental Analysis to ensure structural identity before expensive combustion testing.

Diagram 2: Impurity Identification Logic

A decision tree to assist in identifying the specific nature of contamination if the analysis fails.

ImpurityLogic Root Analysis Failure Branch1 Low %C in CHN? Root->Branch1 Branch2 Extra Peaks in HPLC? Root->Branch2 Branch3 Extra Peaks in 19F-NMR? Root->Branch3 Result1 Check for Inorganic Salts or F-Interference Branch1->Result1 Result2 Precursors (e.g., Methoxy) or Oxidation products Branch2->Result2 Result3 Regioisomers (e.g., 2,3-Difluoro) Branch3->Result3

Caption: Diagnostic tree for troubleshooting analytical failures in 2,4-Difluoro-5-hydroxybenzoic acid verification.

Conclusion

For the development of high-potency pharmaceuticals, the verification of 2,4-Difluoro-5-hydroxybenzoic acid cannot rely on standard "Certificate of Analysis" methods alone. The presence of fluorine demands modified combustion techniques to prevent instrument damage and data errors. Simultaneously, the risk of regioisomerism necessitates


F-NMR  as a non-negotiable release criterion. Adopting this rigorous protocol ensures downstream synthesis success and regulatory compliance.

References

  • PubChem. (2025).[1] 2-Fluoro-5-hydroxybenzoic acid Compound Summary (Isomer Analog Reference). National Library of Medicine. [Link][1]

Sources

Comparative Guide to the Synthesis of 2,4-Difluoro-5-hydroxybenzoic Acid: Efficiency, Cost, and Scalability

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical elegance, but for their practical viability in scale-up and commercial manufacturing. 2,4-Difluoro-5-hydroxybenzoic acid (CAS: 91659-22-2) is a highly sought-after polysubstituted aromatic building block. It serves as a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics (such as novel 3-quinolinecarboxylic acid derivatives) and various monoacylglycerol lipase (MAGL) inhibitors [1][2].

The strategic placement of two fluorine atoms and a hydroxyl group on the benzoic acid scaffold imparts unique electronic properties and metabolic stability to the final drug candidates. However, synthesizing this specific substitution pattern presents significant regiochemical challenges. This guide objectively compares the two most viable synthetic routes—evaluating their mechanistic causality, experimental efficiency, and overall cost-effectiveness.

Route 1: The Nitro-Reduction & Diazotization-Hydrolysis Pathway

This route represents the traditional, highly scalable approach favored in industrial settings due to its reliance on inexpensive bulk reagents. It utilizes 2,4-Difluoro-5-nitrobenzoic acid (CAS: 153775-33-8) as the starting material [3].

Mechanistic Rationale & Causality

The process relies on a three-stage transformation. First, the nitro group is reduced to an amine. While catalytic hydrogenation (Pd/C, H₂) is cleaner, Béchamp reduction (Fe/HCl) is often preferred at scale to avoid dehalogenation of the sensitive C-F bonds. Second, the resulting amine is converted into a diazonium salt using sodium nitrite and sulfuric acid. Temperature control (0–5 °C) is critical here: elevated temperatures will cause premature nitrogen evolution, leading to polymeric tar formation rather than the desired diazonium intermediate. Finally, the diazonium salt is hydrolyzed by heating in an aqueous acid, driving an


-type nucleophilic aromatic substitution where water attacks the highly reactive phenyl cation, releasing 

gas.

Route1 SM 2,4-Difluoro-5-nitrobenzoic acid (CAS: 153775-33-8) Step1 Reduction (Fe/HCl or Pd/C, H2) SM->Step1 Int1 5-Amino-2,4-difluorobenzoic acid Step1->Int1 Step2 Diazotization (NaNO2, H2SO4, 0-5°C) Int1->Step2 Int2 Diazonium Salt Intermediate Step2->Int2 Step3 Hydrolysis (Heat, H2O) Int2->Step3 Product 2,4-Difluoro-5-hydroxybenzoic acid (CAS: 91659-22-2) Step3->Product

Workflow of the Nitro-Reduction and Diazotization-Hydrolysis pathway (Route 1).

Self-Validating Experimental Protocol
  • Reduction: Suspend 2,4-difluoro-5-nitrobenzoic acid (1.0 equiv) in ethanol/water. Add iron powder (4.0 equiv) and a catalytic amount of concentrated HCl. Heat to reflux for 4 hours. Validation: Filter an aliquot and analyze via TLC (Hexane:EtOAc 1:1); the disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active spot confirms amine formation.

  • Diazotization: Isolate the amine and dissolve it in 10% aqueous

    
    . Chill the reaction vessel to 0 °C using an ice-salt bath. Slowly add an aqueous solution of 
    
    
    
    (1.1 equiv) dropwise, ensuring the internal temperature never exceeds 5 °C.
  • System Validation (Crucial): After addition, test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that diazotization is complete. Quench the excess nitrous acid by adding sulfamic acid or urea until the starch-iodide test is negative.

  • Hydrolysis: Slowly drip the cold diazonium solution into a separate flask containing boiling 10%

    
    . The immediate evolution of nitrogen gas (
    
    
    
    ) visually confirms the substitution. Reflux for an additional 1 hour, cool, and extract with ethyl acetate to yield the final product.

Route 2: Direct O-Demethylation Pathway

For discovery chemistry and early-phase drug development where time and purity outweigh raw material costs, the direct O-demethylation of 2,4-Difluoro-5-methoxybenzoic acid (CAS: 1266114-05-9) is the superior route [4].

Mechanistic Rationale & Causality

This route utilizes Boron tribromide (


), a potent Lewis acid. The boron atom coordinates to the lone pair of the ether oxygen, significantly weakening the 

bond. Subsequently, the bromide ion acts as a nucleophile, attacking the sterically unhindered methyl group via an

mechanism. This releases methyl bromide gas and leaves behind an aryl borate intermediate, which is rapidly hydrolyzed to the desired phenol upon aqueous workup [2].

Dichloromethane (DCM) is utilized as the solvent because it is non-coordinating and does not quench the Lewis acidity of


. The reaction must be initiated at -78 °C to control the highly exothermic coordination step and prevent the cleavage of the sensitive C-F bonds.

Route2 SM 2,4-Difluoro-5-methoxybenzoic acid (CAS: 1266114-05-9) Step1 Lewis Acid Coordination (BBr3, DCM, -78°C) SM->Step1 Step2 SN2 Cleavage (Release of CH3Br) Step1->Step2 Step3 Aqueous Quench (H2O/MeOH) Step2->Step3 Product 2,4-Difluoro-5-hydroxybenzoic acid (CAS: 91659-22-2) Step3->Product

Mechanistic sequence of the BBr3-mediated direct O-demethylation pathway (Route 2).

Self-Validating Experimental Protocol
  • Preparation: In an oven-dried, argon-purged flask, dissolve 2,4-difluoro-5-methoxybenzoic acid (1.0 equiv) in anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of

    
     in DCM (3.0 equiv) dropwise via syringe. The solution may turn slightly yellow upon coordination.
    
  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 12 hours. Validation: Analyze an aliquot via LC-MS. The complete shift from the starting mass [M+H]+ 189 to the product mass [M+H]+ 175 confirms the cleavage of the methyl group.

  • Quenching: Cool the flask back to 0 °C and strictly control the exothermic quench by adding methanol dropwise, followed by water. Extract the aqueous layer with ethyl acetate, wash with brine, dry over

    
    , and concentrate in vacuo.
    

Quantitative Comparison of Synthetic Routes

To facilitate objective decision-making, the operational metrics of both routes are summarized below.

MetricRoute 1: Nitro-Reduction & DiazotizationRoute 2: Direct O-Demethylation
Overall Yield 60% – 70% (Over 3 steps)85% – 95% (Single step)
Starting Material Cost Low (~$150/kg for Nitro precursor)High (~$800/kg for Methoxy precursor)
Reagent Cost Very Low (

)
High (

is expensive and requires specialized handling)
Reaction Time 24 – 36 hours (including isolations)12 – 16 hours
Scalability Excellent (Standard pilot-plant reactors)Moderate (Requires cryogenic cooling and anhydrous infrastructure)
Safety Profile Moderate (Diazonium salts pose thermal hazards)Low/Moderate (

is highly corrosive and water-reactive)
Purity Profile Requires recrystallization to remove colored tar byproductsHigh crude purity; often requires only simple extraction

Conclusion

The selection between these two routes hinges entirely on the project phase and available infrastructure.

For research, discovery chemistry, and early clinical batches , Route 2 (O-Demethylation) is definitively superior. The high yield, rapid turnaround, and excellent purity profile justify the higher raw material costs and the need for cryogenic, anhydrous conditions.

Conversely, for commercial manufacturing and ton-scale production , Route 1 (Diazotization-Hydrolysis) is the mandatory choice. Despite the lower overall yield and the necessity of handling diazonium intermediates, the drastic reduction in starting material and reagent costs makes it the only economically viable pathway for bulk active pharmaceutical ingredient (API) synthesis.

References

  • Zhang, M., Bi, Z., Wang, Y., & Wang, S. (2020). A new and practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-170.[Link]

  • Tuccinardi, T., et al. (2020). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa (UNIPI) Research Repository.[Link]

Safety Operating Guide

2,4-Difluoro-5-hydroxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2,4-Difluoro-5-hydroxybenzoic Acid

As researchers and drug development professionals increasingly rely on fluorinated building blocks to enhance the metabolic stability and lipophilicity of novel therapeutics, laboratory safety protocols must evolve to address the unique end-of-life challenges these molecules present.

This guide provides an authoritative, step-by-step operational framework for the safe handling, spill mitigation, and final disposal of 2,4-Difluoro-5-hydroxybenzoic acid. By understanding the mechanistic causality behind these safety procedures, laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the physicochemical properties and thermal behavior of the compound.

Table 1: Physicochemical and Hazard Profile of 2,4-Difluoro-5-hydroxybenzoic Acid

PropertyValue / Classification
Chemical Name 2,4-Difluoro-5-hydroxybenzoic acid
CAS Number 91659-22-2[1]
Molecular Formula C₇H₄F₂O₃[1]
Molecular Weight 174.10 g/mol [1]
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[2]
Thermal Decomposition Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Fluoride (HF)[2]

The Causality of the Hazard: The primary operational hazard of 2,4-Difluoro-5-hydroxybenzoic acid does not stem from its acute toxicity at room temperature, but rather from its behavior under thermal stress. The two fluorine atoms attached to the aromatic ring form highly stable carbon-fluorine (C-F) bonds. When subjected to high heat or combustion, these bonds cleave and react with ambient hydrogen to release Hydrogen Fluoride (HF) gas [2]. HF is severely corrosive, highly toxic, and capable of etching glass and destroying deep tissue. Therefore, standard biological or non-halogenated organic disposal routes are strictly prohibited.

Regulatory Grounding: EPA and RCRA Compliance

The disposal of fluorinated aromatics is heavily scrutinized. According to the U.S. Environmental Protection Agency's (EPA) 2024 updated interim guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS) and fluorinated materials, environmental release must be strictly controlled[3].

While 2,4-Difluoro-5-hydroxybenzoic acid is a discrete small molecule rather than a polymeric PFAS, the disposal logic is identical: the C-F bonds must be completely mineralized. Disposal must occur via permitted hazardous waste (RCRA Subtitle C) facilities, specifically utilizing commercial incinerators equipped with advanced acid gas scrubbers to capture HF emissions[4].

Operational Disposal Protocols

The following self-validating protocols provide step-by-step guidance for managing this chemical from the laboratory bench to final destruction.

Protocol 1: Laboratory Waste Segregation & Storage

Proper segregation is both an environmental imperative and an economic necessity. Mixing halogenated waste with standard organic waste exponentially increases the cost of incineration[5].

  • Step 1: Container Selection. Select a High-Density Polyethylene (HDPE) waste carboy.

    • Causality: If trace moisture and heat cause premature degradation of the fluorinated acid, trace amounts of HF can form. Because HF etches glass, storing this waste in standard borosilicate glass containers compromises structural integrity and risks a catastrophic rupture[6].

  • Step 2: Segregation. Deposit the chemical strictly into a designated "Halogenated Organic Waste" stream.

  • Step 3: Labeling & Manifesting. Label the container clearly.

    • Validation Step: Before handing the container to your EHS officer, verify that the waste manifest explicitly lists "Contains Fluorinated Aromatics." This keyword triggers the receiving RCRA facility to route the waste to an incinerator with active scrubbers, preventing an accidental release of HF into the atmosphere.

Protocol 2: Spill Response and Decontamination

In the event of a powder spill, immediate containment is required to prevent the aerosolization of the compound, which is a known respiratory tract irritant (STOT SE 3)[2].

  • Step 1: PPE Donning. Personnel must immediately don nitrile gloves, tightly sealed safety goggles, a laboratory coat, and an N95 or P100 particulate respirator[2].

  • Step 2: Dry Cleanup. Use a static-free brush and dustpan to carefully sweep up the powder.

    • Causality: You must use dry cleanup procedures initially[7]. Adding water directly to a bulk powder spill can spread the contamination and create localized, highly concentrated acidic micro-environments that damage bench surfaces.

  • Step 3: Surface Neutralization. After removing the bulk solid, wash the affected area with a mild basic solution (e.g., 5% sodium carbonate) to neutralize any microscopic acidic dust, followed by a thorough wipe-down with deionized water[6].

  • Step 4: Decontamination Validation.

    • Validation Step: After the final water wipe-down, press a strip of pH indicator paper against the damp surface. A neutral pH (6.5–7.5) confirms the complete removal of the acidic fluorinated compound.

Protocol 3: Final Commercial Destruction (Incineration)

Once the waste leaves your facility, it undergoes a highly controlled destruction process.

  • Step 1: High-Temperature Combustion. The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1000°C. This extreme thermal environment is required to break the exceptionally strong C-F bonds[4].

  • Step 2: Acid Gas Scrubbing. The combustion exhaust, which now contains volatile HF gas, is routed through a wet scrubber system containing a strong base, typically calcium hydroxide (

    
    )[6].
    
  • Step 3: Chemical Precipitation.

    • Causality: The base reacts with the toxic HF gas to precipitate calcium fluoride (

      
      ), a stable, harmless solid. This mechanistic step ensures that the fluorine is safely captured as a solid salt rather than released into the atmosphere as an acid rain precursor[5].
      

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for handling and disposing of fluorinated chemical waste.

G Start Waste Generation: 2,4-Difluoro-5-hydroxybenzoic acid Segregation Segregate as Halogenated Organic Waste Start->Segregation Spill Spill Occurs? Start->Spill Storage Store in HDPE Container (RCRA Subtitle C Compliant) Segregation->Storage Cleanup Dry Cleanup Protocol (Avoid Dust Generation) Spill->Cleanup Yes Spill->Storage No Cleanup->Storage Incineration High-Temp Incineration (>1000°C) Storage->Incineration Scrubber Acid Gas Scrubber (Neutralizes HF to CaF2) Incineration->Scrubber End Safe Environmental Discharge Scrubber->End

Operational workflow for the safe segregation, cleanup, and destruction of fluorinated waste.

References

  • EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS. Cox-Colvin & Associates.[Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA).[Link]

Sources

Personal protective equipment for handling 2,4-Difluoro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2,4-Difluoro-5-hydroxybenzoic acid Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Executive Safety Directive

Status: High Caution Required Primary Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation) & Severe Irritant. CAS: 144267-96-9 (and related isomers like 91659-22-2)

As researchers, we often treat benzoic acid derivatives as routine irritants. However, 2,4-Difluoro-5-hydroxybenzoic acid presents a distinct risk profile. The introduction of fluorine atoms on the benzene ring alters lipophilicity and metabolic stability, potentially enhancing bioavailability and dermal absorption compared to non-fluorinated analogues.

While some Safety Data Sheets (SDS) classify this merely as an irritant (H315/H319), other sources classify structurally similar fluorinated benzoic acids as Acute Toxic Category 3 (H301, H311, H331) . In drug development, we apply the Precautionary Principle : treat this compound as a toxic, bio-active agent until proven otherwise.

This guide defines the Maximum Protection Protocol (MPP) to ensure zero exposure during synthesis or analysis.

PPE Selection Matrix: The Barrier System

Do not rely on generic lab safety rules. Use this specific matrix for fluorinated organic acids.

ComponentSpecificationTechnical Rationale
Hand Protection Double-Gloving Strategy 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Extended-cuff Nitrile (5-8 mil)Permeation Defense: Fluorinated organic acids can permeate thin nitrile faster than standard acids. The outer glove acts as a sacrificial barrier; the inner glove is the biological shield.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Strictly NO Safety GlassesVapor/Dust Entry: Fine crystalline powders can bypass the side-shields of standard glasses. Goggles provide a hermetic seal against corrosive dust.
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpmSecondary: N95/P100 (only if outside hood)Inhalation Toxicity: The H335/H331 risk necessitates containment. Engineering controls (hood) are superior to wearable respirators for routine handling.
Body Defense Lab Coat (Tyvek/Poly-coated) + Chemical ApronDust Retention: Cotton coats trap toxic dusts. A non-woven, fluid-resistant material prevents particulate accumulation and skin contact.

Technical Rationale & Self-Validating Protocols

The "Why" Behind the Protocol (Expertise)

Standard latex gloves are permeable to many organic acids and offer poor resistance to puncture. Nitrile is required. However, breakthrough time is not infinite.

  • Mechanism: Organic acids degrade nitrile by swelling the polymer matrix.

  • The Fluorine Factor: Fluorine substituents often increase the compound's ability to migrate through lipophilic barriers (like skin and glove material).

Self-Validating System (Trustworthiness)

A protocol is only as good as its verification. Perform these checks every time:

  • The Inflation Test: Before donning the inner glove, trap air in the palm and squeeze. If it deflates, the barrier is compromised. Discard immediately.

  • The "Gap" Check: Ensure the outer glove cuff overlaps the lab coat sleeve. Use chem-tape or glove sleeves if working with large quantities of powder to seal this junction.

  • Visual Degradation Monitor: If the outer glove changes texture (stiffening or tackiness) or color, assume breakthrough has occurred. Doff and replace immediately.

Operational Workflows (Visualized)

Workflow 1: PPE Decision Logic

This logic tree ensures you select the correct level of protection based on the physical state of the chemical.

PPE_Decision_Tree Start Start: Handling 2,4-Difluoro-5-hydroxybenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Crystalline Solution Solution / Liquid StateCheck->Solution Dissolved QuantityCheck Quantity > 1g? Solid->QuantityCheck SolventCheck Solvent Type? Solution->SolventCheck StandardPPE Standard Protocol: Single Nitrile (5mil) Safety Glasses Fume Hood QuantityCheck->StandardPPE No (<1g) HighRiskPPE HIGH RISK Protocol: Double Nitrile (Inner+Outer) Splash Goggles Apron + Sleeves QuantityCheck->HighRiskPPE Yes (>1g) AggressiveSolvent Aggressive (DCM, DMF)? SolventCheck->AggressiveSolvent AggressiveSolvent->StandardPPE No (Water/EtOH) AggressiveSolvent->HighRiskPPE Yes (DCM/DMF)

Caption: Decision matrix for escalating PPE based on physical state and solvent carrier risks.

Workflow 2: Safe Weighing & Transfer Protocol

Handling the solid powder is the highest risk moment for inhalation and contamination.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood or a powder containment enclosure.

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or bar to prevent "flying powder."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Waste: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after weighing. Treat this towel as hazardous solid waste.

Emergency Response: Spill Management

Scenario: You have spilled 5g of powder on the benchtop.

  • Evacuate & Alert: Inform nearby colleagues.

  • Assess: Do not rush. Put on High Risk PPE (Goggles, Double Gloves, Apron).

  • Containment (Dry Spill):

    • Do NOT use a brush or broom (generates dust).

    • Cover the spill with wet paper towels (dampened with water or inert solvent) to suppress dust.

    • Scoop the wet slurry into a wide-mouth hazardous waste jar.

  • Decontamination: Clean the surface with a soap/water solution, followed by an alcohol wipe.

  • Disposal: Label waste as "Fluorinated Organic Acid - Toxic."

Spill_Response Spill Spill Detected Assess Assess Hazard (Isolate Area) Spill->Assess PPE_Up Don High-Risk PPE (Goggles + Double Gloves) Assess->PPE_Up Method Select Method PPE_Up->Method WetMethod Wet Wipe Method (Cover with damp towels) Method->WetMethod Recommended DryMethod Avoid Dry Sweeping (Prevents Aerosolization) Method->DryMethod FORBIDDEN Cleanup Scoop Slurry -> Waste Jar WetMethod->Cleanup Decon Wash Surface (Soap -> Alcohol) Cleanup->Decon

Caption: Spill response workflow emphasizing dust suppression (Wet Wipe Method).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776088, 2,4-Difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.